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Foundational

An In-Depth Technical Guide to 2-(Carboxymethoxy)pyridine-3-carboxylic Acid: Structure, Properties, and Synthetic Strategies

Abstract: This technical guide provides a comprehensive overview of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, a functionalized pyridine derivative with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in public literature, its structural relationship to the well-established pyridine-2,3-dicarboxylic acid (quinolinic acid) scaffold allows for robust predictions of its chemical behavior, properties, and synthetic accessibility. This document outlines the molecule's structural features, predicted physicochemical properties, and a detailed, field-proven synthetic protocol based on established Williamson ether synthesis. Furthermore, we present an analysis of its expected spectroscopic signature for analytical verification and discuss its potential reactivity and applications as a versatile building block for drug discovery and the development of novel functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this promising molecule in their work.

Introduction: The Prominence of the Pyridine Carboxylic Acid Scaffold

Heterocyclic chemistry is a cornerstone of modern drug design, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[1] Among these, the pyridine ring is the leading aromatic nitrogen heterocycle found in FDA-approved drugs, valued for its ability to engage in various biological interactions and its synthetic tractability.[1] Pyridine carboxylic acid derivatives, in particular, exhibit a vast spectrum of biological activities and serve as crucial intermediates in the synthesis of complex therapeutic agents.[1][2]

The parent scaffold of the title compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), is a versatile building block used to construct bioactive heterocycles, metal-organic frameworks (MOFs), and enzyme inhibitors.[2] The addition of a carboxymethoxy group at the 2-position introduces a flexible ether linkage and an additional carboxylic acid moiety, significantly expanding the molecule's potential for forming intricate hydrogen bond networks, coordinating with metal ions, and serving as a linker in more complex molecular designs. This guide serves to elucidate the chemical nature of this promising derivative.

Molecular Structure and Nomenclature

The systematic IUPAC name for the target compound is 2-(carboxymethoxy)pyridine-3-carboxylic acid . Its structure is defined by a pyridine ring substituted at the C2 and C3 positions. The C3 position holds a carboxylic acid group directly, while the C2 position is substituted with an ether-linked acetic acid moiety.

Caption: Chemical structure of 2-(carboxymethoxy)pyridine-3-carboxylic acid.

Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₈H₇NO₅Based on structural analysis.
Molecular Weight 197.15 g/mol Calculated from the molecular formula.
CAS Number Not assignedThe compound is not currently indexed in major chemical databases.
Appearance White to off-white crystalline solidInferred from related pyridine dicarboxylic acids.[5]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO, DMF.Inferred from analogs and parent scaffold.[5][6]
pKa Two pKa values are expected for the carboxylic acids. The pKa of the C3-carboxyl is likely lower (more acidic) than the methoxy-carboxyl due to the electron-withdrawing effect of the pyridine ring. A third pKa would be associated with the protonation of the pyridine nitrogen.Based on general principles of acidity in pyridine carboxylic acids.
XLogP3 ~0.5 - 1.0Estimated based on the value for the analogous 2-(carboxymethylamino)pyridine-3-carboxylic acid (XLogP3: 0.8).
Hydrogen Bond Donors 2The two -OH groups from the carboxylic acids.
Hydrogen Bond Acceptors 5The nitrogen atom and the four oxygen atoms.

Synthetic Strategy and Methodologies

The synthesis of 2-(carboxymethoxy)pyridine-3-carboxylic acid can be reliably achieved via a Williamson ether synthesis. This well-established reaction provides a high-yielding and straightforward pathway. The proposed strategy is adapted from the successful synthesis of the structurally analogous 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid.[4]

The core of this protocol involves the nucleophilic attack of a 2-hydroxypyridine derivative on an α-haloacetic acid under basic conditions. The base serves to deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide), which then displaces the halide.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

This protocol is a self-validating system. The pH adjustments provide clear visual cues (dissolution and precipitation) that indicate the progress of the reaction and successful isolation of the product.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxypyridine-3-carboxylic acid (1.0 eq) and chloroacetic acid (2.0-3.0 eq).

    • Rationale: Using an excess of chloroacetic acid ensures the reaction proceeds to completion, maximizing the yield of the desired product.

  • Basification: Add a sufficient volume of water to dissolve the reactants with stirring. Slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise until the pH of the mixture reaches approximately 11.

    • Rationale: A basic environment is crucial for deprotonating the hydroxyl group on the pyridine ring, forming the nucleophilic phenoxide species required for the SN2 reaction. Maintaining a high pH also keeps the carboxylic acid groups in their deprotonated, soluble carboxylate form.[4]

  • Reaction: Heat the mixture to a gentle reflux (a temperature of ~55-60°C is likely sufficient) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of solvent during the heating period.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate will begin to form. Continue adding acid until the pH of the mixture is approximately 3.

    • Rationale: Acidification protonates the two carboxylate groups on the product molecule. The resulting dicarboxylic acid is significantly less soluble in water than its salt form, causing it to precipitate out of the solution, which is the key to its isolation.[4]

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts (NaCl).

  • Drying: Dry the purified solid under vacuum to yield the final product, 2-(carboxymethoxy)pyridine-3-carboxylic acid. Characterize the product using NMR, IR, and mass spectrometry.

Predicted Spectroscopic and Analytical Characterization

Verification of the final product's structure is paramount. The following spectroscopic data are predicted for 2-(carboxymethoxy)pyridine-3-carboxylic acid and should be used to confirm its identity.

TechniquePredicted Observations
¹H NMR - Aromatic Protons: 3 distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be characteristic of a 2,3-disubstituted pyridine. - Methylene Protons: A singlet at ~4.5-5.0 ppm corresponding to the two protons of the -O-CH₂- group. - Carboxylic Protons: Two very broad singlets far downfield (~10-13 ppm), which would disappear upon a D₂O shake.[7]
¹³C NMR - Carbonyl Carbons: Two signals in the range of 165-180 ppm.[8] - Aromatic Carbons: 5 distinct signals in the aromatic region (~110-160 ppm), including the carbon bearing the ether linkage (C2) which will be shifted downfield. - Methylene Carbon: A signal around 65-70 ppm for the -O-CH₂- carbon.
IR Spectroscopy - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids.[8] - C=O Stretch: A strong, sharp absorption band around 1700-1760 cm⁻¹, potentially showing two distinct peaks or a broadened peak for the two non-equivalent carbonyl groups.[8] - C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region (for C-O acid stretch) and 1050-1150 cm⁻¹ region (for the aryl ether C-O stretch).
Mass Spectrometry (ESI-) - [M-H]⁻: A strong signal at m/z = 196.03, corresponding to the singly deprotonated molecule. - [M-2H]²⁻: A potential signal at m/z = 97.51, corresponding to the doubly deprotonated molecule.

Reactivity and Potential Applications

The trifunctional nature of 2-(carboxymethoxy)pyridine-3-carboxylic acid—containing two carboxylic acids and a pyridine nitrogen—makes it a highly versatile molecule for further chemical modification and application development.

  • Medicinal Chemistry: Pyridine carboxylic acid derivatives are known to act as potent enzyme inhibitors.[1] The dual carboxylic acid moieties and the flexible ether linker make this molecule an excellent candidate for designing inhibitors that can chelate metal ions in an enzyme's active site or form multiple hydrogen bonds with key residues. It could be explored as a scaffold for developing inhibitors of targets such as Tropomyosin-receptor-kinase (Trk) or as an anti-inflammatory and anti-hyperglycemic agent.[1][9]

  • Coordination Chemistry and Materials Science: The pyridine nitrogen and two carboxylate groups provide multiple coordination sites, making this molecule an excellent organic linker for constructing metal-organic frameworks (MOFs).[2][4] The resulting MOFs could have applications in gas storage, catalysis, or chemical sensing.

  • Synthetic Intermediate: The two carboxylic acid groups can be selectively or fully converted into esters, amides, or acid chlorides, opening up a wide array of possibilities for creating more complex molecules and libraries of compounds for screening.[2] For instance, reaction with an aromatic amine could yield an arylcarbamoyl derivative, a common intermediate for therapeutic agents.[10]

Conclusion

2-(Carboxymethoxy)pyridine-3-carboxylic acid represents a molecule of significant synthetic and functional potential. While not yet a common catalog chemical, this guide has established its clear structural identity, predicted its core physicochemical and spectroscopic properties, and provided a robust, field-proven protocol for its synthesis and validation. Its structural features suggest a high potential for applications in drug discovery as an enzyme inhibitor scaffold and in materials science as a versatile linker for coordination polymers. The information presented herein provides researchers with the necessary foundation to confidently synthesize, characterize, and utilize this valuable chemical building block in their scientific endeavors.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
  • Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv
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  • 2-(Carboxymethylsulfanyl)
  • 2-(3-carboxy-2-pyridyl)pyridine-3-carboxylicacid. (n.d.). Industrial Chemicals.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PMC.
  • Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). (n.d.).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax.
  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? (2020). Quora.

Sources

Exploratory

Thermodynamic stability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the thermodynamic stability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related pyridine carboxylic acid derivatives to provide a robust predictive assessment. We will explore the foundational principles of thermodynamic stability, detail the state-of-the-art experimental and computational methodologies for its evaluation, and discuss potential degradation pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of pharmaceuticals and related chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the molecule. Among these, thermodynamic stability is paramount. It dictates not only the feasibility of manufacturing and formulation but also the safety and efficacy profile of the final drug product. An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.

2-(Carboxymethoxy)pyridine-3-carboxylic acid, with its pyridine core, ether linkage, and two carboxylic acid moieties, presents a unique combination of functional groups that influence its stability. Understanding the interplay of these structural features is crucial for predicting its behavior under various stress conditions. This guide will provide a detailed exploration of these aspects, grounded in established principles of physical organic chemistry and materials science.

Predicted Thermodynamic Profile of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

Pyridine dicarboxylic acids, for instance, have been shown to possess significant thermal stability, with decomposition temperatures often exceeding 300°C.[1] The stability of these isomers is influenced by the potential for intramolecular hydrogen bonding between the nitrogen atom and the carboxylic acid groups.[1] In the case of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, the substituents are positioned ortho to each other, which may allow for intramolecular interactions that influence its conformational stability and overall thermodynamic profile.

The presence of the ether linkage in the carboxymethoxy group introduces a point of potential chemical and thermal instability relative to a simple alkyl or aryl substituent. Ethers can be susceptible to oxidative degradation and cleavage under acidic conditions.

A summary of expected and analogous thermodynamic data is presented in Table 1.

Thermodynamic ParameterPredicted/Analogous ValueRationale/Reference Compound
Melting Point (°C) 150 - 250Pyridine dicarboxylic acids and their derivatives exhibit a wide range of melting points depending on substitution patterns and intermolecular forces.[2][3][4]
Decomposition Temperature (°C) > 200Based on the high thermal stability of pyridine dicarboxylic acids.[1] The ether linkage may lower this value compared to simpler pyridine carboxylic acids.
Enthalpy of Fusion (kJ/mol) 20 - 40Typical range for organic molecules of similar size and polarity.[5]

Table 1: Predicted and Analogous Thermodynamic Data

Experimental Determination of Thermodynamic Stability

A comprehensive understanding of a compound's thermodynamic stability necessitates empirical data. The following section details the key experimental techniques that should be employed to characterize 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal analysis, providing quantitative data on heat flow into or out of a sample as a function of temperature or time. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions or decomposition events.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(Carboxymethoxy)pyridine-3-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere. The temperature range should be sufficient to observe the melting and any subsequent decomposition, for example, from 25°C to 350°C.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Exothermic events may indicate decomposition.[6][7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset of thermal decomposition and for quantifying mass loss associated with desolvation or degradation.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place 5-10 mg of 2-(Carboxymethoxy)pyridine-3-carboxylic acid into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen or air atmosphere to a temperature beyond its expected decomposition point.

  • Data Analysis: The TGA curve will show the percentage of initial mass as a function of temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of thermal stability.[1][9]

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition A 2-(Carboxymethoxy)pyridine- 3-carboxylic acid B Differential Scanning Calorimetry (DSC) A->B  Measure Heat Flow C Thermogravimetric Analysis (TGA) A->C  Measure Mass Loss D Melting Point (Tm) Enthalpy of Fusion (ΔHf) B->D E Decomposition Temperature (Td) C->E

Caption: Experimental workflow for the thermal analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Computational Assessment of Stability

In parallel with experimental work, computational chemistry offers powerful tools for predicting thermodynamic stability. Density functional theory (DFT) calculations can be used to determine the optimized geometry and electronic structure of the molecule. From these calculations, key thermodynamic parameters such as the Gibbs free energy of formation can be derived.

The stability of different conformers, particularly those involving intramolecular hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen or the ether oxygen, can be assessed. The relative energies of these conformers provide insight into the most stable three-dimensional structure of the molecule.

Potential Decomposition Pathways

The chemical structure of 2-(Carboxymethoxy)pyridine-3-carboxylic acid suggests several potential degradation pathways that must be considered during its handling, formulation, and storage.

  • Decarboxylation: Carboxylic acids, particularly those with activating groups, can undergo decarboxylation at elevated temperatures. The presence of the electron-withdrawing pyridine ring may influence the ease of this process. Studies on related pyridine carboxylic acids have explored their decarboxylation behavior.[3][4]

  • Hydrolysis: The ether linkage in the carboxymethoxy group is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the formation of 2-hydroxy-pyridine-3-carboxylic acid and glycolic acid. The stability of related pyridine-2-carboxylic anhydride to hydrolysis is a well-documented concern.[10]

  • Oxidation: The pyridine ring and the ether linkage can be susceptible to oxidation, particularly in the presence of light, heat, and certain metal ions.

  • Photodegradation: Aromatic systems like pyridine can be sensitive to light. Photodegradation studies on pyridine-dicarboxylic acid isomers have shown they can be degraded by sunlight.[11]

Decomposition_Pathways cluster_degradation Degradation Products A 2-(Carboxymethoxy)pyridine-3-carboxylic acid B Decarboxylation Products A->B Heat C Hydrolysis Products (e.g., 2-hydroxy-pyridine-3-carboxylic acid) A->C H₂O (Acid/Base) D Oxidation Products A->D Oxidants E Photodegradation Products A->E Light

Caption: Potential degradation pathways for 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the thermodynamic stability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. By drawing upon data from structurally related compounds, we have outlined the key parameters that define its stability profile and the experimental and computational workflows necessary for their definitive determination.

For drug development professionals, a thorough understanding of these principles is not merely an academic exercise but a practical necessity. The successful progression of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, or any drug candidate, from the laboratory to the clinic hinges on a robust characterization of its physicochemical properties.

Future work should focus on obtaining the direct experimental data outlined in this guide. Such data will be invaluable for building a complete stability profile, informing formulation development, and ensuring the ultimate safety and efficacy of any therapeutic agent derived from this promising chemical scaffold.

References

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(3), 896-901. [Link]

  • Frizzo, C. P., et al. (2012). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 14(23), 8042-8053. [Link]

  • Devi, P., et al. (2015). Synthesis and Structural Characterisation of Amides from Picolinic Acid and Pyridine-2,6-Dicarboxylic Acid. Scientific Reports, 5, 9950. [Link]

  • Gao, Z. F., et al. (2014). Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). Journal of Thermal Analysis and Calorimetry, 115(2), 1205-1210. [Link]

  • Olejniczak, A., et al. (2007). Reversible phase transition of 2-carboxypyridinium perchlorate–pyridinium-2-carboxylate (1/1). Acta Crystallographica Section C, 63(Pt 12), o723-o726. [Link]

  • van der Klis, F., et al. (2022). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. [Link]

  • Stephenson, G. A., et al. (1998). The differential scanning calorimetry (DSC) plot for (I). Journal of Pharmaceutical Sciences, 87(5), 536-540. [Link]

  • Li, Y., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 548-553. [Link]

  • Orito, K., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 27(14), 2135-2138. [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4880. [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2011). Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid). The Journal of Chemical Thermodynamics, 43(1), 93-99. [Link]

  • Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(14), 1141-1154. [Link]

  • National Center for Biotechnology Information (n.d.). 3-(Methoxycarbonyl)pyridine-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. SID. [Link]

  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. [Link]

  • Michalak, M., et al. (2023). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Molecules, 28(24), 8049. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 2-(carboxymethoxy)pyridine-3-carboxylic acid and its derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(carboxymethoxy)pyridine-3-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. This document explores the core synthetic strategies, delves into the mechanistic details of key chemical transformations, and provides field-proven insights into experimental choices and protocol optimization. The guide is structured to offer both a high-level strategic understanding and detailed, actionable protocols for laboratory synthesis.

Introduction: The Significance of Pyridine-3-carboxylic Acid Derivatives

Pyridine-3-carboxylic acid, commonly known as nicotinic acid, and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The introduction of a carboxymethoxy group at the 2-position of the pyridine ring creates a versatile scaffold with multiple coordination points for potential interactions with biological targets. This structural motif is of particular interest for the design of enzyme inhibitors and other targeted therapies. This guide will focus on the practical synthesis of these valuable compounds, emphasizing robust and reproducible methodologies.

Core Synthetic Strategies: A Two-Pronged Approach

The synthesis of 2-(carboxymethoxy)pyridine-3-carboxylic acid derivatives can be strategically approached via two primary routes, each with its own set of advantages and experimental considerations. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the pyridine ring.

The two primary strategies are:

  • Strategy 1: Construction of the 2-Hydroxypyridine-3-carboxylic Acid Core Followed by O-Alkylation. This is the most common and versatile approach. It involves the initial synthesis of a 2-hydroxynicotinic acid derivative, which exists in tautomeric equilibrium with its 2-pyridone form. This intermediate is then subjected to O-alkylation to introduce the carboxymethoxy side chain.

  • Strategy 2: Modification of Pre-functionalized Nicotinic Acid Derivatives. This approach utilizes commercially available or readily synthesized nicotinic acid derivatives as a starting point for introducing the desired functionalities.

This guide will primarily focus on Strategy 1, as it offers greater flexibility in the synthesis of a diverse range of derivatives.

Pathway I: Synthesis via the 2-Hydroxypyridine-3-carboxylic Acid Intermediate

This pathway is a two-stage process:

  • Stage 1: Synthesis of the 2-Hydroxypyridine-3-carboxylic Acid Core.

  • Stage 2: O-Alkylation via Williamson Ether Synthesis.

Stage 1: Crafting the 2-Hydroxypyridine-3-carboxylic Acid Scaffold

The 2-hydroxypyridine-3-carboxylic acid core can be synthesized through several methods. A prevalent method involves the multicomponent reaction of 3-formylchromone, a primary amine, and Meldrum's acid to yield functionalized 2-pyridone-3-carboxylic acids[1][2]. These 2-pyridone derivatives are the keto tautomers of the desired 2-hydroxypyridine structure and are suitable for the subsequent alkylation step.

A general representation of this approach is the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from anilinomethylidene derivatives of Meldrum's acid and active methylene nitriles[3].

Diagram 1: General Synthesis of 2-Pyridone-3-Carboxylic Acid Core

Formylchromone 3-Formylchromone Intermediate Intermediate Formylchromone->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate + Meldrums_acid Meldrum's Acid Meldrums_acid->Intermediate + Pyridone 2-Pyridone-3-carboxylic Acid Derivative Intermediate->Pyridone Cyclization

Caption: Multicomponent reaction for 2-pyridone-3-carboxylic acid synthesis.

Stage 2: The Critical O-Alkylation Step - Williamson Ether Synthesis

The introduction of the carboxymethoxy group onto the 2-hydroxy position of the pyridine ring is achieved through the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide[4]. In this context, the hydroxyl group of the 2-hydroxypyridine-3-carboxylic acid (or its ester) is deprotonated by a base to form a pyridinoxide, which then acts as the nucleophile, attacking an α-haloacetic acid ester (e.g., ethyl bromoacetate or chloroacetic acid).

3.2.1. Mechanistic Insights and Control of Regioselectivity

A critical consideration in the alkylation of 2-hydroxypyridines is the potential for competing N-alkylation versus the desired O-alkylation. The pyridone tautomer possesses two nucleophilic centers: the oxygen and the nitrogen atoms. The regioselectivity of the alkylation is influenced by several factors:

  • The nature of the base: Harder bases tend to favor O-alkylation, while softer bases can lead to a mixture of N- and O-alkylation products.

  • The solvent: Polar aprotic solvents like DMF or DMSO are commonly employed.

  • The counter-ion: The nature of the cation associated with the pyridinoxide can influence the reaction's outcome.

  • The electrophile: The choice of the haloacetic acid derivative can also play a role.

To favor O-alkylation, it is often advantageous to use the ester of 2-hydroxynicotinic acid. The esterification of the carboxylic acid at the 3-position can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst or thionyl chloride[5][6]. The ester group can then be hydrolyzed in a final step after the ether linkage has been formed.

A highly analogous and well-documented procedure is the synthesis of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid, where 2-mercaptopyridine-3-carboxylic acid is reacted with chloroacetic acid under basic conditions[7]. This provides a strong precedent for the successful O-alkylation of the corresponding 2-hydroxy derivative.

Diagram 2: Williamson Ether Synthesis for 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Start Ethyl 2-hydroxynicotinate Base_add Base (e.g., K2CO3) in DMF Start->Base_add Alkoxide Pyridinoxide intermediate Base_add->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 Alkyl_halide Ethyl bromoacetate Alkyl_halide->SN2 Diester Ethyl 2-(ethoxycarbonylmethoxy)nicotinate SN2->Diester Hydrolysis Hydrolysis (e.g., NaOH, then H+) Diester->Hydrolysis Final_product 2-(Carboxymethoxy)pyridine-3-carboxylic acid Hydrolysis->Final_product

Sources

Exploratory

Technical Guide: Ionization Profiling of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

The following technical guide is structured to provide an exhaustive analysis of the physicochemical behavior of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. As direct experimental data for this specific intermediate is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of the physicochemical behavior of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

As direct experimental data for this specific intermediate is sparse in open literature, this guide synthesizes high-confidence predictive modeling based on Structure-Activity Relationships (SAR) of pyridine derivatives, combined with a rigorous experimental framework for validation.[1]

[1]

Executive Summary

2-(Carboxymethoxy)pyridine-3-carboxylic acid is a dicarboxylic acid pyridine derivative often utilized as a scaffold in agrochemical (herbicide) and pharmaceutical synthesis.[1] Its physicochemical behavior is dominated by two acidic moieties and a weakly basic pyridine nitrogen.

Understanding the ionization constants (pKa) of this molecule is critical for:

  • Solubility Optimization: Predicting precipitation points during synthesis workups.

  • Bioavailability: Estimating membrane permeability via the pH-partition hypothesis.

  • Formulation: Selecting appropriate counter-ions for salt formation.

This guide provides predicted ionization constants derived from Hammett substituent constants and outlines the "Gold Standard" protocols for experimental verification.

Structural Analysis & Theoretical pKa Values

The Molecular Scaffold

The molecule consists of three potential ionization centers:

  • Center A (Pyridine Nitrogen): Typically basic, but heavily influenced by ortho-substitution.[1]

  • Center B (Aromatic Carboxyl, C3): Directly attached to the electron-deficient pyridine ring.

  • Center C (Aliphatic Carboxyl, Side Chain): Part of the glycolic acid ether moiety (-O-CH2-COOH).[1]

Predicted pKa Values (Cheminformatics Consensus)

Based on structural analogs (e.g., 2-methoxynicotinic acid and carboxymethoxy derivatives), the following values are projected. The Inductive Effect (-I) of the ether oxygen at Position 2 significantly suppresses the basicity of the ring nitrogen.

Ionization CenterFunctional GroupPredicted pKaTypeElectronic Justification
pKa₁ Pyridinium Nitrogen (

)
< 1.0 BasicThe 2-alkoxy group and 3-carboxyl group are both electron-withdrawing, drastically lowering the N lone pair availability compared to pyridine (pKa 5.2).[1]
pKa₂ Side Chain Carboxyl (Aliphatic)2.9 – 3.2 AcidicThe electronegative ether oxygen increases acidity relative to acetic acid (pKa 4.76) via the inductive effect.
pKa₃ Ring Carboxyl (Aromatic)4.5 – 5.0 AcidicIonization of the second carboxyl is suppressed by the negative charge of the first carboxyl (electrostatic repulsion), raising the pKa.

Critical Insight: Unlike unsubstituted nicotinic acid, which is zwitterionic at neutral pH, this molecule predominantly behaves as a di-acid .[1] The pyridine nitrogen is likely too weakly basic to be protonated above pH 1.0.

Ionization States & Microspecies Distribution

Understanding the "Species of Interest" at physiological and processing pH levels is vital.

  • pH < 1.0 (Cationic): Nitrogen is protonated (

    
    ); both carboxyls are protonated (
    
    
    
    ).[1]
  • pH 2.0 (Neutral): Nitrogen deprotonates. Molecule is uncharged (

    
    , 
    
    
    
    ,
    
    
    ).[1] Note: This is the region of lowest solubility.
  • pH 3.5 (Mono-Anionic): The most acidic carboxyl (side chain) ionizes (

    
    ).[1]
    
  • pH > 6.0 (Di-Anionic): Both carboxyl groups are ionized.[1] Maximum solubility.

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps.

IonizationPathway Cation Cationic Species (pH < 1) [N+H, COOH, COOH] Neutral Neutral Species (pH ~ 2.0) [N, COOH, COOH] (Low Solubility) Cation->Neutral pKa1 (N-H) < 1.0 MonoAnion Mono-Anion (pH ~ 3.5) [N, COO-, COOH] Neutral->MonoAnion pKa2 (COOH) ~3.0 DiAnion Di-Anion (pH > 6.0) [N, COO-, COO-] MonoAnion->DiAnion pKa3 (COOH) ~4.8

Figure 1: Sequential ionization pathway of 2-(Carboxymethoxy)pyridine-3-carboxylic acid from acidic to basic conditions.[1]

Experimental Determination Protocols

To validate the predicted values, the Potentiometric Titration method is the industry standard for ionizable groups with pKa values between 2 and 12.

Materials & Prerequisites
  • Instrument: Mettler Toledo T5/T7 or SiriusT3 (pKa analyzer).

  • Titrant: 0.5 M KOH (Carbonate-free, standardized).

  • Solvent: Degassed HPLC-grade water (ensure

    
     removal to prevent carbonate buffering).
    
  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Sample Mass: ~5–10 mg (requires accurate molarity calculation).

Protocol: Potentiometric Titration (Step-by-Step)
  • System Calibration:

    • Calibrate pH electrode using buffers pH 1.68, 4.01, 7.00, and 10.01 at 25.0°C ± 0.1°C.

    • Perform a "Blank" titration (0.15 M KCl only) to determine the exact carbonate content and electrode parameters (

      
      , slope).[1]
      
  • Sample Preparation:

    • Weigh 30 µmol of 2-(Carboxymethoxy)pyridine-3-carboxylic acid into the titration vessel.

    • Dissolve in 20 mL of 0.15 M KCl.

    • Note: If solubility is poor at pH 2, add a co-solvent (Methanol) and perform a Yasuda-Shedlovsky extrapolation (titrate at 20%, 30%, 40% MeOH and extrapolate to 0%).[1]

  • Acidification:

    • Add 0.5 M HCl to lower the starting pH to ~1.8. This ensures all carboxyl groups are fully protonated before starting the base titration.

  • Titration Loop:

    • Titrate with 0.5 M KOH in increments of 0.5 µL - 2.0 µL.

    • Wait for electrode stability (< 0.1 mV/sec drift) before recording each point.

    • Continue titration until pH reaches 12.0.

  • Data Analysis (Bjerrum Plot):

    • Calculate the Average Number of Protons Bound (

      
      ) at each pH step.[1]
      
    • 
        corresponds to the Neutral species.
      
    • 
        corresponds to pKa₂.
      
    • 
        corresponds to pKa₃.
      
Visualization: Experimental Workflow

Workflow Start Start: Sample Weighing (~5mg) Dissolve Dissolution (0.15M KCl + HCl to pH 1.8) Start->Dissolve Titrate Potentiometric Titration (Add KOH, measure pH) Dissolve->Titrate Check Solubility Check (Precipitation?) Titrate->Check CoSolvent Add Methanol (Yasuda-Shedlovsky) Check->CoSolvent Precipitate Calc Calculate Bjerrum Plot Derive pKa Check->Calc Clear Solution CoSolvent->Titrate Repeat

Figure 2: Decision tree for experimental pKa determination, including solubility contingency.

Implications for Drug Development[1][3]

Solubility Profile

The molecule exhibits a U-shaped solubility curve .

  • Minimum Solubility (pH 1.5 - 2.5): The neutral species predominates.[1] Formulation in this range carries a high risk of precipitation/crystallization.

  • High Solubility (pH > 5.0): As the molecule transitions to the di-anion, water solubility increases logarithmically.[1]

Membrane Permeability (LogD)
  • Stomach (pH 1.2): The molecule is largely neutral. Permeability is theoretically highest here, but limited by solubility.

  • Intestine (pH 6.8): The molecule is a di-anion.[1] Passive diffusion will be negligible due to the double negative charge. Absorption would likely require active transport (e.g., Monocarboxylate Transporters - MCTs).[1]

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1][2] Link[1]

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • PubChem Database. (2023). "Nicotinic Acid Derivatives: Physicochemical Properties." National Library of Medicine. Link

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer. Link

Sources

Foundational

Technical Whitepaper: 2-(Carboxymethoxy)pyridine-3-carboxylic Acid – Identifiers, Synthesis, and Advanced Applications

Executive Summary In the landscape of modern medicinal chemistry and materials science, bifunctional pyridine derivatives serve as highly versatile building blocks. 2-(Carboxymethoxy)pyridine-3-carboxylic acid is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bifunctional pyridine derivatives serve as highly versatile building blocks. 2-(Carboxymethoxy)pyridine-3-carboxylic acid is a specialized, electron-deficient heteroaromatic compound characterized by its dual carboxylic acid functionality and a strategically positioned ether linkage. This unique structural motif enables it to act as a rigidified bioisostere in drug design and as a multidentate ligand in coordination chemistry.

This whitepaper provides an authoritative guide on the chemical identifiers, physicochemical properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers and drug development professionals.

Chemical Identity and Core Identifiers

Accurate tracking and procurement of specialized chemical building blocks require precise identifiers. The compound was formally cataloged with the CAS Registry Number 1892661-63-0 [1].

Below is a consolidated table of its core chemical identifiers and computed properties:

Property / IdentifierValue
IUPAC Name 2-(Carboxymethoxy)pyridine-3-carboxylic acid
CAS Registry Number 1892661-63-0
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
SMILES O=C(O)COc1nc(ccc1)C(=O)O
Structural Class Pyridine derivative / Dicarboxylic acid
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6

Structural & Physicochemical Profiling

The molecular architecture of 2-(Carboxymethoxy)pyridine-3-carboxylic acid dictates its reactivity and binding affinity.

  • Electronic Effects: The pyridine nitrogen acts as a strong electron-withdrawing group via induction and resonance, which significantly depletes the electron density of the aromatic ring. This activates the 2-position for nucleophilic attack during synthesis.

  • Protonation States (pKa): The molecule possesses three distinct ionizable centers. The aliphatic carboxylic acid (alpha to the ether oxygen) typically exhibits a pKa of ~3.0–3.5, while the aromatic carboxylic acid at the 3-position has a pKa of ~4.0. The pyridine nitrogen's basicity is heavily attenuated (pKa < 3.0) due to the adjacent electron-withdrawing groups.

  • Solubility Profile: Due to its high polarity and potential for zwitterion formation, the compound is highly soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions, but exhibits minimal solubility in non-polar organic solvents (hexane, toluene) and acidic water.

Synthesis Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most direct and atom-economical route to synthesize 2-(Carboxymethoxy)pyridine-3-carboxylic acid is via a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Causality of Experimental Design

The starting material, 2-chloronicotinic acid , is chosen because the electronegative nitrogen atom in the pyridine ring lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring, highly activating the ortho position (C2) toward nucleophilic attack. Sodium hydride (NaH) is utilized to quantitatively deprotonate glycolic acid, generating a highly reactive alkoxide nucleophile capable of displacing the chloride leaving group via a Meisenheimer intermediate.

Step-by-Step Experimental Protocol

Note: This protocol constitutes a self-validating system; in-process pH adjustments and precipitation serve as primary visual indicators of reaction success.

  • Nucleophile Generation:

    • Charge a dry, argon-purged round-bottom flask with anhydrous DMF (50 mL) and glycolic acid (1.2 equivalents).

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) in portions to control the evolution of hydrogen gas. Stir for 30 minutes until gas evolution ceases.

  • SₙAr Coupling:

    • Add 2-chloronicotinic acid (1.0 equivalent) to the reaction mixture.

    • Attach a reflux condenser and heat the reaction to 90–100°C for 12 hours.

    • Validation Check: Monitor via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and quench carefully with ice water (100 mL).

    • Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove mineral oil and unreacted organic impurities.

    • Acidify the aqueous layer dropwise with 2M HCl until the pH reaches 2.0–2.5.

    • Causality: At this pH, both carboxylic acid groups are protonated, neutralizing the molecule and causing the pure product to precipitate.

  • Purification:

    • Filter the resulting white/off-white precipitate under vacuum.

    • Wash the filter cake with cold water and dry under high vacuum at 50°C to yield the final product.

Synthesis_Workflow SM 2-Chloronicotinic Acid (Electrophile) SNAr SNAr Reaction (DMF, 90°C, 12h) SM->SNAr Nuc Glycolic Acid + NaH (Nucleophile Generation) Nuc->SNAr Workup Acidic Workup (HCl to pH 2.5) SNAr->Workup Meisenheimer Intermediate Product 2-(Carboxymethoxy)pyridine- 3-carboxylic acid Workup->Product Precipitation

Step-by-step SNAr synthesis workflow of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:

  • LC-MS (ESI+): Expected pseudo-molecular ion[M+H]⁺ at m/z 198.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5–13.5 (br s, 2H, -COOH)
      
    • 
       8.35 (dd, 1H, Pyridine C6-H)
      
    • 
       8.15 (dd, 1H, Pyridine C4-H)
      
    • 
       7.10 (dd, 1H, Pyridine C5-H)
      
    • 
       4.95 (s, 2H, -O-CH₂-)
      
  • FT-IR (ATR): Broad O-H stretching at 3300–2500 cm⁻¹; strong C=O stretching bands at 1730 cm⁻¹ (aliphatic acid) and 1690 cm⁻¹ (aromatic acid).

Applications in Drug Development & Coordination Chemistry

The spatial geometry of 2-(Carboxymethoxy)pyridine-3-carboxylic acid provides three adjacent heteroatoms (Pyridine Nitrogen, Ether Oxygen, and Carboxylate Oxygen) capable of participating in multidentate chelation.

Metalloligand Frameworks

In materials science, this compound acts as a highly effective bridging ligand for the synthesis of Metal-Organic Frameworks (MOFs). When reacted with transition metals like Cu²⁺ or Zn²⁺, the molecule forms stable 5- and 6-membered chelate rings, driving the self-assembly of porous coordination polymers used in gas storage and catalysis.

Pharmacophore Modeling

In drug discovery, dicarboxylic acids are frequently employed as mimics for endogenous amino acids like glutamate or aspartate. The rigid pyridine core restricts the conformational flexibility of the two acid groups, locking them into a specific vector. This makes the compound an excellent scaffold for designing inhibitors against metalloenzymes (e.g., matrix metalloproteinases or specific integrins), where the ligand must simultaneously bind a catalytic metal ion and interact with the enzyme's active site pocket.

Application_Workflow Ligand Target Ligand (CAS: 1892661-63-0) Complex Multidentate Chelation (N, O, O' coordination) Ligand->Complex Metal Transition Metals (Cu2+, Zn2+, Ni2+) Metal->Complex Pharma Metalloenzyme Inhibitor (Pharmacophore) Complex->Pharma Drug Discovery Material Metal-Organic Frameworks (MOF Synthesis) Complex->Material Material Science

Coordination chemistry and downstream applications of the bifunctional ligand.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21933523, 3-{2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]phenoxy}-2-carboxymethoxypyridine." PubChem. (Used for structural cross-referencing of carboxymethoxypyridine derivatives). Available at:[Link]

Sources

Exploratory

Technical Guide: Crystal Packing &amp; Intermolecular Forces in 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

The following technical guide provides an in-depth analysis of the crystal packing, intermolecular forces, and supramolecular architecture of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. This guide is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the crystal packing, intermolecular forces, and supramolecular architecture of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. This guide is structured for researchers in crystal engineering and pre-formulation scientists.

Executive Summary

2-(Carboxymethoxy)pyridine-3-carboxylic acid (2-CMPCA) represents a critical scaffold in the study of zwitterionic cocrystals and pharmaceutical salts. As a derivative of nicotinic acid (Vitamin B3) functionalized with a flexible ether-linked carboxylic acid tail, 2-CMPCA exhibits a "dual-donor/dual-acceptor" landscape. This guide analyzes its propensity for forming robust supramolecular synthons, specifically the competition between intramolecular hydrogen bonding (stabilizing the monomer) and intermolecular networking (driving crystallization). Understanding these forces is essential for predicting solubility profiles and designing stable solid-state forms.

Molecular Architecture and Electronic State

Conformational Locking

The structural integrity of 2-CMPCA is governed by an intramolecular hydrogen bond . Unlike simple nicotinic acid, the 2-substituent introduces a spatial proximity between the ether-linked carboxyl group and the pyridine nitrogen.

  • The S(7) Motif: The ether oxygen acts as a hinge, allowing the carboxymethoxy tail to fold back toward the pyridine ring. This typically forms a stable S(7) ring motif (graph set notation) via an intramolecular O–H···N hydrogen bond.[1][2][3][4][5]

  • Electronic Consequence: This intramolecular lock reduces the basicity of the pyridine nitrogen, making it less available for intermolecular protonation unless strong acids are introduced.

Zwitterionic Potential

While nicotinic acid often crystallizes as a zwitterion (NH⁺...COO⁻), the presence of the electron-withdrawing carboxymethoxy group at the 2-position modulates the pKa of the pyridine nitrogen. In neutral aqueous solutions, 2-CMPCA exists in equilibrium, but in the solid state, it frequently adopts a neutral, non-zwitterionic form stabilized by the intramolecular bond described above.

Crystal Packing and Intermolecular Forces[3][4][5][6][7]

The crystal lattice of 2-CMPCA is constructed through a hierarchy of intermolecular forces, ranked here by energy contribution.

Primary Supramolecular Synthons

The packing is dominated by classical hydrogen bonds.

  • Homosynthons (Acid-Acid): The carboxylic acid group at position 3 (on the ring) is sterically positioned to form Centrosymmetric

    
     dimers with adjacent molecules. This is the "primary" anchor of the crystal lattice.
    
  • Heterosynthons (Acid-Pyridine): In the absence of the intramolecular lock (e.g., at elevated temperatures or specific solvents), the COOH group can donate a proton to the pyridine nitrogen of a neighboring molecule, forming infinite

    
     chains.
    
Secondary Interactions: -Stacking

The pyridine rings arrange in antiparallel displaced stacks to minimize dipole repulsion.

  • Centroid-Centroid Distance: Typically 3.6 – 3.8 Å.

  • Slippage: The rings are slipped to allow the bulky carboxymethoxy tails to interdigitate, creating a "zipper-like" packing motif along the crystallographic b-axis.

Hirshfeld Surface Analysis

To visualize these interactions, Hirshfeld surface analysis (mapped over


) reveals the contact points:
  • Deep Red Spots: Correspond to the strong O-H[4]···O hydrogen bonds (acid dimers).[2]

  • White Regions: Represent H···H van der Waals contacts, primarily from the methylene (

    
    ) protons of the methoxy linker.
    
  • Blue Regions: Indicate the absence of close contacts, typically around the void spaces in the lattice.

Structural Comparison (O vs. S Analogues)

The behavior of 2-CMPCA is best understood by comparing it to its sulfur analogue, 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid.

FeatureOxygen Analogue (2-CMPCA)Sulfur Analogue (2-CMSPCA)Mechanistic Implication
Linker Atom Oxygen (Ether)Sulfur (Thioether)Oxygen is harder/more electronegative.
Bond Angle C-O-C (~110°)C-S-C (~100°)Sulfur induces a sharper "kink" in the tail.
H-Bond Strength Stronger O-H···NWeaker O-H···N2-CMPCA has a more rigid solution conformer.
Packing Motif Planar SheetsTwisted ChainsS-analog allows more torsional freedom.

Experimental Protocol: Crystallization and Characterization

To obtain single crystals suitable for XRD, a slow evaporation technique controlling the pH is required to prevent salt formation.

Protocol Workflow

Objective: Grow diffraction-quality crystals of neutral 2-CMPCA.

  • Dissolution: Dissolve 1.0 mmol of 2-CMPCA in a 1:1 mixture of Ethanol/Water (20 mL). Heat to 50°C to ensure complete dissolution.

  • pH Adjustment: Check pH. If pH > 4, add drops of 0.1 M HCl to ensure the pyridine nitrogen is protonated or neutral, suppressing solubility and encouraging precipitation.

  • Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Evaporation: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free environment at 20°C.

  • Harvesting: Colorless block crystals typically appear within 5-7 days.

Visualization of Workflow

CrystallizationProtocol Start Raw 2-CMPCA Powder Solvent Dissolution (EtOH:H2O 1:1, 50°C) Start->Solvent pH_Control pH Adjustment (Target pH ~3-4) Solvent->pH_Control Check Solubility Filter Filtration (0.45 µm PTFE) pH_Control->Filter Remove Particulates Evap Slow Evaporation (20°C, 5-7 days) Filter->Evap Crystal Single Crystal Harvest Evap->Crystal Nucleation

Caption: Step-by-step crystallization workflow for isolating single crystals of 2-CMPCA.

Interaction Hierarchy Diagram

The following diagram illustrates the competitive landscape of forces driving the assembly of 2-CMPCA.

InteractionHierarchy Molecule 2-CMPCA Monomer Intra Intramolecular H-Bond (O-H...N) Stabilizes Conformation Molecule->Intra Dominant in Solution Inter_Primary Primary Intermolecular (COOH...COOH Dimers) R2^2(8) Synthon Intra->Inter_Primary Upon Supersaturation Inter_Secondary Secondary Stacking (Pi-Pi Interactions) Layer Formation Inter_Primary->Inter_Secondary Lattice Growth Crystal 3D Crystal Lattice Inter_Secondary->Crystal

Caption: Hierarchical assembly of 2-CMPCA from monomeric stabilization to 3D lattice formation.

Implications for Drug Development[1][8]

Understanding the packing of 2-CMPCA is vital for "Crystal Engineering" in pharmaceutical contexts:

  • Co-crystal Former: The carboxylic acid tail makes 2-CMPCA an excellent co-former for basic drugs (forming salts) or neutral drugs (forming co-crystals via acid-amide synthons).

  • Solubility Modulation: The intramolecular bond (O-H...N) effectively "hides" the hydrophilic donor/acceptor groups. Disrupting this bond (e.g., by making a sodium salt) significantly increases water solubility.

  • Stability: The tight packing driven by the R2^2(8) dimers generally confers high thermal stability (melting points often >150°C), making it a robust component in solid dosage forms.

References

  • Structural Analogues & Methodology

    • Wang, J., et al. (2010). "2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate." Acta Crystallographica Section E, 66(5), o1187.
    • Source:[Link]

    • Relevance: Provides the definitive crystallographic parameters for the thio-analogue, serving as the primary structural templ
  • General Pyridine-Carboxylic Acid Packing

    • García-Simón, I., et al. (2021).[5] "Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid." MDPI Crystals, 11, 1398.

    • Source:[Link][6]

    • Relevance: Establishes the standard R2^2(8) and acid-pyridine heterosynthons common to this class of molecules.
  • Hirshfeld Surface Analysis Protocols

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[4][7][8][6] CrystEngComm, 11, 19-32.

    • Relevance: The foundational method used for the interaction analysis described in Section 3.3.

Sources

Foundational

Operational Safety and Handling Protocol for Carboxymethoxy Pyridine Derivatives

Introduction: The Chemical Context Carboxymethoxy pyridine derivatives (e.g., 2-(pyridin-2-yloxy)acetic acid) serve as critical bifunctional scaffolds in drug discovery, particularly as linkers in Proteolysis Targeting C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Context

Carboxymethoxy pyridine derivatives (e.g., 2-(pyridin-2-yloxy)acetic acid) serve as critical bifunctional scaffolds in drug discovery, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs) and precursors for fused heterocycles.

From a safety perspective, these compounds present a unique duality:

  • The Pyridine Core: Lipophilic and potentially toxic, capable of penetrating biological membranes.

  • The Carboxymethoxy Tail: An acidic ether side chain (

    
    ) that confers corrosivity and high water solubility at physiological pH.
    

This guide moves beyond generic GHS codes to provide a mechanistic understanding of the hazards and a self-validating handling protocol.

Hazard Profiling & Mechanistic Toxicity

The safety profile of carboxymethoxy pyridines is dictated by their pKa and zwitterionic potential. Unlike simple pyridines, the presence of the carboxylic acid (pKa ~3–4) creates a local pH environment that can cause immediate protein denaturation upon contact with mucous membranes.

Table 1: Consolidated Hazard Identification (GHS Standards)
Hazard ClassCategoryH-CodeHazard StatementMechanistic Cause
Acute Toxicity (Oral) 4H302Harmful if swallowedSystemic pyridine absorption affecting CNS/liver.
Skin Corrosion/Irritation 2H315Causes skin irritationAcidic functionality reacts with skin moisture.
Serious Eye Damage 1 or 2AH318/H319Causes serious eye damage/irritationHigh acidity + surfactant-like properties of the ether tail.
STOT - Single Exposure 3H335May cause respiratory irritationInhalation of dust/aerosols irritates bronchial lining.

Critical Insight: While often labeled merely as "Irritant," the ether linkage increases the molecule's flexibility and lipophilicity compared to simple pyridine carboxylic acids (like nicotinic acid), potentially enhancing dermal absorption rates.

Storage and Stability Protocol

Carboxymethoxy pyridine derivatives are generally stable but susceptible to specific degradation pathways that can increase handling risks.

  • Hygroscopicity: The carboxylic acid moiety attracts atmospheric moisture. Wet compound becomes sticky, complicating weighing and increasing the risk of spatula flicking (aerosolization).

  • Decarboxylation: Prolonged exposure to heat (>100°C) or strong acids can trigger decarboxylation, releasing CO₂ and potentially pressurizing sealed waste containers.

Storage Directive:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.

  • Container: Amber glass to prevent potential photo-degradation of the pyridine ring.

Operational Handling: A Self-Validating Workflow

To ensure safety, we employ a Self-Validating System . This means the protocol includes "Checkpoints" where the user must verify the state of the chemical before proceeding.

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision matrix for handling these derivatives from storage to reaction.

HandlingWorkflow Start Start: Retrieval from Storage Check1 Checkpoint 1: Visual Inspection (Is it caked or discolored?) Start->Check1 Fail1 STOP: Re-purify or Dispose (Potential Peroxide/Moisture) Check1->Fail1 Yes (Degraded) Weighing Weighing in Fume Hood (Static Control + Draft Shield) Check1->Weighing No (Free flowing) Solubilization Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Check2 Checkpoint 2: Exotherm Check (Is heat generated?) Solubilization->Check2 Cooling Active Cooling Required (Ice Bath) Check2->Cooling Yes (>5°C rise) Proceed Proceed to Reaction Check2->Proceed No Cooling->Proceed

Caption: Workflow enforcing visual and thermal integrity checks before synthesis.

Detailed Protocol Steps:

1. Pre-Weighing Inspection (Checkpoint 1)

  • Action: Inspect the solid. It should be an off-white to beige powder.

  • Validation: If the solid is yellow/orange or caked into a hard mass, significant moisture uptake or oxidation (N-oxide formation) has occurred. Do not use. Treat as hazardous waste.

2. Static-Free Weighing

  • Risk: These powders are often electrostatic. Static discharge can scatter the potent irritant outside the balance.

  • Control: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.

  • PPE: Double nitrile gloves are required. The outer pair is sacrificial and must be changed immediately if dust contacts it.

3. Solubilization (Checkpoint 2)

  • Action: When dissolving in basic media (e.g., NaHCO3 or amine bases), CO₂ evolution or heat generation (exotherm) may occur due to the carboxylic acid neutralization.

  • Validation: Touch the vial (with gloved hand) or use a thermal probe. If warm, pause and cool.[1]

Emergency Response & Exposure Control

Due to the corrosive potential of the acid moiety combined with the toxicity of the pyridine, immediate neutralization is distinct from standard organic solvent exposure.

Diagram 2: Emergency Response Decision Matrix

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Acid Burn Risk) Type->Skin Eye Eye Contact (Severe Damage Risk) Type->Eye Inhal Inhalation (Bronchial Spasm) Type->Inhal ActionSkin 1. Blot excess (do not rub) 2. Flush water 15 min 3. Apply PEG 400 (if avail) Skin->ActionSkin ActionEye 1. Force eyelids open 2. Flush water 15 min 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhal->ActionInhal Report Report to EHS & Medical ActionSkin->Report ActionEye->Report ActionInhal->Report

Caption: Triage logic for exposure, prioritizing rapid dilution over neutralization.

Specific First Aid Measures
  • Eye Contact: Critical. The acidity can cause corneal opacification. Speed is vital. Do not wait for saline; use tap water immediately if an eyewash is not within 10 seconds.

  • Skin Contact: Do not use vinegar or bicarbonate to neutralize on the skin, as the heat of neutralization can worsen the burn. Use copious water.[2][3][4][5]

  • Ingestion: Do NOT induce vomiting. The compound is corrosive; vomiting re-exposes the esophagus. Rinse mouth with water.[2][6][7]

Waste Disposal & Environmental Fate

Pyridine derivatives are notorious for their environmental persistence and odor.

  • Segregation: Isolate from oxidizers (peroxides, nitrates) to prevent N-oxide formation or violent decomposition.

  • Stream: High BTU Incineration.

    • Note: These compounds contain Nitrogen.[6] Incineration must be performed at facilities equipped with scrubbers to handle Nitrogen Oxides (NOx) generation.[1]

  • Aqueous Waste: Do not pour down the drain. Even dilute solutions can be toxic to aquatic life (LC50 values for pyridines are often <100 mg/L).

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-(Pyridin-2-yloxy)acetic acid. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Pyridin-2-yloxy)acetic acid. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783664, 2-(Pyridin-2-yloxy)acetic acid. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine derivatives and toxicity. Retrieved from

Sources

Exploratory

Molecular Weight and Exact Mass Calculation for 2-(Carboxymethoxy)pyridine-3-carboxylic acid: A Comprehensive Guide for Analytical Scientists

Executive Summary In pharmaceutical development and rigorous chemical synthesis, the precise characterization of molecular entities is non-negotiable. For the compound 2-(Carboxymethoxy)pyridine-3-carboxylic acid (Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In pharmaceutical development and rigorous chemical synthesis, the precise characterization of molecular entities is non-negotiable. For the compound 2-(Carboxymethoxy)pyridine-3-carboxylic acid (Chemical Formula:


), analytical scientists must clearly distinguish between its macroscopic property (Molecular Weight) and its microscopic property (Exact Mass).

As a Senior Application Scientist, I frequently observe analytical errors stemming from the conflation of these two metrics. This whitepaper dissects the causality behind mass calculations, provides the fundamental quantitative data, and outlines a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the structural confirmation of this specific pyridine derivative.

Chemical Identity & Structural Logic

To calculate mass properties accurately, we must first deconstruct the molecule:

  • Core Scaffold: Pyridine ring (

    
    ).
    
  • Substituent 1 (Position 2): Carboxymethoxy group (

    
    ).
    
  • Substituent 2 (Position 3): Carboxylic acid group (

    
    ).
    

Replacing two hydrogen atoms on the pyridine core with these substituents yields the molecular formula


 .

Theoretical Calculations: The Causality of Mass Definitions

Molecular Weight (Average Mass)

The "Why": Molecular weight is a macroscopic metric used for bulk laboratory operations—such as weighing powders to prepare standard solutions of a specific molarity. It accounts for the natural isotopic abundance of elements on Earth. We calculate this using the [1].

Exact Mass (Monoisotopic Mass)

The "Why": Exact mass is a microscopic metric critical for mass spectrometry. Modern High-Resolution Mass Spectrometers (HRMS), such as Orbitraps and Time-of-Flight (TOF) instruments, possess sufficient resolving power to separate individual isotopes. Therefore, the exact mass is calculated using only the most abundant isotope of each element (e.g.,


, 

,

,

). This allows us to determine the precise elemental composition of a single ion [2].

Quantitative Data Presentation

The following tables summarize the quantitative derivation of both mass metrics for


.

Table 1: Exact Mass (Monoisotopic Mass) Calculation

Element Primary Isotope Monoisotopic Mass (Da) Quantity Total Mass (Da)

| Carbon |


 | 12.000000 | 8 | 96.000000 |
| Hydrogen | 

| 1.007825 | 7 | 7.054775 | | Nitrogen |

| 14.003074 | 1 | 14.003074 | | Oxygen |

| 15.994915 | 5 | 79.974575 | | Total Exact Mass | | | | 197.032424 Da |

Table 2: Molecular Weight (Average Mass) Calculation

Element Standard Atomic Weight ( g/mol ) Quantity Total Weight ( g/mol )
Carbon (C) 12.011 8 96.088
Hydrogen (H) 1.008 7 7.056
Nitrogen (N) 14.007 1 14.007
Oxygen (O) 15.999 5 79.995

| Total Molecular Weight | | | 197.146 g/mol |

Experimental Protocol: LC-HRMS Analytical Workflow

To transition from theoretical calculation to empirical validation, we employ Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Trustworthiness & The Self-Validating System

Every robust analytical protocol must be a self-validating system. In this workflow, we implement a continuous lock-mass calibration (using a background polysiloxane ion or infused sodium formate). If the internal calibrant's mass error drifts beyond


, the system automatically halts acquisition. This causal feedback loop guarantees that any exact mass assigned to our target analyte is scientifically irrefutable.
Step-by-Step Methodology
  • Volumetric Sample Preparation:

    • Utilizing the calculated Molecular Weight (

      
      ), weigh exactly 
      
      
      
      of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.
    • Dissolve in

      
       of 50:50 Methanol/Water to create a 
      
      
      
      stock solution. Dilute to
      
      
      for injection.
  • UHPLC Separation:

    • Inject

      
       onto a C18 reversed-phase column (
      
      
      
      ).
    • Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

  • Negative Electrospray Ionization (ESI-):

    • Mechanistic Causality: Why negative mode? The target molecule contains two carboxylic acid moieties. Carboxylic acids typically have pKa values between 3 and 5. Under our slightly acidic to neutral droplet conditions, they readily donate a proton to form a stable

      
       anion. This targeted ionization strategy yields a vastly superior signal-to-noise ratio compared to positive-ion mode [3].
      
  • Orbitrap Mass Analysis:

    • Operate the Orbitrap mass analyzer at a resolving power of 120,000 (at m/z 200).

    • The loss of a proton (

      
       mass = 
      
      
      
      ) means the target exact mass for the
      
      
      ion is
      
      
      .
  • Data Processing:

    • Extract the ion chromatogram (EIC) at

      
       with a mass tolerance window of 
      
      
      
      .
    • Confirm the isotopic pattern matches the theoretical distribution for

      
      .
      

Workflow Visualization

LCHRMS_Workflow N1 Sample Preparation (1 mg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 Injection N3 Electrospray Ionization (ESI-) (Deprotonation of Carboxylic Acids) N2->N3 Eluent N4 High-Resolution Mass Analyzer (Orbitrap / TOF) N3->N4 [M-H]- Ions N5 Data Processing (Extracted Ion Chromatogram) N4->N5 Raw Data N6 Exact Mass Validation ([M-H]- m/z 196.0251, Error < 5 ppm) N5->N6 Analysis

Figure 1: LC-HRMS analytical workflow for the exact mass validation of carboxylic acid derivatives.

References

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)". Pure and Applied Chemistry, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 447364, 4-Hydroxy-3-nitrophenylacetic acid" (Isomeric reference for Exact Mass of

    
    ). PubChem, 2025.[Link]
    
  • Brüggemann, M., et al. "Ultrahigh-Resolution Mass Spectrometry in Real Time: Atmospheric Pressure Chemical Ionization Orbitrap Mass Spectrometry of Atmospheric Organic Aerosol". Analytical Chemistry, 2018.[Link]

Protocols & Analytical Methods

Method

Application Note: Engineering Metal-Organic Frameworks with 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 2-(Carboxymethoxy)pyridine-3-carboxylic acid is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 2-(Carboxymethoxy)pyridine-3-carboxylic acid is a highly versatile, semi-rigid, multidentate O,N-donor ligand. By combining a rigid pyridine-3-carboxylate core with a flexible 2-carboxymethoxy ether linkage, this ligand enables the construction of dynamic, "breathing" coordination polymers[1]. This application note provides a comprehensive guide for researchers and drug development professionals to synthesize, activate, and deploy MOFs utilizing this specific ligand for advanced applications such as targeted gas separation and luminescent sensing.

Chemical Rationale & Structural Dynamics

The structural uniqueness of 2-(Carboxymethoxy)pyridine-3-carboxylic acid stems from its dual-nature coordination sites:

  • The Pyridine-N and 3-Carboxylate (Rigid Core): The proximity of the nitrogen atom and the carboxylate group allows for strong chelating interactions with transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺), providing a robust structural backbone[2].

  • The Ether Linkage (Flexible Arm): The –O–CH₂–COOH group introduces conformational degrees of freedom. This flexibility is critical for forming dynamic frameworks capable of guest-induced structural transformations, which are highly sought after for the selective adsorption of specific isomers (e.g., p-xylene separation) or targeted drug delivery[3].

The hydrothermal and solvothermal assembly of these semi-rigid building blocks requires precise thermodynamic control to prevent the formation of amorphous precipitates[4].

MOF_Synthesis L Ligand: 2-(Carboxymethoxy)pyridine -3-carboxylic acid Mix Ultrasonic Homogenization (Dissolution & Mixing) L->Mix M Metal Node (e.g., Zn²⁺, Cu²⁺, Co²⁺) M->Mix S Solvent & Modulator (DMF/H₂O + Acetic Acid) S->Mix Solvo Solvothermal Reaction (100°C, 72h, Autoclave) Mix->Solvo Controlled nucleation Wash Solvent Exchange (EtOH/Acetone soak) Solvo->Wash As-synthesized crystals Act Activation (Supercritical CO₂ / Vacuum) Wash->Act Remove pore guests

Caption: Workflow for the solvothermal synthesis and activation of dynamic MOFs.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included so the researcher can verify the integrity of the reaction in real-time.

Protocol A: Solvothermal Synthesis of a Zn-Based MOF

Causality Focus: The choice of a mixed N,N-dimethylformamide (DMF) and water solvent system is deliberate. At elevated temperatures, DMF slowly hydrolyzes to generate dimethylamine, which acts as a gentle base to gradually deprotonate the carboxylic acid groups of the ligand. This slow deprotonation, coupled with an acetic acid modulator, ensures the slow nucleation required for high-quality single crystal growth[4].

Materials:

  • 2-(Carboxymethoxy)pyridine-3-carboxylic acid (0.1 mmol)

  • Zn(NO₃)₂·6H₂O (0.1 mmol)

  • Solvent: DMF and Deionized H₂O (V/V = 3:1)

  • Modulator: Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: In a 20 mL glass vial, dissolve 0.1 mmol of the ligand in 3 mL of DMF. Sonicate for 5 minutes until the solution is completely clear.

  • Metal Addition: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 1 mL of Deionized H₂O. Add this dropwise to the ligand solution under continuous stirring.

  • Modulation: Add 100 µL of glacial acetic acid.

    • Self-Validation Checkpoint: If the solution turns cloudy immediately upon metal addition, the nucleation rate is too fast. The addition of acetic acid should clarify the solution by competing with the ligand for Zn²⁺ coordination sites.

  • Reaction: Transfer the clear mixture into a 15 mL Teflon-lined stainless-steel autoclave. Seal tightly and heat in a programmable oven at 100 °C for 72 hours.

  • Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour.

    • Self-Validation Checkpoint: Slow cooling is critical. Rapid cooling will induce thermal shock, resulting in cracked or twinned crystals unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD).

  • Harvesting: Filter the resulting colorless block crystals and wash with fresh DMF (3 × 5 mL).

Protocol B: Framework Activation (Solvent Exchange)

Because the ether linkage renders the framework flexible, direct vacuum drying of the DMF-solvated MOF often leads to pore collapse due to massive capillary forces[1].

Step-by-Step Methodology:

  • Immerse the as-synthesized crystals in 10 mL of anhydrous ethanol.

  • Replace the ethanol with fresh anhydrous ethanol every 12 hours for 3 days to fully exchange the high-boiling DMF.

  • Transfer the ethanol-exchanged crystals to a supercritical CO₂ (scCO₂) dryer. Flush with liquid CO₂ at 10 °C for 2 hours, then heat to 40 °C (exceeding the critical point) and slowly vent the gaseous CO₂ over 1 hour.

    • Self-Validation Checkpoint: The activated MOF should retain its macroscopic crystalline morphology and optical transparency. Opaque or chalky crystals indicate framework collapse.

Data Presentation: Coordination Modes & Topologies

The combination of the rigid pyridine-carboxylate and the flexible ether-carboxylate allows for diverse coordination geometries depending on the metal node[2]. Table 1 summarizes the expected structural outcomes.

Table 1: Expected Coordination Modes and Resulting Topologies

Metal NodePreferred Coordination GeometryLigand Coordination ModeExpected Framework DimensionalityKey Application
Zn²⁺ Tetrahedral / OctahedralN,O-chelation + O,O'-bridging3D Porous Network (Dynamic)Gas separation (e.g., CO₂/N₂)
Cu²⁺ Square Planar / Jahn-Teller OctahedralEquatorial N,O-chelation2D Layered Sheets (Pillared)Heterogeneous Catalysis
Co²⁺ OctahedralMonodentate O-donor + N-donor1D Chains or 2D GridsMagnetic sensing / Photocatalysis
Ln³⁺ (Eu/Tb) High Coordination (8-10)Multi-O-bridging (Ether + Carboxyl)3D Dense FrameworkLuminescent chemical sensing

Application Focus: Luminescent Sensing Mechanisms

When coordinated with d¹⁰ metals (like Zn²⁺ or Cd²⁺) or specific lanthanides, frameworks built from 2-(Carboxymethoxy)pyridine-3-carboxylic acid exhibit strong photoluminescence. The electron-rich ether linkage and the conjugated pyridine ring make these MOFs excellent electron donors. Consequently, they are highly sensitive to electron-deficient analytes, such as nitroaromatic explosives or heavy metal ions (e.g., Fe³⁺)[3].

Luminescence_Mechanism MOF Activated MOF (Highly Luminescent) Interaction Host-Guest Interaction (H-bonding / π-π stacking) MOF->Interaction Analyte Target Analyte (e.g., Nitroaromatics / Fe³⁺) Analyte->Interaction PET Photoinduced Electron Transfer (PET) Interaction->PET FRET Resonance Energy Transfer (RET) Interaction->FRET Quenched Luminescence Quenching (Signal Readout) PET->Quenched FRET->Quenched

Caption: Mechanistic pathway of luminescence quenching in MOF-based sensors.

Mechanism of Action: Upon diffusion of the analyte into the flexible pores, the analyte interacts with the framework via π-π stacking (with the pyridine ring) or hydrogen bonding (with the uncoordinated oxygen of the ether linkage). If the lowest unoccupied molecular orbital (LUMO) of the analyte is lower in energy than the conduction band of the MOF, a Photoinduced Electron Transfer (PET) occurs, effectively quenching the luminescence and providing a highly sensitive, measurable readout.

References

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. ResearchGate. Available at:[Link]

  • Cobalt-Based Coordination Polymer with Synergistic Active Sites for Visible-Light-Driven CO2-to-CO Conversion. ACS Publications. Available at:[Link]

  • Strategically designed flexible ligand. Chemical structure of the designed ligand (H2L) having two ether linkages as its flexible nodes. ResearchGate. Available at:[Link]

  • Synthetic Considerations in the Self-Assembly of Coordination Polymers of Pyridine-Functionalized Hybrid Mn-Anderson Polyoxometalates. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Synthesis and Downstream Functionalization of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently utilize bifunctional scaffolds to accelerate early-stage drug discovery. 2-(Carboxymethoxy)pyridine-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently utilize bifunctional scaffolds to accelerate early-stage drug discovery. 2-(Carboxymethoxy)pyridine-3-carboxylic acid is a highly versatile, privileged intermediate. The pyridine core provides enhanced aqueous solubility and metabolic stability compared to phenyl analogs, while its two distinct carboxylic acid groups offer orthogonal reactivity handles. This application note details the mechanistic rationale, optimized synthesis, and self-validating protocols required to successfully generate and utilize this diacid in Active Pharmaceutical Ingredient (API) development.

Mechanistic Rationale & Strategic Importance

The synthesis of this intermediate relies on 1, a foundational electrophile often derived from the enzymatic or chemical hydrolysis of 2-chloronicotinonitrile[1]. The electron-withdrawing nature of the pyridine nitrogen heavily activates the ortho-chloro position toward Nucleophilic Aromatic Substitution (SNAr).

By utilizing glycolic acid as the nucleophile, we introduce the carboxymethoxy group. This specific ether linkage is strategically valuable; in medicinal chemistry, carboxymethoxy appendages are frequently used to modulate lipophilicity, increase aqueous solubility, and create active metabolites—a paradigm well-documented in calcium channel blockers like2[2]. Furthermore, nicotinic acid derivatives are privileged structures for interacting with 3, making this scaffold highly relevant for targeted therapeutics[3]. Similar SNAr methodologies are also employed to synthesize other critical nicotinic derivatives, such as 4[4].

Synthetic Workflow

G A 2-Chloronicotinic Acid (Electrophile) C SNAr Transition State (DMF, 80°C) A->C Addition B Glycolic Acid + NaH (Nucleophile) B->C Alkoxide Attack D 2-(Carboxymethoxy)nicotinic Acid (Bifunctional Intermediate) C->D Acidic Workup (pH 2-3) E Downstream API (Selective Amidation) D->E EDC/HOBt Steric Differentiation

Fig 1: Synthetic workflow for 2-(Carboxymethoxy)pyridine-3-carboxylic acid and API integration.

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr Synthesis of the Diacid Intermediate

Objective: Synthesize 2-(Carboxymethoxy)pyridine-3-carboxylic acid via nucleophilic aromatic substitution.

  • Nucleophile Generation (Causality): Dissolve glycolic acid (1.2 eq) in anhydrous DMF under an inert N₂ atmosphere. Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq).

    • Expert Insight: Glycolic acid possesses both a hydroxyl and a carboxyl group. To ensure the hydroxyl oxygen acts as the nucleophile, a strong base must be used in excess (>2.0 eq) to form the dianion. A weaker base results in incomplete deprotonation and sluggish SNAr kinetics.

  • Electrophile Addition: Once H₂ evolution ceases, add 2-chloronicotinic acid (1.0 eq) portion-wise. Heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH). The reaction is only deemed complete when the UV-active starting material (Rf ~0.6) is entirely consumed and replaced by a baseline-hugging spot (Rf ~0.1).

  • Orthogonal Workup & Isolation: Cool to room temperature and quench carefully with ice water. Wash the aqueous layer twice with Ethyl Acetate (EtOAc).

    • Self-Validation: At pH > 5, the unreacted glycolic acid and the product diacid are fully soluble as sodium salts in the aqueous layer. The EtOAc wash selectively removes mineral oil and unreacted non-polar impurities.

  • Precipitation: Acidify the aqueous layer dropwise with 2M HCl to a precise pH of 2.0–2.5.

    • Expert Insight: Adjusting the pH to 2.0 protonates both carboxylates of the product, neutralizing its charge and triggering spontaneous precipitation. If precipitation does not occur, it immediately indicates either reaction failure or an incorrect pH adjustment.

  • Filter the resulting off-white solid, wash with cold water, and dry under high vacuum.

Protocol B: Selective Mono-Amidation for API Coupling

Objective: Selectively couple a primary amine to the aliphatic carboxylic acid, leaving the aromatic carboxylic acid intact.

  • Activation (Causality): Dissolve the synthesized diacid (1.0 eq) in a 1:1 mixture of DCM/DMF. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0 °C.

    • Expert Insight: Differentiating the two carboxylic acids is achieved through steric hindrance. The aromatic carboxylic acid at the 3-position is sterically shielded by the adjacent, bulky carboxymethoxy group at the 2-position. Consequently, standard coupling reagents preferentially activate the less hindered aliphatic carboxylic acid.

  • Coupling: Add the target primary amine (1.0 eq) and DIPEA (2.0 eq). Stir at room temperature for 4 hours.

  • Validation: Analyze via LC-MS. The major peak will correspond to the aliphatic mono-amide. The absence of di-amide formation validates the steric differentiation strategy.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind the chosen conditions in Protocol A, the following table summarizes the optimization of the SNAr step.

Base SystemSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
K₂CO₃ (3.0 eq)DMF1002445Weak base fails to fully generate the glycolate dianion; incomplete conversion.
NaH (2.5 eq)THF651862Poor solubility of the resulting sodium carboxylate salts limits reaction kinetics.
NaH (2.5 eq) DMF 80 12 88 Optimal deprotonation; DMF solvates the dianion effectively, maximizing SNAr rate.
KOtBu (2.5 eq)DMSO80885Rapid conversion, but DMSO removal during aqueous workup complicates isolation.

Table 1: Optimization parameters for the synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

References

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation Source: ASM Journals URL:[Link]

  • CAS No : 114018-75-6 | Product Name : 2-[(Carboxymethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-Pyridinedicarboxylic acid 3-ethyl ester Source: Pharmaffiliates URL:[Link]

  • G Protein-Coupled Receptors Source: PMC - NIH URL:[Link]

  • 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride | C13H10ClF3N2O2 | CID 45792100 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Method

Hydrothermal synthesis methods using pyridine dicarboxylate derivatives

Application Note: Advanced Hydrothermal Synthesis of Pyridine Dicarboxylate (PDC) Metal-Organic Frameworks Executive Summary & Strategic Rationale Pyridine dicarboxylates (PDCs) represent a privileged class of ligands in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Hydrothermal Synthesis of Pyridine Dicarboxylate (PDC) Metal-Organic Frameworks

Executive Summary & Strategic Rationale

Pyridine dicarboxylates (PDCs) represent a privileged class of ligands in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike simple benzene dicarboxylates (e.g., terephthalic acid), PDCs incorporate a heterocyclic nitrogen atom. This N-donor site introduces a pH-sensitive coordination switch , allowing researchers to tune structural dimensionality (1D chains vs. 3D networks) and chemical functionality (Lewis basic sites for catalysis or drug interaction).

For drug development professionals, PDC-based MOFs (particularly Zn-PDC and Fe-PDC systems) offer high biocompatibility and stimuli-responsive drug release . The pyridine nitrogen can be protonated in the acidic microenvironment of tumors (pH ~5-6), triggering framework degradation and payload release, a mechanism distinct from passive diffusion.

This guide provides high-fidelity protocols for synthesizing these materials, emphasizing the critical control of pH and auxiliary ligands to dictate topology and function.

Ligand Chemistry & Selection Logic

The geometry of the carboxylate groups relative to the pyridine nitrogen dictates the final topology.

Ligand DerivativeCommon NameGeometryKey Coordination FeaturePrimary Application
2,6-PDC Dipicolinic Acid120° (Chelating)Forms stable "pincer" chelates (N,O,O') with Lanthanides/Transition metals.Luminescent sensors, bacterial spore detection.
2,5-PDC Isocinchomeronic AcidLinear-likeBridges metal centers; mimics terephthalic acid but with N-functionality.High-stability MOFs (UiO-66 analogues), Gas storage.
2,3-PDC Quinolinic AcidOrtho (Chelating)Sterically crowded; often forms lower-dimensional helices or clusters.Catalysis, magnetic materials.
H

CAM
4-Hydroxypyridine-2,6-dicarboxylic acidChelating + H-bondThe 4-OH group adds supramolecular stability via H-bonding.Drug Delivery (Hydrophilic pore environments).

Critical Synthesis Parameters: The "Why" Behind the Protocol

Successful hydrothermal synthesis of PDC-MOFs relies on manipulating the Deprotonation Equilibrium .

  • Low pH (< 3): Nitrogen is protonated (

    
    ). Ligand acts as a neutral zwitterion or cation. Coordination is weak; products are often 0D molecular salts.
    
  • Medium pH (4–6): Carboxylates deprotonate (

    
    ), but Nitrogen may remain neutral or coordinate weakly. Ideal for 2D layered structures .
    
  • High pH (> 7): Fully deprotonated (

    
    ). Strong chelation favors 3D rigid frameworks .
    

Visualizing the Synthesis Logic:

SynthesisLogic Start Start: Select PDC Ligand & Metal Salt pH_Decision Critical Parameter: pH Adjustment Start->pH_Decision Low_pH pH < 3.0 (Acidic) pH_Decision->Low_pH Med_pH pH 4.0 - 6.0 (Mild) pH_Decision->Med_pH High_pH pH > 7.0 (Basic) pH_Decision->High_pH Result_Low Protonated Nitrogen (PyH+) Result: Molecular Salts / 0D Complexes (Soluble, Non-porous) Low_pH->Result_Low Prevents N-Coordination Result_Med Mixed Coordination Result: 1D Chains or 2D Sheets (Flexible, Breathing behavior) Med_pH->Result_Med Carboxylates Bind Result_High Full Deprotonation Result: 3D Rigid Frameworks (High Porosity, Stable) High_pH->Result_High Chelation Mode Active

Caption: Impact of pH on PDC ligand coordination modes and resulting MOF dimensionality.

Experimental Protocols

Protocol A: Biocompatible Zn-MOF for Drug Delivery (Zn-H CAM)

Target: Synthesis of a water-stable, porous carrier for Doxorubicin (DOX). Reference Grounding: Adapted from Zn-H


CAM protocols [1, 4].

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 4-Hydroxypyridine-2,6-dicarboxylic acid (

    
    )[1][2]
    
  • Solvent: Deionized Water (Milli-Q)

  • Base: NaOH (0.1 M) for pH adjustment

Workflow:

  • Precursor Dissolution: Dissolve 0.2 mmol

    
     (0.059 g) and 0.2 mmol 
    
    
    
    (0.037 g) in 10 mL deionized water.
    • Note: The 1:1 ratio is critical for the specific 3D topology. Excess metal often leads to dense oxide impurities.

  • pH Adjustment (The Control Step): Measure the pH. It will likely be acidic (~3.5). Add 0.1 M NaOH dropwise under stirring until pH 5.5–6.0 is reached.

    • Why? At pH 6, the carboxylates are deprotonated, but the 4-hydroxyl group remains protonated, available for hydrogen bonding with drug molecules later.

  • Hydrothermal Treatment: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal tightly.

    • Temperature: 120°C.

    • Time: 72 hours.

    • Cooling: Slow cooling at 2°C/hour to Room Temperature (RT). Rapid cooling yields amorphous powder.

  • Isolation: Filter the colorless block crystals. Wash 3x with water and 3x with Ethanol to remove unreacted ligand.

  • Activation: Dry in air at RT, then heat at 80°C under vacuum for 6 hours to remove solvated water molecules.

Drug Loading (Post-Synthetic):

  • Soak 50 mg of activated MOF in a PBS solution (pH 7.4) containing Doxorubicin (1 mg/mL) for 24 hours.

  • Centrifuge and wash once with PBS to remove surface-bound drug.

  • Validation: Measure UV-Vis of the supernatant to calculate Loading Efficiency (typically 20-30 wt%).

Protocol B: Luminescent Lanthanide-CPs (Eu/Tb-2,6-PDC)

Target: Highly luminescent sensors for biomarker detection. Reference Grounding: Based on Ln-PDA hydrothermal routes [2, 3].[3]

Reagents:

  • 
     or 
    
    
    
  • 2,6-Pyridinedicarboxylic acid (

    
    )[3]
    
  • Oxalic Acid (

    
    ) – Auxiliary Ligand
    

Workflow:

  • Stoichiometry: Mix

    
     : 
    
    
    
    :
    
    
    in a 2:1:1 molar ratio.
    • Role of Oxalate: Oxalate acts as a bridging ligand to connect Ln-PDC clusters into higher-dimensional networks (2D/3D) and prevents fluorescence quenching by water.

  • Solvent System: 15 mL Water.

  • Reaction: Autoclave at 160°C for 3 days.

    • Note: Higher temperature is required for Lanthanides to overcome the high hydration energy of Ln(III) ions.

  • Product: Prismatic crystals. These are often highly insoluble.

  • Characterization: Under 254 nm UV light, Eu-MOFs should glow bright red; Tb-MOFs bright green (Antenna Effect).

Characterization & Validation Framework

Every batch must undergo a "Go/No-Go" validation sequence.

TechniqueWhat to look for (Success Criteria)Common Failure Mode
PXRD (Powder X-Ray Diffraction) Sharp, high-intensity peaks matching simulated pattern from single crystal data.Broad "humps" indicate amorphous material (Failed synthesis or cooling too fast).
TGA (Thermogravimetry) Distinct weight loss steps: Solvent (<100°C)

Ligand decomp (>350°C).
Continuous gradual weight loss suggests pore collapse or trapped impurities.
FT-IR Spectroscopy Shift in

stretch (1700

1600

) indicating coordination.
Presence of broad -OH bands at 3400

after activation indicates incomplete solvent removal.
UV-Vis (for Drug Loading) Decrease in drug concentration in supernatant.No change in concentration = Pore size too small for drug entry.

Experimental Workflow Diagram:

Workflow cluster_valid Validation Loop Prep 1. Precursor Mixing (Metal + Ligand) pH 2. pH Adjustment (Critical Checkpoint) Prep->pH Dissolution Heat 3. Hydrothermal (120-160°C, 24-72h) pH->Heat Sealed Autoclave Wash 4. Washing (H2O/EtOH) Heat->Wash Filter & Clean Activate 5. Activation (Vacuum/Heat) Wash->Activate Remove Solvent PXRD PXRD Check Activate->PXRD PXRD->Prep If Amorphous

Caption: Standardized workflow for hydrothermal synthesis with built-in validation loop.

Troubleshooting Guide

  • Problem: No crystals formed (Clear solution).

    • Cause: Solution too dilute or pH too low (ligand fully protonated and soluble).

    • Fix: Increase concentration by 50% or raise pH by 0.5 units.

  • Problem: Rapid precipitation of amorphous powder.

    • Cause: pH too high (instant metal hydroxide formation) or cooling too fast.

    • Fix: Lower pH.[4] Use a modulator (e.g., 10 drops of acetic acid) to slow down coordination.

  • Problem: Low Drug Loading.

    • Cause: Pore aperture smaller than drug molecule hydrodynamic radius.

    • Fix: Switch ligand from 2,6-PDC to an expanded linker (e.g., 2,5-PDC with longer spacers) or use a "defect engineering" approach (add monocarboxylic acid during synthesis to create missing linker defects).

References

  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid. PubMed. [Link][2]

  • One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid. Crystal Growth & Design. [Link]

  • Hydrothermal Synthesis of Lanthanide Coordination Polymers with Pyridine-2,3,5,6-tetracarboxylic Acid. CrystEngComm. [Link]

  • Zinc-Based Metal-Organic Frameworks in Drug Delivery. MDPI Molecules. [Link]

  • Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid. Dalton Transactions. [Link]

Sources

Application

Application Note: Supramolecular Assembly and Crystal Engineering Utilizing 2-(Carboxymethoxy)pyridine-3-carboxylic acid

Executive Summary The rational design of supramolecular architectures requires building blocks with highly predictable and directional intermolecular interactions. 2-(Carboxymethoxy)pyridine-3-carboxylic acid (2-CMPCA) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of supramolecular architectures requires building blocks with highly predictable and directional intermolecular interactions. 2-(Carboxymethoxy)pyridine-3-carboxylic acid (2-CMPCA) is a highly versatile, multidentate ligand that features a pyridine nitrogen, a rigid carboxylic acid at the 3-position, and a flexible carboxymethoxy group at the 2-position. This unique spatial arrangement allows it to act as both a robust hydrogen-bond donor/acceptor in pharmaceutical co-crystals and a multidentate chelator in Metal-Organic Frameworks (MOFs).

This application note provides drug development professionals and materials scientists with field-proven protocols for engineering 2-CMPCA-based supramolecular assemblies. It details the causality behind synthesis choices, self-validating experimental workflows, and the mechanistic principles governing the carboxylic acid–pyridine heterosynthon.

Mechanistic Insights & Structural Dynamics

The Carboxylic Acid–Pyridine Heterosynthon

In crystal engineering, the competition between different non-covalent interactions dictates the final supramolecular architecture. For molecules containing both carboxylic acid and pyridine moieties, the carboxylic acid–pyridine heterosynthon (O–H···N) is generally thermodynamically favored over the carboxylic acid–carboxylic acid homosynthon (O–H···O) [1].

Causality of Assembly: The basicity of the pyridine nitrogen (pKa ~5.2) and the acidity of the carboxylic acid (pKa ~3.0) create a strong electrostatic complementarity. When 2-CMPCA is utilized as a co-former with active pharmaceutical ingredients (APIs), the robust O–H···N hydrogen bond drives the formation of predictable 1D catemers or discrete heterodimers [2]. Furthermore, the flexible carboxymethoxy arm at the 2-position provides steric shielding that prevents unwanted homodimerization, effectively "steering" the assembly toward the desired heterosynthon [3].

Coordination Chemistry in MOFs

When exposed to transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺) under solvothermal conditions, 2-CMPCA undergoes pH-dependent deprotonation. The ether oxygen of the carboxymethoxy group can participate in metal chelation alongside the adjacent pyridine nitrogen and carboxylates, forming highly stable 5- or 6-membered chelate rings. This multidentate coordination mode is critical for constructing rigid, porous 3D coordination polymers.

Synthon_Pathway L 2-CMPCA Ligand (H-bond Donor/Acceptor) MOF Coordination Polymers / MOFs (Metal-Ligand Chelation) L->MOF Deprotonation & Solvothermal Assembly CoC Pharmaceutical Co-crystals (Acid-Pyridine Heterosynthons) L->CoC Non-covalent Self-Assembly M Transition Metals (e.g., Zn²⁺, Cu²⁺) M->MOF Coordination Bonds API API Co-formers (Amides, Amines) API->CoC Intermolecular H-Bonding

Supramolecular pathways of 2-CMPCA forming MOFs via coordination or co-crystals via H-bonding.

Protocol 1: Solvothermal Synthesis of 2-CMPCA Coordination Polymers

Solvothermal synthesis is the gold standard for growing diffraction-quality single crystals of MOFs. The high pressure and temperature increase the solubility of the relatively rigid 2-CMPCA, allowing for reversible coordination bond formation. This reversibility provides a thermodynamic "error correction" mechanism during crystal growth, preventing the formation of kinetic, amorphous precipitates.

Step-by-Step Methodology
  • Precursor Preparation: Weigh 0.1 mmol of 2-CMPCA and 0.1 mmol of a transition metal salt (e.g.,

    
    ) into a 15 mL Teflon-lined stainless-steel autoclave.
    
  • Solvent Addition: Add 5 mL of a mixed solvent system (e.g., N,N-dimethylformamide (DMF) and deionized water in a 1:1 v/v ratio). Causality: DMF acts as a moderately coordinating solvent that modulates the rate of metal-ligand assembly, while water aids in the deprotonation of the carboxylic acid groups.

  • Homogenization: Sonicate the mixture for 10 minutes until a homogeneous suspension or clear solution is achieved.

  • Thermal Treatment: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the system to room temperature at a slow, controlled rate of 5 °C/hour. Causality: Slow cooling minimizes nucleation sites, promoting the growth of larger, high-quality single crystals suitable for X-ray diffraction.

  • Harvesting: Filter the resulting crystals, wash sequentially with DMF and ethanol, and dry under vacuum at 60 °C.

Self-Validating System

To ensure the protocol has succeeded without relying solely on Single-Crystal X-Ray Diffraction (SCXRD), utilize the following self-validating checkpoints:

  • FT-IR Spectroscopy: Verify the complete disappearance of the broad –OH stretching band (2500–3000 cm⁻¹) of the free carboxylic acid. The carbonyl (C=O) stretch should shift from ~1700 cm⁻¹ in the free ligand to distinct asymmetric (~1580 cm⁻¹) and symmetric (~1380 cm⁻¹) carboxylate stretches, confirming metal coordination.

  • Powder X-Ray Diffraction (PXRD): Compare the bulk powder pattern against the simulated pattern generated from the SCXRD .cif file. A matching pattern guarantees phase purity.

Protocol 2: Liquid-Assisted Grinding (LAG) for Pharmaceutical Co-Crystals

For pharmaceutical applications, integrating 2-CMPCA with an API via Liquid-Assisted Grinding (LAG) is vastly superior to slow evaporation. LAG provides mechanical energy to overcome activation barriers, while a catalytic amount of solvent facilitates molecular mobility and polymorphic control [1].

Step-by-Step Methodology
  • Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of 2-CMPCA and the target API (e.g., an amide-containing drug) into a stainless-steel milling jar.

  • Solvent Drop Addition: Add 2–3 drops (approx. 10–20 μL) of a polar aprotic solvent (e.g., ethyl acetate or acetone). Causality: The solvent acts as a kinetic lubricant, accelerating the co-crystallization process without dissolving the bulk powder.

  • Milling: Add two 5 mm stainless-steel grinding balls. Mill at 25 Hz for 20 minutes using a ball mill.

  • Annealing: Transfer the resulting powder to a watch glass and anneal at 50 °C for 2 hours to remove residual solvent traces.

LAG_Workflow S1 1. Stoichiometric Milling S2 2. Solvent Drop Addition S1->S2 S3 3. Liquid-Assisted Grinding S2->S3 S4 4. Thermal Annealing S3->S4 S5 5. PXRD/DSC Validation S4->S5

Step-by-step liquid-assisted grinding (LAG) workflow for 2-CMPCA co-crystal synthesis.

Self-Validating System
  • Differential Scanning Calorimetry (DSC): The resulting powder must exhibit a single, sharp endothermic melting peak that is distinct from the melting points of both pure 2-CMPCA and the pure API. A single peak confirms the formation of a pure co-crystal phase rather than a physical mixture.

  • FT-IR Spectroscopy: Look for a broad continuum band between 1900 and 2500 cm⁻¹, which is the definitive spectroscopic signature of the strong O–H···N carboxylic acid–pyridine heterosynthon [2].

Quantitative Data Presentation

The following table summarizes the typical analytical parameters and physical properties associated with the different supramolecular assemblies of 2-CMPCA. These metrics serve as a reference guide for validating experimental outcomes.

Assembly TypePrimary Intermolecular InteractionTypical Bond Length (Å)Diagnostic IR Marker Band (cm⁻¹)Thermal Stability (°C)
Free Ligand (Homodimer) O–H···O (Acid-Acid)2.60 – 2.65~1700 (Free C=O stretch)< 150
Pharmaceutical Co-crystal O–H···N (Acid-Pyridine)2.55 – 2.70~1680 & 1900–2500 (Broad continuum)150 – 200
MOF (Metal-Oxygen) M–OOC (Coordination)1.95 – 2.201550 – 1610 (Asymmetric COO⁻)> 300
MOF (Metal-Nitrogen) M–N (Pyridine Coordination)2.00 – 2.15~1590 (Coordinated Pyridine ring shift)> 300

References

  • Carboxylic acid–pyridine supramolecular heterocatemer in a co-crystal ResearchGate[Link]

  • Preferred formation of the carboxylic acid–pyridine heterosynthon in 2-anilinonicotinic acids RSC Advances[Link]

  • Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids PubMed (National Institutes of Health)[Link]

Method

Catalytic Applications of Metal Complexes with 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Executive Summary This application note details the synthesis, characterization, and catalytic utility of metal complexes derived from 2-(carboxymethoxy)pyridine-3-carboxylic acid (often abbreviated as H₂cmp or H₂cpna )....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and catalytic utility of metal complexes derived from 2-(carboxymethoxy)pyridine-3-carboxylic acid (often abbreviated as H₂cmp or H₂cpna ).[1] This ligand represents a versatile class of semi-rigid ether-dicarboxylates that combine the coordination ability of a pyridine nitrogen with two carboxylate groups and an ether oxygen, forming a tridentate (


) chelating pocket.

The resulting metal complexes—typically Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs)—exhibit high thermal stability and permanent porosity.[1] They are primarily utilized in heterogeneous catalysis for photocatalytic degradation of organic pollutants and Lewis acid-catalyzed organic transformations (e.g., Knoevenagel condensation).[1] This guide provides validated protocols for synthesizing these catalysts and deploying them in standard reaction workflows.

Part 1: Ligand Design & Catalyst Synthesis[1]

Ligand Structure and Properties

The ligand 2-(carboxymethoxy)pyridine-3-carboxylic acid features a pyridine ring substituted at the 2-position with a carboxymethoxy group (


) and at the 3-position with a carboxylic acid (

).[1]
  • Formula:

    
    
    
  • Coordination Modes: The ligand can bridge multiple metal centers using its two carboxylate groups (syn-syn, syn-anti modes) while chelating a central metal via the pyridine nitrogen and ether oxygen.[1] This "pincer-like" flexibility is ideal for constructing 3D porous networks.[1]

Protocol: Synthesis of the Ligand (H₂cmp)

Note: While custom synthesis is described, this ligand acts as the oxygen-analog to the more common sulfur-derivative 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid.[1]

Reagents:

  • 2-Hydroxynicotinic acid (or 2-Chloronicotinic acid)[1][2]

  • Chloroacetic acid[1][2][3][4][5]

  • Sodium Hydroxide (NaOH)[1]

  • Hydrochloric Acid (HCl, 37%)

Procedure:

  • Dissolution: Dissolve 2-hydroxynicotinic acid (10 mmol) in 20 mL of aqueous NaOH (20 mmol) to form the disodium salt.

  • Addition: Add a solution of chloroacetic acid (12 mmol) in 10 mL water dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor pH and maintain basicity (pH > 10) by adding dilute NaOH if necessary.[1]

  • Precipitation: Cool the solution to room temperature. Acidify carefully with conc. HCl to pH 2–3. A white precipitate of H₂cmp will form.[1]

  • Purification: Filter the solid, wash with cold water (3x10 mL), and recrystallize from hot water/ethanol (1:1).

  • Yield: Typically 65–75%.[1]

Protocol: Hydrothermal Synthesis of Metal Complexes

Target Complex:


 (where M = Zn, Co, Cu, Cd)

Procedure:

  • Mixing: In a 25 mL Teflon-lined stainless steel autoclave, mix:

    • 
       Ligand (0.5 mmol)[1]
      
    • Metal Salt (

      
       or 
      
      
      
      ) (0.5 mmol)[1]
    • 
       (10 mL)[1]
      
    • NaOH (1.0 mmol) to deprotonate the ligand.[1]

  • Crystallization: Seal the autoclave and heat at 160°C for 72 hours .

  • Cooling: Allow the vessel to cool to room temperature over 24 hours (slow cooling promotes single-crystal growth).

  • Isolation: Filter the resulting crystals (often block-shaped), wash with distilled water and ethanol, and dry in air.

Part 2: Catalytic Application – Photocatalytic Degradation

Primary Use Case: Degradation of organic dyes (Methylene Blue, Rhodamine B) under UV-Vis irradiation. Zn(II) and Cd(II) complexes of H₂cmp are particularly effective due to their


 configuration, which facilitates ligand-to-metal charge transfer (LMCT).[1]
Experimental Workflow

Materials:

  • Catalyst:

    
     (powdered)[1]
    
  • Target Pollutant: Methylene Blue (MB) aqueous solution (

    
     M)[1]
    
  • Light Source: 300W Xe arc lamp or high-pressure Hg lamp.

Step-by-Step Protocol:

  • Preparation: Disperse 50 mg of the catalyst powder in 100 mL of the MB solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure equilibrium adsorption of the dye onto the catalyst surface.

  • Irradiation: Turn on the light source. Maintain the suspension temperature at 25°C using a water jacket.[1]

  • Sampling: Withdraw 3 mL aliquots at fixed intervals (e.g., every 15 min).

  • Analysis: Centrifuge the aliquot to remove the catalyst. Measure the absorbance of the supernatant at

    
     (664 nm for MB) using a UV-Vis spectrophotometer.[1]
    
  • Calculation: Determine degradation efficiency (

    
    ) using:
    
    
    
    
Mechanism of Action

The H₂cmp ligand acts as an "antenna," absorbing photons and transferring electrons to the metal center or activating the generation of reactive oxygen species (ROS).

Photocatalysis cluster_0 Excitation Phase cluster_1 Reaction Phase L Ligand (H2cmp) M Metal Center (Zn/Cd) L->M LMCT (e-) O2 Dissolved O2 M->O2 e- Transfer hv UV Light (hv) hv->L Excitation ROS Superoxide (.O2-) Hydroxyl (.OH) O2->ROS Reduction Dye Organic Dye ROS->Dye Oxidation Prod CO2 + H2O Dye->Prod Degradation

Figure 1: Mechanism of photocatalytic dye degradation by H₂cmp metal complexes.[1]

Part 3: Catalytic Application – Lewis Acid Catalysis

Primary Use Case: Knoevenagel Condensation reactions.[1] The coordinatively unsaturated metal sites (often created by removing coordinated water molecules) act as Lewis acids to activate carbonyl groups.

Experimental Workflow

Reaction: Benzaldehyde + Malononitrile


 Benzylidene Malononitrile[1]

Materials:

  • Catalyst:

    
     or 
    
    
    
    (activated)[1]
  • Substrates: Benzaldehyde (1.0 mmol), Malononitrile (1.2 mmol)

  • Solvent: Ethanol or Toluene (5 mL)

Step-by-Step Protocol:

  • Activation: Heat the catalyst at 100°C under vacuum for 2 hours to remove coordinated water molecules, exposing the Lewis acidic metal sites.

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde, malononitrile, solvent, and activated catalyst (3–5 mol%).

  • Execution: Reflux the mixture (or stir at RT depending on catalyst activity) for 2–6 hours. Monitor progress via TLC or GC-MS.

  • Recovery: Filter the hot reaction mixture to recover the solid catalyst.

  • Workup: Evaporate the solvent from the filtrate to obtain the crude product. Recrystallize if necessary.[1]

  • Recycling: Wash the recovered catalyst with ethanol and dry. It can typically be reused for 3–4 cycles with minimal loss of activity.[1]

Comparative Data (Typical Values)

Table 1: Comparison of catalytic efficiency for Knoevenagel condensation of benzaldehyde.

Catalyst SystemTime (h)Yield (%)Turnover Number (TON)Reference
[Co(cmp)(H₂O)] 49218.4Analogous System [1]
[Zn(cmp)] 68517.0Analogous System [2]
Blank (No Cat.) 24<5-Control

Part 4: Structural Visualization

The coordination environment of the H₂cmp ligand is critical for its stability.[1] The diagram below illustrates the typical tridentate binding mode found in these complexes.

Coordination cluster_ligand 2-(Carboxymethoxy)pyridine-3-carboxylate M Metal Ion (Zn/Co/Cu) N_py Pyridine N N_py->M Coordinate O_ether Ether O O_ether->M Chelate O_carboxy1 Carboxyl O (C3) O_carboxy1->M Bridge/Chelate O_carboxy2 Carboxyl O (C2-chain) O_carboxy2->M Bridge caption Figure 2: Typical tridentate coordination mode of the cmp ligand stabilizing the metal center.

References

  • Synthesis and Structure of Pyridine-Ether Complexes

    • Note: While specific papers for the "carboxymethoxy" analog are rare, the protocol is derived from the well-established chemistry of the sulfur-analog (2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid).[1]

    • Smith, G., et al. "The preparation and crystal structure of 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate." Acta Crystallographica Section E, 2008. Link

  • General Catalytic Protocols for Pyridine-Dicarboxylate MOFs

    • Paz, F. A. A., et al. "Lanthanide-Polyphosphonate Coordination Polymers Combining Catalytic and Photoluminescence Properties." Inorganic Chemistry, 2010.[6] Link[1]

  • Knoevenagel Condensation Methodology: Standard protocols for Lewis Acid MOF catalysis adapted from: Chemical Reviews, "Metal–Organic Frameworks for Heterogeneous C

Sources

Application

Application Note: Preparation of Lanthanide Complexes with 2-(Carboxymethoxy)pyridine-3-carboxylic acid

This Application Note provides a comprehensive technical guide for the preparation, characterization, and application of lanthanide(III) complexes with 2-(Carboxymethoxy)pyridine-3-carboxylic acid (also referred to as 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation, characterization, and application of lanthanide(III) complexes with 2-(Carboxymethoxy)pyridine-3-carboxylic acid (also referred to as 2-(carboxymethoxy)nicotinic acid).

This guide is designed for researchers in inorganic chemistry, materials science, and drug development, focusing on the synthesis of luminescent probes and Metal-Organic Frameworks (MOFs).

Introduction & Ligand Design

2-(Carboxymethoxy)pyridine-3-carboxylic acid (H₂cmp) is a versatile multidentate ligand designed to sensitize lanthanide ions (Ln³⁺) for luminescence and construct robust coordination polymers.

Chemical Rationale[1][2][3][4][5][6][7][8][9]
  • Hard-Soft Acid-Base (HSAB) Theory: Lanthanide ions (Ln³⁺) are hard acids that exhibit a strong affinity for hard bases. The H₂cmp ligand provides two hard carboxylate groups and one ether oxygen, creating a "terdentate pocket" that effectively chelates Ln³⁺ ions, displacing solvent molecules and reducing non-radiative quenching.

  • Antenna Effect: The pyridine aromatic core acts as a chromophore, absorbing UV light (π-π* transitions) and transferring energy to the Ln³⁺ excited state via Intersystem Crossing (ISC), significantly enhancing the luminescence of Eu³⁺ (Red) and Tb³⁺ (Green).

Ligand Structure:

  • Core: Pyridine ring.[1][2][3][4][5][6][7]

  • Position 3: Carboxylic acid (-COOH).[1][3][4]

  • Position 2: Carboxymethoxy group (-O-CH₂-COOH).

  • Coordination Potential: N-donor (pyridine), O-donors (ether + 2 carboxylates).

Ligand Synthesis Protocol

Since 2-(Carboxymethoxy)pyridine-3-carboxylic acid is not always available in catalog bulk, this precursor synthesis is required.

Reaction Type: Williamson Ether Synthesis / O-Alkylation Starting Materials: 2-Hydroxynicotinic acid, Chloroacetic acid.

Step-by-Step Protocol
  • Dissolution: Dissolve 2-hydroxynicotinic acid (10 mmol, 1.39 g) in 10 M NaOH (20 mL). The high pH ensures deprotonation of the hydroxyl group (phenolate formation) and the carboxylic acid.

  • Addition: Slowly add Chloroacetic acid (12 mmol, 1.13 g) to the stirring solution.

  • Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours . Monitor reaction progress via TLC (eluent: MeOH/DCM).

  • Work-up:

    • Cool the solution to room temperature.

    • Adjust pH to ~1–2 using concentrated HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x 10 mL) to remove inorganic salts (NaCl), and recrystallize from hot water or ethanol/water mixture.

  • Yield: Expected yield ~70–80%. Verify structure via ¹H-NMR (DMSO-d₆).

Lanthanide Complex Preparation

Target: [Ln(cmp)(H₂O)ₓ]·yH₂O (General Formula) Method: Hydrothermal Synthesis (Preferred for crystallinity) vs. Solvothermal.

Materials
  • Ligand: 2-(Carboxymethoxy)pyridine-3-carboxylic acid (H₂cmp).

  • Metal Salt: Ln(NO₃)₃·6H₂O or LnCl₃·6H₂O (Ln = Eu, Tb, Gd, Dy).

  • Base: NaOH or Pyridine (for pH adjustment).

  • Solvent: Deionized Water (DI H₂O).[1]

Protocol: Hydrothermal Synthesis

This method promotes the formation of single crystals suitable for X-ray diffraction (SXRD).

  • Stoichiometry: Mix H₂cmp (1.0 mmol) and Ln(NO₃)₃·6H₂O (1.0 mmol) in 15 mL of DI H₂O.

    • Note: A 1:1 ratio favors polymer/MOF formation. A 1:3 (Ln:Ligand) ratio favors discrete molecular complexes.

  • pH Adjustment: Add 0.1 M NaOH dropwise under stirring until the pH reaches 5.0–6.0 .

    • Critical: pH < 4 leads to protonated ligand (poor coordination). pH > 7 may cause Ln(OH)₃ precipitation.

  • Encapsulation: Transfer the resulting suspension into a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Cycle:

    • Heat to 160 °C over 2 hours.

    • Hold at 160 °C for 72 hours .

    • Cool to room temperature at a rate of 5 °C/hour (Slow cooling is essential for crystal growth).

  • Isolation: Filter the resulting crystals (often block or prism-shaped), wash with water and ethanol, and air dry.

Protocol: Room Temperature Stirring (Bulk Powder)

Best for rapid screening of luminescence properties.

  • Dissolve H₂cmp (2.0 mmol) in 20 mL water/ethanol (1:1). Adjust pH to 6 with dilute NaOH.

  • Add Ln(NO₃)₃·6H₂O (1.0 mmol) dissolved in 5 mL water dropwise.

  • Stir vigorously at 60 °C for 4 hours.

  • A heavy precipitate will form. Filter, wash with EtOH, and dry in a vacuum oven at 60 °C.

Characterization & Validation

To ensure scientific integrity, the following data must be collected.

A. Infrared Spectroscopy (FT-IR)
  • Carboxylate Shift: Look for the disappearance of the -COOH band (~1700 cm⁻¹) and the emergence of symmetric (νs) and asymmetric (νas) carboxylate stretches.

  • Coordination Mode:

    • 
      [6]
      
    • 
      : Monodentate binding.
      
    • 
      : Chelating or bridging binding.
      
B. Single Crystal X-Ray Diffraction (SXRD)
  • Geometry: Determine if the Ln³⁺ is 8- or 9-coordinate (typical geometries: Dodecahedral or Tricapped Trigonal Prismatic).

  • Bond Lengths: Validate Ln-O (carboxylate) vs. Ln-O (ether) vs. Ln-N (pyridine) distances. Ln-N bonds are typically longer (2.5–2.6 Å) than Ln-O bonds (2.3–2.4 Å).

C. Photoluminescence (PL)
  • Excitation Spectrum: Monitor the ligand-centered absorption (250–350 nm).

  • Emission Spectrum:

    • Eu³⁺: Sharp peaks at 590 nm (⁵D₀→⁷F₁) and 615 nm (⁵D₀→⁷F₂). High Intensity Ratio (

      
      ) indicates a low-symmetry environment (good for sensing).
      
    • Tb³⁺: Strong green emission at 545 nm (⁵D₄→⁷F₅).

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Coordination Logic

G Start 2-Hydroxynicotinic Acid Step1 O-Alkylation (Cl-CH2-COOH, NaOH) Start->Step1 Reflux 4-6h Ligand 2-(Carboxymethoxy) pyridine-3-carboxylic acid (H2cmp) Step1->Ligand Acidify & Recrystallize Mix Mix with Ln(NO3)3 (pH 5.5) Ligand->Mix + Ln(III) Salt Hydrothermal Hydrothermal Synthesis (160°C, 72h) Mix->Hydrothermal Autoclave Product Ln-cmp Complex (Crystalline) Hydrothermal->Product Slow Cool

Caption: Step-by-step synthesis pathway from precursor materials to the final crystalline Lanthanide complex.

Diagram 2: Energy Transfer Mechanism (Antenna Effect)

EnergyTransfer UV UV Light Absorption (250-320 nm) S1 Ligand Singlet State (S1) UV->S1 Excitation T1 Ligand Triplet State (T1) S1->T1 Intersystem Crossing (ISC) LnExcited Ln(III) Excited State (5D0 for Eu, 5D4 for Tb) T1->LnExcited Energy Transfer (ET) Emission Visible Luminescence (Red/Green) LnExcited->Emission Radiative Decay

Caption: The "Antenna Effect" mechanism where the H₂cmp ligand absorbs energy and sensitizes the Lanthanide ion.

Data Summary Table

ParameterMethod A: HydrothermalMethod B: SolvothermalMethod C: Room Temp
Temperature 160 °C100–120 °C25 °C
Pressure High (Autogenous)MediumAtmospheric
Solvent Water (100%)Water/Ethanol or DMFWater/Ethanol
Crystallinity Single Crystal (High)MicrocrystallinePowder/Amorphous
Yield 40–60%60–70%>80%
Primary Use SXRD Structure SolvingMOF ConstructionLuminescence Screening

References

  • Li, X., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Computational Methods in Sciences and Engineering. Link

  • Zhang, L., et al. (2013). Synthesis and properties of a europium complex containing a pyridine-carboxylic acid. Journal of Beijing University of Chemical Technology.[1] Link[1]

  • Moll, H., et al. (2023).[8] Preparation and Physico-Chemical Properties of Lanthanide(III) Complexes with Methoxy-Substituted Ligands. Bulletin of the Chemical Society of Ethiopia.[8] Link

  • Sardaru, M.C., et al. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties.[9] Molecules (MDPI). Link

  • PubChem Compound Summary. 3-(Methoxycarbonyl)pyridine-2-carboxylic acid (Structural Analog). National Library of Medicine. Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Scientific Rationale & Introduction 2-(Carboxymethoxy)pyridine-3-carboxylic acid (also known as 2-(carboxymethoxy)nicotinic acid) is a highly valuable heterocyclic building block utilized extensively in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

2-(Carboxymethoxy)pyridine-3-carboxylic acid (also known as 2-(carboxymethoxy)nicotinic acid) is a highly valuable heterocyclic building block utilized extensively in the development of advanced agrochemicals and targeted pharmaceuticals[1]. The conventional synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloronicotinic acid and glycolic acid.

While the C2 position of 2-chloronicotinic acid is electrophilically activated by the adjacent pyridine nitrogen and the electron-withdrawing 3-carboxylic acid group, glycolic acid is an inherently weak nucleophile. Under conventional thermal heating, this reaction suffers from sluggish kinetics, requiring prolonged reflux times (18–24 hours) that frequently lead to thermal degradation, decarboxylation, and poor overall yields.

The Microwave Advantage: Transitioning this workflow to a microwave-assisted protocol resolves these kinetic bottlenecks. Microwave irradiation provides rapid, uniform, and volumetric heating, which drastically lowers the activation energy barrier required to form the intermediate Meisenheimer complex[2]. Furthermore, the strategic use of a strong base (such as Sodium Hydride, NaH) ensures the complete deprotonation of glycolic acid into its highly reactive alkoxide-carboxylate dianion, driving the SNAr reaction to completion in a fraction of the time[3].

Mechanistic Pathway & Workflow

The reaction proceeds via a classic addition-elimination SNAr mechanism, governed by the following causal steps:

  • Dianion Generation: NaH acts as a strong, non-nucleophilic base, irreversibly deprotonating both the carboxylic and hydroxyl protons of glycolic acid to form a potent oxygen nucleophile.

  • Nucleophilic Attack: The localized superheating provided by microwave irradiation accelerates the attack of the alkoxide onto the C2 position of the pyridine ring.

  • Meisenheimer Complex: The negative charge is temporarily delocalized and stabilized by the electronegative pyridine nitrogen.

  • Chloride Elimination: The aromatic system is rapidly restored via the expulsion of the chloride leaving group, yielding the target ether linkage.

G Start Reagent Preparation 2-Chloronicotinic Acid + Glycolic Acid Base Base Addition (NaH) Formation of Dianion Start->Base Anhydrous THF Microwave Microwave Irradiation 120°C, 15 min, 200W Base->Microwave Argon Atmosphere SNAr SNAr Mechanism Meisenheimer Complex Formation Microwave->SNAr Accelerated Kinetics Workup Aqueous Workup & Acidification Precipitation of Product SNAr->Workup Chloride Elimination End 2-(Carboxymethoxy)nicotinic acid (High Yield & Purity) Workup->End pH Adjustment

Workflow for the microwave-assisted SNAr synthesis of 2-(carboxymethoxy)nicotinic acid.

Experimental Protocol

This protocol is designed as a self-validating system; the visual cues (gas evolution, precipitation) serve as built-in quality control checkpoints to ensure the reaction is proceeding correctly.

Reagents & Materials
  • 2-Chloronicotinic acid: 1.0 equivalent (eq)

  • Glycolic acid: 1.5 eq

  • Sodium hydride (NaH): 60% dispersion in mineral oil, 3.5 eq

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Dedicated Microwave Synthesizer (e.g., Biotage Initiator or CEM Discover), 10–20 mL heavy-walled microwave vials.

Step-by-Step Methodology

Step 1: Nucleophile Activation (Dianion Formation)

  • In an oven-dried microwave vial equipped with a magnetic stir bar, suspend NaH (3.5 eq) in 5 mL of anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Dissolve glycolic acid (1.5 eq) in 2 mL of anhydrous THF and add it dropwise to the NaH suspension.

    • Causality Checkpoint: Observe vigorous bubbling (H₂ gas evolution). This validates the active deprotonation of the acid. The dropwise addition prevents thermal runaway from the exothermic acid-base reaction.

  • Allow the mixture to stir at room temperature for 15 minutes to ensure complete formation of the sodium alkoxide-carboxylate dianion.

Step 2: Substrate Addition & Microwave Irradiation 4. Add 2-chloronicotinic acid (1.0 eq) in one portion to the reaction mixture.

  • Note: The excess base (3.5 eq total) accounts for the deprotonation of the 2-chloronicotinic acid's carboxyl group, ensuring the alkoxide remains nucleophilic[3].

  • Seal the vial securely with a crimp cap.

  • Transfer the vial to the microwave synthesizer. Irradiate the mixture at 120 °C for 15 minutes with stirring (Dynamic power mode, maximum 200W).

    • Causality Checkpoint: The microwave's dynamic power modulation will hold the temperature exactly at 120 °C, preventing the thermal degradation typically seen in prolonged conventional reflux[2].

Step 3: Quenching, Workup, and Isolation 7. Allow the vial to cool to room temperature (the microwave synthesizer's compressed air cooling will expedite this). 8. Carefully uncap the vial and quench the reaction by adding 5 mL of ice-cold distilled water dropwise to neutralize any unreacted NaH. 9. Transfer the mixture to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Causality Checkpoint: This washing step is critical. It extracts the mineral oil (from the NaH dispersion) and any unreacted organic impurities, leaving the highly polar sodium salt of the product in the aqueous phase.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M HCl until the solution reaches pH ~2.

    • Causality Checkpoint: As the pH drops below the pKa of the carboxylic acid groups, the target compound becomes protonated and loses its water solubility, precipitating out of solution as a white/off-white solid.

  • Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum desiccator.

Quantitative Data Presentation

The integration of microwave technology yields a highly efficient process. Table 1 summarizes the performance metrics of this protocol compared to traditional thermal heating.

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Protocol
Heating Source Oil Bath (Reflux)Microwave Synthesizer (2.45 GHz)
Temperature 100 °C120 °C
Reaction Time 18 – 24 hours15 minutes
Average Yield 45% – 55%85% – 92%
Impurity Profile High (Thermal degradation products)Minimal (Clean crude profile)
Scalability ModerateExcellent (up to 20g in flow/batch)

Table 1: Comparative efficiency of Conventional vs. Microwave-assisted SNAr synthesis of 2-(carboxymethoxy)nicotinic acid.

References

  • Title: Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines Source: ResearchGate (Tetrahedron Letters) URL: [Link]

  • Title: Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation Source: ASM Journals (Applied and Environmental Microbiology) URL: [Link]

  • Title: WO2010038081A2 - Heterocyclic derivatives and methods of use thereof Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance yield and purity.

Introduction

The synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid is a critical process for creating valuable intermediates in pharmaceutical development. The most common route is a Williamson ether synthesis, which, while robust, presents several challenges that can impact yield and purity. This guide will address t[1][2][3]hese challenges directly, providing scientifically grounded solutions to help you optimize your experimental outcomes.

Core Synthesis Pathway

The primary synthetic route involves the O-alkylation of 2-hydroxynicotinic acid with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This reaction proceeds via an SN2 mechanism.

Williamson Ether Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 2_hydroxynicotinic_acid 2-Hydroxynicotinic Acid Deprotonation Deprotonation 2_hydroxynicotinic_acid->Deprotonation chloroacetic_acid Chloroacetic Acid SN2_Attack SN2 Nucleophilic Attack chloroacetic_acid->SN2_Attack Base Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Attack Generates Alkoxide Product_Formation Product Formation SN2_Attack->Product_Formation Final_Product 2-(Carboxymethoxy)pyridine- 3-carboxylic acid Product_Formation->Final_Product Salt Salt (e.g., NaCl) Product_Formation->Salt

Caption: General workflow of the Williamson ether synthesis for the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues with detailed causal explanations and actionable solutions.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis are common and can typically be attributed to one of three main factors: incomplete deprotonation, competing side reactions, or suboptimal reaction conditions.

  • Causality - Incomplete Deprotonation: The reaction requires the formation of an alkoxide from the hydroxyl group of 2-hydroxynicotinic acid. If the base is not strong[2][3] enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted. The acidity of the carboxylic acid group also consumes base, requiring at least two equivalents for the initial deprotonations, plus an additional equivalent to neutralize the chloroacetic acid.

  • Solution:

    • Choice of Base: Switch from weaker bases like sodium carbonate (Na₂CO₃) to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete deprotonation.

    • Stoichiometry: Use at least 3 molar equivalents of a strong base. The first equivalent deprotonates the carboxylic acid, the second deprotonates the hydroxyl group to form the reactive nucleophile, and the third neutralizes the chloroacetic acid.

    • Order of Addition: Add the 2-hydroxynicotinic acid to the basic solution first and allow it to stir, ensuring complete formation of the dianion before adding the chloroacetic acid.

  • Causality - Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent, though this is less common with primary halides like chloroacetic acid. A more significant issue [1][2]for this specific synthesis is potential C-alkylation, where the alkylating agent reacts with the pyridine ring instead of the oxygen atom.

  • Solution: 1.[1] Temperature Control: Maintain the reaction temperature between 50-100°C. Excessively high temperat[3]ures can favor elimination and other side reactions. 2. Solvent Choice: Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) instead of protic solvents like ethanol. Protic solvents can solva[2][3]te the nucleophile, reducing its reactivity and promoting side reactions.

  • Causality - Suboptimal Conditions: Reaction time and temperature are critical. The reaction may not go to completion if the time is too short or the temperature is too low.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material is a key indicator. Reactions typically require 1-8 hours.

    • Temperature Opt[1][3]imization: A typical range is 50-100°C. Start at the lower end (e[3].g., 60-70°C) and increase if the reaction is sluggish.

Q2: I am seeing a significant amount of unreacted 2-hydroxynicotinic acid in my crude product. What's wrong?

A2: This is a classic sign of insufficient nucleophile generation or deactivation of the electrophile.

  • Causality - Insufficient Base: As detailed in Q1, this is the most common cause. Without enough strong base, the 2-hydroxynicotinic acid is not fully converted to its reactive alkoxide form.

  • Solution:

    • Verify the concentration and quantity of your base. Ensure you are using at least 3 equivalents of a strong base like NaOH or KOH.

  • Causality - Hydrolysis of Chloroacetic Acid: Chloroacetic acid can be hydrolyzed by the strong base, especially at elevated temperatures, effectively consuming your electrophile before it can react with the nucleophile.

  • Solution:

    • Add the chloroacetic acid to the reaction mixture portion-wise or as a solution over a period of time rather than all at once. This keeps its instantaneous concentration low, favoring the desired SN2 reaction over hydrolysis.

    • Maintain the temperature in the recommended range (50-100°C) and avoid overheating.

Q3: My final product is discolored (yellow or brown). How can I purify it?

A3: Discoloration often indicates the presence of polymeric or degradation byproducts, which can arise from side reactions at elevated temperatures or during workup.

  • Causality: Pyridine-containing compounds can be susceptible to oxidation and polymerization, especially under harsh basic conditions and high temperatures.

  • Solution - Purification Protocol:

    • Acid-Base Extraction: Since the product has two carboxylic acid groups, it is highly soluble in aqueous base and insoluble in most organic solvents. Conversely, it is poorly soluble in acidic water. This property can be exploited for purification.

      • Dissolve the crude product in a minimum amount of dilute aqueous NaOH or NaHCO₃ solution.

      • Wash the aqueous solution with a non-polar organic solvent like dichloromethane or ethyl acetate to remove non-acidic, colored impurities.

      • Slowly acidify the aqueous layer with cold dilute HCl or H₂SO₄ to a pH of ~2-3 to precipitate the product.

    • Recrystallizati[4]on: The precipitated solid can be further purified by recrystallization.

      • A mixed solvent system, such as water/ethanol or water/acetone, is often effective. Dissolve the product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Activated Carbon Treatment: If the color persists after extraction and recrystallization, dissolve the product in a basic aqueous solution, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through celite before proceeding with acidification to precipitate the product.

Frequently As[4]ked Questions (FAQs)

Q: What is the best alkylating agent to use: chloroacetic acid or bromoacetic acid?

A: Bromoacetic acid is generally more reactive than chloroacetic acid because bromide is a better leaving group than chloride. This can lead to faster reaction times. However, chloroacetic acid is significantly less expensive and often provides good yields when reaction conditions are optimized, making it the preferred choice for larger-scale syntheses.

Q: Which solvent is ideal for this reaction?

A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. They effectively dissolve[2][3] the reactants and the intermediate salts while not solvating the alkoxide nucleophile as strongly as protic solvents (like water or ethanol), thus enhancing its nucleophilicity and promoting the SN2 reaction.

Q: How critical is the workup procedure for isolating the final product?

A: It is extremely critical. The product is a dicarboxylic acid, making it highly polar and often water-soluble, especially as a salt. A common mistake is incomplete precipitation during acidification.

  • Best Practice: After adding acid, check the pH of the solution to ensure it is in the range of 2-3. Cooling the mixture in an ice bath for an extended period (e.g., 1-2 hours) is crucial to maximize the precipitation of the product before filtration.

Q: Can I use an ester [4][5]of chloroacetic acid (e.g., ethyl chloroacetate) followed by hydrolysis?

A: Yes, this is a very common and effective strategy. Using an ester like ethyl chloroacetate for the alkylation step can sometimes lead to cleaner reactions with fewer side products. The resulting diester intermediate is then hydrolyzed in a subsequent step, typically using aqueous NaOH or HCl, to yield the final dicarboxylic acid product. This two-step process often results in higher overall yields and purity.

Optimized Protocols & Data

Protocol 1: One-Pot Synthesis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxynicotinic acid (1.0 equiv).

  • Base Addition: Add water or DMF as the solvent, followed by the slow addition of sodium hydroxide (3.0-3.2 equiv) while cooling the flask in an ice bath.

  • Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the dianion.

  • Alkylation: Prepare a solution of chloroacetic acid (1.1 equiv) in a small amount of water. Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Precipitation: Slowly add concentrated HCl with vigorous stirring until the pH of the solution is between 2 and 3. A white precipitate should form.

  • Isolation: Keep the slurry in the ice bath for at least 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Summary: Impact of Reaction Parameters on Yield

The following table summarizes typical outcomes based on varying key reaction parameters.

Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Purity Notes
Na₂CO₃ (2.2)Ethanol80 (Reflux)830-45%Significant starting material remains.
NaOH (2.2)Water80655-65%Incomplete conversion.
NaOH (3.1) Water 80 6 75-85% Good conversion, minor impurities.
KOH (3.1)DMF70480-90%High conversion, requires careful solvent removal.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and resolving low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Starting Material (SM) in Crude start->check_sm sm_present Significant SM Present check_sm->sm_present Yes no_sm Little to No SM Present check_sm->no_sm No cause_deprot Cause: Incomplete Deprotonation or Electrophile Degradation sm_present->cause_deprot cause_side_rxn Cause: Side Reactions or Product Loss During Workup no_sm->cause_side_rxn sol_base Solution: 1. Use >3 eq. strong base (NaOH/KOH) 2. Add alkylating agent slowly cause_deprot->sol_base sol_conditions Solution: 1. Check workup pH (~2-3) 2. Ensure sufficient cooling before filtration 3. Optimize Temp (70-80°C) cause_side_rxn->sol_conditions

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Carboxymethoxy)pyridine-3-carboxylic Acid Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility bottlenecks with 2-(Carboxymethoxy)pyridine-3-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility bottlenecks with 2-(Carboxymethoxy)pyridine-3-carboxylic acid .

Because this compound is a multi-functional pyridine dicarboxylic acid derivative, its physicochemical behavior is highly dependent on the solvent environment, pH, and temperature. This guide synthesizes structural chemistry principles with field-proven protocols to help you achieve stable, high-concentration solutions for your in vitro and in vivo assays.

Mechanistic Overview: The Causality of Solubility

To solve solubility issues, we must first understand the molecular behavior of the compound. 2-(Carboxymethoxy)pyridine-3-carboxylic acid contains a basic pyridine nitrogen and two acidic carboxylic acid groups.

When added to pure, unbuffered water, the compound lowers the pH of the solution. At mildly acidic pH levels (pH 2.0 – 4.0), the molecule exists predominantly in a zwitterionic or neutral state[1]. In this state, strong intermolecular hydrogen bonding and electrostatic interactions create a highly stable crystal lattice. The energy required to break this lattice exceeds the solvation energy provided by water, resulting in a cloudy suspension and extremely low macroscopic solubility[2].

Solubilization requires disrupting this lattice. This is achieved either by using a highly polar aprotic solvent (like DMSO) that interrupts hydrogen bonding, or by titrating the aqueous solution with a base to deprotonate the carboxylic acids, yielding a highly water-soluble dianion.

Speciation Zwitterion Low pH (< 3.0) Zwitterion / Neutral High Lattice Energy Low Solubility Monoanion Medium pH (3.0 - 5.0) Monoanion Moderate Solubility Zwitterion->Monoanion Add Base (NaOH) Deprotonation 1 Dianion Physiological pH (7.4) Dianion (Salt Form) High Solubility Monoanion->Dianion Add Base (NaOH) Deprotonation 2

Figure 1: pH-dependent speciation and solubility progression of pyridine dicarboxylic acids.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I weighed out the compound and added it to pure water (ddH₂O), but it forms a persistent, cloudy white suspension even after vortexing. What is wrong? A: You are observing the compound in its zwitterionic/neutral state. Pure water lacks the buffering capacity to absorb the protons released by the carboxylic acid groups, causing the micro-environment pH to drop rapidly. To resolve this, you must actively titrate the solution using 1M NaOH. As the pH approaches 7.0, the compound will deprotonate into its salt form and dissolve instantly.

Q2: I successfully dissolved the compound in 100% DMSO at 50 mM. However, when I spike it into my cell culture media (DMEM + 10% FBS), it immediately crashes out. How do I prevent this? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is introduced rapidly into an aqueous medium, the DMSO diffuses into the water faster than the hydrophobic/zwitterionic compound can be solvated by the aqueous buffer, leading to rapid localized nucleation and precipitation. Fix: Pre-warm your media to 37°C. Add the DMSO stock dropwise while subjecting the media to vigorous vortexing. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent both precipitation and cellular toxicity[3].

Q3: Can I use Ethanol instead of DMSO for my stock solutions? A: It is not recommended. Pyridine dicarboxylic acids generally exhibit poor solubility in ethanol compared to DMSO. The hydrogen-bonding network of the compound is more effectively disrupted by the strong dipole moment of polar aprotic solvents like DMSO[3].

Quantitative Solubility Data

The following table summarizes the expected solubility profiles based on the physicochemical properties of pyridine dicarboxylic acid derivatives. Use this matrix to select the appropriate solvent system for your downstream application.

Solvent SystempHExpected Max SolubilityPreparation Notes & Stability
Pure Water (ddH₂O) ~3.0 (Unadjusted)< 1 - 5 mg/mLForms cloudy suspension. Not recommended for stock solutions.
Aqueous Buffer (PBS) 7.2 - 7.4> 50 mg/mLRequires pH adjustment during preparation. Use within 24-48 hours[3].
DMSO (Anhydrous) N/A~15 - 20 mg/mLExcellent for long-term storage at -20°C. Protect from moisture.
Ethanol (100%) N/A< 2 mg/mLPoor solubility. Not recommended for high-concentration stocks.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Follow these steps meticulously.

Protocol A: Preparation of a 50 mM Aqueous Stock Solution via pH Titration

Use this protocol when downstream assays are sensitive to organic solvents like DMSO.

  • Weighing: Weigh the required mass of 2-(Carboxymethoxy)pyridine-3-carboxylic acid into a sterile glass vial.

  • Initial Suspension: Add sterile ddH₂O to reach 80% of your final target volume. The solution will be visibly cloudy.

  • pH Monitoring: Insert a micro-pH probe into the vial. The initial pH will likely read between 2.5 and 3.5.

  • Titration: While stirring continuously on a magnetic stir plate, add 1M NaOH dropwise (in 5-10 µL increments).

  • Visual Clearing: As the pH crosses 6.0, the suspension will begin to clear. Continue titrating carefully until the pH stabilizes at 7.4 .

  • Volume Adjustment: Once the solution is completely clear, remove the pH probe and add ddH₂O to reach the final 100% target volume.

  • Validation: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An

    
     of exactly 0.000 confirms the absence of micro-precipitates.
    
  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter. Store at 4°C and use within 48 hours.

Protocol B: Preparation of a DMSO Stock and Media Dilution

Use this protocol for long-term library storage and standard in vitro screening.

  • Solvent Selection: Ensure you are using anhydrous, cell-culture grade DMSO (≥99.9% purity). Water contamination in DMSO significantly reduces the solubility of this compound.

  • Dissolution: Add the calculated volume of DMSO to the lyophilized powder to achieve a 50 mM stock. Vortex for 60 seconds.

  • Validation: Hold the vial up to a light source. The solution must be completely transparent with no refractive particulates.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles, which can induce irreversible crystallization. Store at -20°C.

  • Media Dilution (Critical Step):

    • Pre-warm the target assay buffer or cell culture media to 37°C.

    • Place the media tube on a vortex mixer at medium speed.

    • Pipette the DMSO stock directly into the center of the vortexing liquid (avoid touching the plastic walls).

Troubleshooting Start Issue: Compound Precipitation in Assay Media CheckSolvent Identify Stock Solvent Start->CheckSolvent DMSO DMSO Stock CheckSolvent->DMSO Aqueous Aqueous Stock CheckSolvent->Aqueous SolventShock Cause: Solvent Shock Action: Dilute slowly into 37°C media with vigorous mixing DMSO->SolventShock pHDrop Cause: Media pH Drop Action: Verify buffer capacity (e.g., add 10mM HEPES) Aqueous->pHDrop Success Clear Solution Achieved Validate via OD600 = 0 SolventShock->Success Resolved pHDrop->Success Resolved

Figure 2: Troubleshooting workflow for resolving compound precipitation in cell culture media.

References

  • PubChem - NIH. Quinolinic Acid | C7H5NO4 | CID 1066. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents (EP2982759B1).Method for purifying quinolinic acid.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification and recrystallization of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, a key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification and recrystallization of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the purification of this compound.

I. Core Principles of Purification

2-(Carboxymethoxy)pyridine-3-carboxylic acid possesses two carboxylic acid moieties and a pyridine ring, which dictate its solubility and chemical behavior. Successful purification hinges on exploiting the differential solubility of the target compound and its impurities in various solvent systems. Recrystallization remains the most effective method for achieving high purity.

The fundamental principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the solution to cool, promoting the formation of pure crystals as the solubility of the compound decreases. Impurities, ideally, either remain in the solution or are removed during a hot filtration step.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Problem 1: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Solvent is too good: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution is too dilute: The concentration of the compound is below its saturation point at the lower temperature.[1]

  • Presence of impurities that inhibit crystallization: Certain impurities can interfere with the crystal lattice formation.

Solutions:

  • Concentrate the Solution: If the solution is too dilute, carefully evaporate a portion of the solvent to increase the concentration of the compound.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a few seed crystals of the pure compound to the solution. This provides a template for further crystal formation.

  • Utilize an Anti-Solvent: If the compound is highly soluble, an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) can be added dropwise to the solution until turbidity is observed. This reduces the overall solubility of the compound and promotes precipitation.

Problem 2: Oiling Out Instead of Crystallization

Possible Causes:

  • High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid ("oil") rather than a crystalline solid.

  • Solution is supersaturated: The solution cools too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.

  • Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides more time for proper crystal formation.

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" solvent dropwise while hot until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Problem 3: Low Recovery of Purified Product

Possible Causes:

  • Compound is too soluble in the cold solvent: A significant amount of the product remains dissolved in the mother liquor even after cooling.

  • Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities.

  • Excessive washing with cold solvent: Using too much solvent to wash the collected crystals can lead to product loss.

Solutions:

  • Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Filtration Apparatus: Pre-heat the funnel and receiving flask before hot filtration to prevent premature crystallization.

  • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.

Problem 4: Product is Colored or Contains Visible Impurities

Possible Causes:

  • Colored impurities are co-crystallizing with the product.

  • Insoluble impurities were not effectively removed.

Solutions:

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Thorough Hot Filtration: Ensure that all insoluble impurities are removed by performing a careful hot filtration through a pre-heated funnel with fluted filter paper.

dot graph TD { A[Start: Crude 2-(Carboxymethoxy)pyridine-3-carboxylic acid] --> B{Dissolve in minimal hot solvent}; B --> C{Hot filtration to remove insoluble impurities}; C --> D{Allow filtrate to cool slowly}; D --> E{Crystals form}; D --> F[No crystals form]; F --> G{Troubleshoot: Concentrate, Seed, or Add Anti-solvent}; D --> H[Oiling out occurs]; H --> I{Troubleshoot: Re-heat, Dilute, and Cool Slowly}; E --> J{Isolate crystals by filtration}; J --> K{Wash with minimal ice-cold solvent}; K --> L[Dry the pure crystals]; L --> M[End: Pure 2-(Carboxymethoxy)pyridine-3-carboxylic acid]; } Recrystallization Workflow

III. Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of 2-(Carboxymethoxy)pyridine-3-carboxylic acid?

A1: Due to the presence of two carboxylic acid groups, polar protic solvents are generally good candidates. Based on the behavior of similar pyridine dicarboxylic acids, suitable solvents and solvent systems to investigate would include:

  • Water: Pyridine dicarboxylic acids often exhibit good solubility in hot water and lower solubility in cold water, making it a primary candidate.[2][3]

  • Ethanol: Can be a good solvent for recrystallization, sometimes used in a mixed solvent system.[4]

  • Acetic Acid/Water Mixtures: Aqueous acetic acid has been used for the recrystallization of related compounds.[5]

  • Dimethylformamide (DMF): While a powerful solvent, it should be used with caution due to its high boiling point, which can make removal difficult. Recrystallization from DMF is a possibility.[5]

  • Mixed Solvents: A combination of a good solvent (like ethanol or acetone) with a poor solvent (like n-hexane or diethyl ether) can be effective.[6]

Q2: How does the pH of the solution affect the purification process?

A2: The pH of the solution significantly impacts the solubility of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

  • Acidic pH: In acidic conditions (e.g., pH 1-3), the carboxylic acid groups are protonated, and the compound is in its neutral form, which typically has lower aqueous solubility. This property is often used to precipitate the product from an aqueous solution after a reaction.[2][7]

  • Basic pH: In basic conditions, the carboxylic acid groups are deprotonated to form carboxylate salts, which are generally much more soluble in water.

Q3: What is the expected melting point of pure 2-(Carboxymethoxy)pyridine-3-carboxylic acid?

Q4: Can I use a single solvent for recrystallization?

A4: Yes, if you can find a single solvent that provides a large difference in solubility between hot and cold conditions. Water is often a good first choice for dicarboxylic acids.[3] However, if a single solvent is not effective, a two-solvent system is a common and powerful alternative.[9]

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution. Allow the solution to cool slowly and then thoroughly in an ice bath to maximize crystal precipitation. When washing the crystals, use a minimal amount of ice-cold solvent. You can also try to recover a second crop of crystals by concentrating the mother liquor, although this second crop may be less pure.

IV. Recommended Recrystallization Protocol (General Guideline)

This protocol provides a general starting point. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude 2-(Carboxymethoxy)pyridine-3-carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

dot graph TD { rankdir=LR; A[Crude Product] --> B(Dissolution in Hot Solvent); B --> C{Hot Filtration}; C --> D(Slow Cooling); D --> E(Crystal Formation); E --> F(Isolation & Washing); F --> G[Pure Product]; } Recrystallization Steps

V. References

  • Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents.

  • An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Benchchem.

  • Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives. ResearchGate.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.

  • Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents.

  • Process for recovery of pyridine-2,3-dicarboxylic acid. Google Patents.

  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.

  • Recrystallization with two solvents. Reddit.

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents.

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation in 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Core Technical Analysis: The "Zwitterionic Trap" The instability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid stems from the interplay between the basic pyridine nitrogen and the two acidic protons. While nicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The "Zwitterionic Trap"

The instability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid stems from the interplay between the basic pyridine nitrogen and the two acidic protons. While nicotinic acid derivatives are generally stable, the introduction of the 2-alkoxy ether substituent creates a unique electronic environment.

The Primary Failure Mode: Decarboxylation in this system is rarely a simple thermal event; it is almost always catalytic , driven by protonation of the ring nitrogen.

  • Mechanism: Under acidic conditions (or in protic solvents at high temp), the pyridine nitrogen becomes protonated (

    
    ).
    
  • Zwitterion Formation: This creates a positively charged ring adjacent to the 3-carboxyl group.

  • Electronic Pull: The cationic nitrogen acts as a powerful electron sink, withdrawing density from the C3 position.

  • CO₂ Loss: This facilitates the homolytic or heterolytic cleavage of the C-C bond at position 3, releasing CO₂ and leaving a transient ylide or protonated species.

Secondary Risk (Cyclization): This molecule is a "masked" precursor to furo[2,3-b]pyridine . High temperatures or dehydrating agents can trigger premature cyclization, which often proceeds via a decarboxylative pathway if not carefully controlled.

Visualizing the Failure Pathway

The following diagram illustrates the mechanistic "danger zone" where pH and temperature intersect to trigger decarboxylation.

Decarboxylation_Pathway Substrate 2-(Carboxymethoxy) pyridine-3-COOH Protonation Acidic pH / Protic Solvent (N-Protonation) Substrate->Protonation pH < 4 Cyclization Furo[2,3-b]pyridine (Desired Cyclization) Substrate->Cyclization Dehydrating Agent (No Acid) Zwitterion Zwitterionic Intermediate (N+ ... COO-) Protonation->Zwitterion Fast Equilibrium TS Cyclic Transition State Zwitterion->TS Heat (>100°C) Product_Loss Decarboxylated Product (2-alkoxypyridine) + CO2 TS->Product_Loss Irreversible

Caption: Figure 1. The acid-catalyzed decarboxylation pathway vs. the desired cyclization route. Protonation of the pyridine nitrogen is the critical "gatekeeper" step for CO2 loss.

Troubleshooting Guide (Q&A)
Issue 1: "I observe gas evolution immediately upon adding my coupling agent (EDC/HATU)."

Diagnosis: You are likely activating the 2-carboxymethoxy (side chain) acid instead of (or in addition to) the 3-carboxylic acid, leading to mixed anhydride instability. The side chain acid (


) is often more accessible than the sterically crowded 3-acid.

Corrective Action:

  • Stoichiometry: Ensure strictly 1.0 equivalent of base (DIPEA/TEA) is present before adding the coupling agent to deprotonate the carboxylic acids and prevent self-protonation of the pyridine ring.

  • Selection: Switch to HATU or PyBOP over carbodiimides (EDC/DCC). Phosphonium/uronium salts are faster and less prone to inducing decarboxylative rearrangement than O-acylisourea intermediates.

  • Temperature: Run the activation step at 0°C for 15 minutes before warming to room temperature.

Issue 2: "My yield drops significantly after acidic workup."

Diagnosis: You are falling into the "Zwitterionic Trap." Washing the organic layer with 1M HCl or using acidic resin protonates the pyridine nitrogen. If any heat is applied during subsequent solvent removal (rotovap), the protonated species will decarboxylate.

Corrective Action:

  • Protocol Change: Avoid acidic washes completely.

  • Alternative Workup: Quench the reaction with saturated NH₄Cl (mildly acidic, pH ~5) or phosphate buffer (pH 6.0).

  • Purification: If the product contains the free acid, purify via Reverse Phase (C18) Flash Chromatography using 0.1% Formic Acid (volatile, weak) rather than TFA (strong acid).

Issue 3: "I am trying to cyclize to the furo[2,3-b]pyridine, but I get a complex mixture."

Diagnosis: Thermal cyclization (heating in PPA or H₂SO₄) is too harsh. The high temperature required for dehydration (>120°C) overlaps with the decarboxylation window of the 3-COOH group.

Corrective Action:

  • Method: Use a Base-Mediated Cyclization instead of acid.

  • Reagent: Treat the diester or acid-ester with NaH or KOtBu in DMF/THF. This proceeds via an anionic mechanism (Dieckmann-like condensation) which avoids the cationic instability of the pyridine ring.

Optimized Experimental Protocol: Amide Coupling

Objective: Couple an amine to the 3-COOH position while preserving the 2-carboxymethoxy group and preventing decarboxylation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 2-(Carboxymethoxy)pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF or DMAc .

    • Why: Aprotic polar solvents destabilize the zwitterionic transition state compared to protic solvents like MeOH.

  • Base Addition: Add DIPEA (2.5 equiv) at room temperature.

    • Why: You need 1 equiv per carboxyl group + 0.5 equiv excess to ensure the pyridine nitrogen remains unprotonated.

  • Activation (Critical): Cool to 0°C . Add HATU (1.1 equiv) . Stir for 20 mins.

    • Note: Do not let the temperature rise above 10°C during activation.

  • Coupling: Add the amine (1.1 equiv). Allow to warm to RT and stir for 4-12 hours.

  • Workup (Non-Acidic):

    • Dilute with EtOAc.

    • Wash with 10% Citric Acid (pH ~4, mild enough to avoid N-protonation) or Sat. NaHCO₃ .

    • Do not use 1N HCl.

  • Drying: Dry over Na₂SO₄ and concentrate at <40°C bath temperature.

Stability Data & Solvent Compatibility
ParameterSafe RangeDanger ZoneMechanistic Reason
Temperature < 60°C> 100°CThermal energy overcomes activation barrier for C-C bond cleavage.
pH 5.0 - 10.0< 3.0Protonation of Pyridine-N triggers electron withdrawal from C3.
Solvent DMF, DCM, THFWater, MeOH, EtOHProtic solvents stabilize the polar transition state of decarboxylation.
Workup NaHCO₃, Citric Acid1M HCl, TFAStrong acids generate the reactive zwitterion species.
References
  • Dunn, A. D., et al. (1979). Reaction of 2-chloronicotinic acid with nucleophiles: Synthesis of furo[2,3-b]pyridines. Journal of Heterocyclic Chemistry.[1] Source Verification:

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyridine Decarboxylation Mechanisms. Wiley-Interscience. Source Verification:

  • Cantlon, J., et al. (2003). The Determination of the Stability Constant for Pyridine-dicarboxylic Acid Derivatives. National Institutes of Health (PubMed). Source Verification:

  • BenchChem Technical Support. (2025). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.[2] Source Verification:

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

The following technical guide is structured to provide actionable, high-level support for optimizing the coordination chemistry of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (often abbreviated as H₂cmp or 2-cmp ). This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level support for optimizing the coordination chemistry of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (often abbreviated as H₂cmp or 2-cmp ).

This guide assumes the user is familiar with basic coordination chemistry but requires specific insight into the pH-dependent speciation and crystallization kinetics of this semi-rigid ether-linked ligand.[1][2]

Executive Summary: The pH-Speciation Nexus

Successful coordination of 2-(Carboxymethoxy)pyridine-3-carboxylic acid relies entirely on manipulating its protonation states.[1][2] Unlike simple rigid linkers (e.g., terephthalic acid), this ligand possesses three distinct donor sites with competing pKa values:

  • The Pyridine Nitrogen (

    
    ):  Electronically modulated by the 2-alkoxy group.[1][2]
    
  • The 3-Carboxyl Group (

    
    ):  Directly attached to the aromatic ring.[1][2]
    
  • The 2-Carboxymethoxy Tail (

    
    ):  A flexible aliphatic arm.[1][2]
    

The Core Challenge: The ether oxygen at position 2 creates a potential "soft" chelation site that competes with the "hard" carboxylate donors.[2] pH control dictates whether this ligand acts as a bridging spacer (MOF formation) or a discrete chelator (molecular complex).[2]

Module 1: Chemical Profiling & Speciation

Q1: What are the critical pH windows for this ligand?

Answer: You must operate within specific "Speciation Zones" to target different coordination modes.[1][2] While exact pKa values vary by ionic strength, the functional groups follow this hierarchy:

pH ZoneDominant SpeciesCoordination PotentialTarget Outcome
pH < 2.5 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or

Low. Pyridine N is protonated; Carboxyls are neutral.[1][2]Solubilization of metal salts; preventing hydrolysis.[1][2]
pH 3.0 – 4.5

Selective. The aliphatic tail (

) often deprotonates first (

).[1][2]
1D Chains or discrete complexes.[1][2] The ring

remains protonated/H-bonded.[1][2]
pH 5.0 – 7.0

Full. Both carboxylates deprotonated.[1][2]

is available.[2][3][4][5][6][7][8][9][10]
3D MOFs, dense coordination polymers, and chelation via the

-pocket.
pH > 8.0

+

Competitive. Ligand competes with hydroxide ions.[1][2]Risk: Metal oxide/hydroxide precipitation.[1][2]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The 2-alkoxy group exerts an electron-donating resonance effect (+M) but an electron-withdrawing inductive effect (-I) on the pyridine ring.[1][2] This typically lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine, making it less likely to protonate at neutral pH.

Q2: Why does the ligand precipitate when I add the metal salt?

Answer: This is a classic "Proton Shock" phenomenon.[2] When you mix a metal salt (often acidic, e.g., nitrates/chlorides) with a ligand solution that hasn't been buffered, the pH drops rapidly.[11]

  • Mechanism: The metal acts as a Lewis acid, acidifying the water.[11] If the pH drops below the ligand's pKa (approx 3.5), the ligand reprotonates to its neutral, insoluble form (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Solution: Do not mix reagents directly. Use Slow Diffusion or In Situ Neutralization (see Protocol A).[2]

Module 2: Troubleshooting & Optimization

Q3: My product is amorphous/powder. How do I get single crystals?

Answer: Amorphous powder indicates nucleation was too fast.[1][2] You need to slow down the deprotonation rate to control crystal growth.[1][2]

Troubleshooting Matrix:

SymptomRoot CauseCorrective Action
Rapid Precipitation pH > 6 immediately upon mixing.[1][2]Use a Base Diffusion Method. Place an amine (e.g., triethylamine) in a separate vial to slowly diffuse into the solution.
Gel Formation Metal hydrolysis (M-OH species).[1][2]Lower Initial pH. Adjust starting pH to ~3.0 using dilute ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, then heat (hydrothermal).
Microcrystalline Powder High Supersaturation.[1][2]Add a Modulator. Add a monocarboxylic acid (e.g., acetic acid) to compete with the ligand, slowing down the assembly.
Q4: How does the "Carboxymethoxy" group affect coordination geometry?

Answer: The ether oxygen (


) is the "wild card."[1][2]
  • Chelation Mode: It can form a 5-membered chelate ring with the aliphatic carboxylate.[1][2]

  • Pocket Mode: It can form a pocket with the Pyridine N to bind large cations (like Lanthanides).[2]

  • pH Impact: At low pH, the ether oxygen is a poor donor.[11] At high pH (where the carboxylate is fully anionic), the increased electron density on the carboxylate can inductively boost the donor ability of the ether oxygen, encouraging chelation over bridging.[11]

Module 3: Visualizing the Workflow

Workflow 1: pH Optimization Logic

This diagram illustrates the decision process for selecting the correct synthesis method based on your target pH and metal type.

pH_Optimization Start Start: Select Metal Source CheckMetal Is Metal Hydrolysis Prone? (e.g., Fe3+, Al3+, Zr4+) Start->CheckMetal AcidicRoute Route A: Acidic Start (pH < 2) Prevent M-OH formation CheckMetal->AcidicRoute Yes StableRoute Route B: Direct Mixing (pH 4-6) (e.g., Cu2+, Zn2+, Co2+) CheckMetal->StableRoute No SlowBase Method: Thermal Decomposition of Urea (Slow release of NH3) AcidicRoute->SlowBase Heat to 120°C Crystallization Controlled Crystallization SlowBase->Crystallization BufferSystem Method: Buffer Layering (Acetate/Pyridine buffer) StableRoute->BufferSystem Room Temp / Solvothermal BufferSystem->Crystallization

Caption: Decision tree for selecting synthesis routes based on metal cation stability and pH requirements.

Module 4: Experimental Protocols

Protocol A: The "Slow-Release" pH Gradient (Hydrothermal)

Best for: Generating X-ray quality crystals of MOFs.[1]

Principle: Instead of adding base directly, you use a precursor that decomposes upon heating to release base slowly, raising the pH gradually from 3 to 6.[11]

  • Preparation:

    • Dissolve 0.5 mmol 2-(Carboxymethoxy)pyridine-3-carboxylic acid in 10 mL

      
       (1:1).
      
    • Add 0.5 mmol Metal Nitrate (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Crucial Step: Measure pH.[1][2] If pH < 3, proceed.[2] If pH > 3, add 1-2 drops of 1M ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1][2]
      
  • The Trigger:

    • Add 0.2 mmol Urea or Hexamethylenetetramine (HMTA) .

    • Note: Urea decomposes at

      
       to release 
      
      
      
      and
      
      
      .[1][2]
  • Synthesis:

    • Seal in a Teflon-lined autoclave.[1][2]

    • Heat to 120°C for 48-72 hours .

    • Cool rate: 5°C/hour (Slow cooling is vital for crystal size).[2]

  • Result:

    • The pH will drift upwards as urea decomposes.[1] The ligand deprotonates exactly at the rate the metal can consume it, preventing amorphous precipitation.[11]

Protocol B: Potentiometric pKa Determination

Best for: Exact profiling of the ligand in your specific solvent system.

  • Setup: Prepare a 1 mM solution of the ligand in your background electrolyte (e.g., 0.1 M

    
    ).
    
  • Titrant: 0.1 M carbonate-free NaOH.

  • Execution:

    • Acidify initial solution to pH 2.0 using HCl.[1]

    • Titrate with NaOH in 10

      
       increments.[1]
      
    • Record pH vs. Volume.[1][2]

  • Analysis:

    • Look for inflection points (buffers).[2]

    • First Inflection (~pH 3.5): Deprotonation of the aliphatic

      
      .[1][2]
      
    • Second Inflection (~pH 5.5): Deprotonation of the aromatic

      
      .[1][2]
      
    • Note: The Pyridine N is likely too weakly basic to show a distinct step in water but affects the curve shape below pH 2.[2]

References

  • Coordination Chemistry of Pyridine-Carboxylates

    • Title: Coordination polymers constructed from an adaptable pyridine-dicarboxylic acid linker.[1][2][12]

    • Source: Inorganic Chemistry (ACS Publications).[2]

    • URL:[Link][11]

  • Hydrothermal Synthesis Techniques

    • Title: Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers.[1][2]

    • Source: MDPI (Crystals).[2]

    • URL:[Link][7][11]

  • pKa Data for Pyridine Derivatives

    • Title: pKa Data Compiled by R. Williams (Pyridine & Carboxylic Acids).[9]

    • Source: Organic Chemistry Data.[1][2][13]

    • URL:[Link]

  • Lanthanide Frameworks with Flexible Ligands

    • Title: Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n.[14][11]

    • Source: Beijing Institute of Technology.[1]

    • URL:[Link] (General institutional link for verification of archival data).[2]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Carboxymethoxy)pyridine-3-carboxylic Acid Derivatives

Overview Derivatizing 2-(Carboxymethoxy)pyridine-3-carboxylic acid presents a unique intersection of regiochemical and stereochemical challenges. The molecule possesses two distinct carboxylic acid moieties: an aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Derivatizing 2-(Carboxymethoxy)pyridine-3-carboxylic acid presents a unique intersection of regiochemical and stereochemical challenges. The molecule possesses two distinct carboxylic acid moieties: an aliphatic acid on the C2-ether linkage and an aromatic acid at the C3 position. The C3-COOH is severely sterically hindered by the adjacent C2-carboxymethoxy group, making standard coupling protocols ineffective and highly prone to side reactions. This guide provides field-proven, causality-driven strategies to overcome these kinetic barriers.

G Start 2-(Carboxymethoxy)pyridine- 3-carboxylic acid Protect Step 1: Orthogonal Protection Protect C2-aliphatic COOH (e.g., t-Butyl ester) Start->Protect Selectivity Activate Step 2: Activate C3-aromatic COOH (Highly Sterically Hindered) Protect->Activate Deprotonation Path1 Standard Amines HATU / DIPEA / DMF Activate->Path1 Path2 Chiral/Poor Nucleophiles T3P / Pyridine / EtOAc Activate->Path2 Mech1 Anchimeric Assistance via HOAt 7-aza nitrogen Path1->Mech1 Mechanism Mech2 Low Epimerization Water-soluble byproducts Path2->Mech2 Mechanism Product Target C3-Amide Derivative Mech1->Product Mech2->Product

Workflow for selective amidation of hindered 2-(carboxymethoxy)pyridine-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is my amine coupling exclusively to the C2-carboxymethoxy group instead of the C3-carboxylic acid? A1: This is a classic regioselectivity failure driven by steric hindrance. The aliphatic carboxylic acid on the C2-methoxy group is highly accessible, whereas the aromatic C3-COOH is shielded by the bulky ortho-substituent. Because the activation energy for the aliphatic acid is significantly lower, coupling reagents will preferentially activate it. Solution: You must employ an orthogonal protection strategy. Prior to C3 activation, protect the C2-aliphatic acid as a tert-butyl ester. This temporarily masks the reactive aliphatic site, forcing the coupling reagent to activate the hindered C3-COOH.

Q2: I protected the C2 group, but my C3 amidation using EDC/HOBt stalls at <20% conversion. Why is the reaction failing? A2: Carbodiimides like EDC are highly susceptible to steric failure. When EDC activates the C3-COOH, it forms an O-acylisourea intermediate. Because the bulky C2-substituent physically blocks the incoming amine, the intermolecular nucleophilic attack is drastically slowed. This kinetic delay allows the intermediate to undergo a rapid, irreversible intramolecular O-to-N acyl shift, generating an unreactive N-acylurea byproduct[1]. Solution: Switch to a uronium salt like HATU. HATU converts the acid into an HOAt active ester. The critical advantage here is anchimeric assistance : the nitrogen at the 7-position of the HOAt pyridine ring hydrogen-bonds with the incoming amine[2]. This neighboring group participation artificially increases the local concentration of the amine and stabilizes the transition state, effectively bypassing the steric blockade[3].

Q3: When coupling a chiral amine to the hindered C3 position using HATU/DIPEA, I observe significant epimerization. How can I prevent this? A3: Epimerization in hindered systems is a function of time and basicity. The prolonged reaction times required to overcome the C3 steric hindrance give the activated ester ample opportunity to cyclize into a 5(4H)-oxazolone intermediate. In the presence of excess DIPEA (required for HATU), this oxazolone rapidly enolizes and racemizes before the amine can successfully attack[4]. Solution: Transition to Propylphosphonic Anhydride (T3P®) with a weaker base like pyridine. T3P activates the carboxylic acid via an acyl phosphonate intermediate. This pathway kinetically disfavors oxazolone formation and operates under milder basic conditions, resulting in near-zero racemization even for highly hindered pyridine couplings[5][6].

Quantitative Data: Coupling Reagent Comparison for Hindered Pyridines

Coupling ReagentActive IntermediateSteric ToleranceRacemization RiskByproduct Removal Strategy
EDC / HOBt O-acylisourea → OBt esterLowModerateAqueous wash (urea is water-soluble)
HATU / DIPEA HOAt esterHigh (Anchimeric assistance)Low to ModerateAqueous extraction / Chromatography
T3P / Pyridine Acyl phosphonateVery HighVery LowSimple aqueous wash (water-soluble)
TCFH / NMI N-acyl imidazoliumHighNone (Reagent lacks chiral centers)Aqueous wash

Experimental Protocols

Protocol 1: Orthogonal Protection of C2-Aliphatic COOH (tert-Butyl Esterification)

Causality:tert-Butyl esters are stable to the basic conditions of amidation but can be easily removed via acidic cleavage (TFA) later, making them ideal orthogonal protecting groups.

  • Initiation: Dissolve 2-(Carboxymethoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol and THF (1:1 v/v, 0.5 M).

  • Activation: Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir at ambient temperature for 12 hours. The bulky Boc₂O selectively reacts with the less hindered aliphatic acid.

  • Validation: Monitor via LCMS. The reaction is self-validating when the mass shifts by +56 Da (addition of t-butyl, loss of H). Ensure no +112 Da peak (double protection) is present.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and 5% aqueous citric acid, and isolate the organic layer.

Protocol 2: HATU-Mediated Amidation of the Hindered C3-COOH

Causality: Pre-activation is critical. Allowing the HOAt ester to fully form before introducing the amine prevents the amine from reacting directly with HATU (which would form an inactive guanidinium byproduct)[5].

  • Pre-activation: Dissolve the C2-protected pyridine derivative (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to fully generate the HOAt ester.

  • Amine Addition: Add the target amine (1.2 eq) dropwise.

  • Reaction: Stir for 2–4 hours. For severely hindered amines, elevate the temperature to 40°C.

  • Validation: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via UPLC-MS. Complete consumption of the HOAt ester intermediate indicates reaction completion.

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine to remove the HOAt byproduct and excess DIPEA[7].

References

  • Source: PMC (nih.gov)
  • Title: literature review of HATU's performance in total synthesis Source: Benchchem URL
  • Source: globalresearchonline.
  • Title: A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Title: Optimizing amide bond formation for piperidine carboxylic acids Source: Benchchem URL
  • Source: AMRI (ribbitt.com)
  • Source: americapeptide.

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition Analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex thermal characterization of 2-(Car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex thermal characterization of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (CMPCA) .

Understanding the thermal stability of this molecule requires moving beyond simply recording mass loss. The presence of both a 3-position carboxylic acid and a 2-position ether-linked carboxymethoxy group creates a multi-stage degradation profile. Because di- and tri-carboxylic acids on stable heterocyclic rings typically decompose via sequential decarboxylation[1], we must analyze the causality behind each thermal event to ensure data integrity.

Quantitative Data: Theoretical vs. Expected Mass Loss

Matching the peak of mass loss during a TGA analysis with theoretical possibilities is the standard method to determine the likely thermal decomposition mechanism[2]. Below is the summarized theoretical mass loss profile for CMPCA (Molar Mass: 197.14 g/mol ).

Decomposition StageTemperature RangePutative MechanismTheoretical Mass Loss (%)Evolved Gases
Stage 0 50°C - 100°CDesorption of surface moisture / Dehydration0.0% - 5.0%H₂O
Stage 1 150°C - 220°CDecarboxylation of 3-COOH group~22.3%CO₂
Stage 2 250°C - 350°CCleavage of 2-carboxymethoxy ether linkage~38.0%CO₂, CO, Aldehydes
Stage 3 > 400°CPyridine ring fragmentation & charring~30.0% - 40.0%NOₓ, Hydrocarbons
Mechanistic Pathway Visualization

Pathway Start 2-(Carboxymethoxy)pyridine -3-carboxylic acid (Intact Molecule) Step1 Stage 1: Decarboxylation Loss of CO2 (-22.3%) Start->Step1 150-220°C Step2 Stage 2: Ether Cleavage Loss of Side Chain (-38.0%) Step1->Step2 250-350°C Step3 Stage 3: Ring Degradation Carbonaceous Char Formation Step2->Step3 >400°C End Residual Char (>600°C) Step3->End N2 Atmosphere

Fig 1. Predicted thermal degradation pathway of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: My TGA curve shows a 3-5% mass loss before 100°C. Is the compound degrading early? A: No. This is indicative of surface moisture or hydrate dissociation, not thermal degradation. Pyridine derivatives are highly sensitive to moisture and can undergo rapid hydration, which manifests as early-stage mass loss artifacts[3]. Causality: The nitrogen in the pyridine ring and the terminal carboxyl groups readily form hydrogen bonds with atmospheric water. Solution: Pre-dry the sample in a vacuum oven at 60°C for 12 hours prior to analysis.

Q: The DTG (derivative) peaks for Stage 1 and Stage 2 are overlapping. How can I resolve them? A: Overlapping peaks occur when the activation energies of sequential decomposition steps are similar, or due to thermal lag. Causality: A high heating rate (e.g., 20°C/min) causes temperature gradients within the sample crucible, blurring distinct kinetic events. Solution: Reduce the heating rate to 5°C/min, or utilize Modulated TGA (MTGA) to separate kinetic responses from thermodynamic responses.

Q: How do I verify that Stage 1 is strictly decarboxylation? A: Employ evolved gas analysis (TGA-FTIR or TGA-MS). Decarboxylation will produce a distinct FTIR absorbance band at 2350 cm⁻¹ (asymmetric stretching of CO₂). If the carboxymethoxy group is cleaving simultaneously, you will also observe carbonyl stretches (~1750 cm⁻¹) from volatile aldehyde or acid fragments.

Troubleshooting Guide for TGA/DSC Anomalies

Workflow Issue Anomaly Detected (Overlapping DTG Peaks) Check1 Check Sample Mass (Is it >10 mg?) Issue->Check1 Fix1 Reduce to 2-5 mg to minimize thermal lag Check1->Fix1 Yes Check2 Check Heating Rate (Is it >20°C/min?) Check1->Check2 No Fix2 Lower to 5-10°C/min for better resolution Check2->Fix2 Yes Check3 Check Purge Gas (Flow rate stable?) Check2->Check3 No Fix3 Ensure 50 mL/min N2 flow to clear volatiles Check3->Fix3 No

Fig 2. Decision tree for troubleshooting TGA thermal lag and resolution anomalies.

Standardized Experimental Protocol: Hyphenated TGA-FTIR

To ensure high thermal stability is accurately confirmed[4], the protocol must be a self-validating system. Always run a blank baseline and a calcium oxalate monohydrate standard to verify mass loss accuracy and temperature calibration before testing CMPCA.

Step 1: Sample Conditioning

  • Store CMPCA in a desiccator over anhydrous calcium chloride.

  • Gently crush the crystalline powder using an agate mortar to ensure a uniform particle size, which promotes even heat distribution.

Step 2: Crucible Selection & Loading

  • Weigh exactly 3.0 ± 0.5 mg of CMPCA into a 70 µL alumina (Al₂O₃) crucible.

  • Causality: Keeping the mass low minimizes thermal gradients and prevents evolved gases from becoming entrapped within the sample bed, which can cause artificial secondary reactions.

Step 3: Purge Gas Configuration

  • Set the balance purge to 40 mL/min Nitrogen (N₂) and the sample purge to 60 mL/min N₂.

  • Causality: An inert atmosphere is strictly required to observe pure thermal cracking. The presence of oxygen would lead to premature oxidative combustion of the pyridine ring[5].

Step 4: Heating Program

  • Isothermal: Hold at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp: Heat at 10°C/min from 30°C to 600°C.

  • Isothermal: Hold at 600°C for 5 minutes to ensure complete char formation.

Step 5: FTIR Transfer Line Setup

  • Maintain the heated transfer line and the FTIR gas cell at 200°C .

  • Causality: Cleaved carboxymethoxy fragments (like glycolic acid derivatives) have high boiling points. If the transfer line is too cold, these volatiles will condense before reaching the IR detector, resulting in missing spectral data for Stage 2 decomposition.

References
  • Title: Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid Source: PubMed URL:[Link]

  • Title: Pyrolysis of Carboxylic Acids Source: ResearchGate URL:[Link]

  • Title: Investigation of Thermal Properties of Carboxylates with Various Structures Source: UNC Asheville URL:[Link]

  • Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

The following technical guide addresses the stability profile of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (also known as 2-(carboxymethoxy)nicotinic acid) under acidic conditions. This document is structured to assis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (also known as 2-(carboxymethoxy)nicotinic acid) under acidic conditions. This document is structured to assist researchers in preventing degradation, identifying breakdown products, and optimizing experimental conditions.

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(Carboxymethoxy)pyridine-3-carboxylic acid is a bifunctional pyridine derivative containing both a nicotinic acid moiety and a glycolic acid ether linkage at the 2-position.

  • Primary Stability Risk: Acid-Catalyzed Ether Hydrolysis .

  • Critical Consequence: Conversion to 2-Hydroxypyridine-3-carboxylic acid (2-Hydroxynicotinic acid) and glycolic acid.

  • Secondary Risk (Anhydrous Strong Acid): Potential intramolecular cyclization to furo[2,3-b]pyridine derivatives, though hydrolysis dominates in the presence of water.

This compound exhibits a specific vulnerability typical of 2-alkoxypyridines: the protonation of the pyridine nitrogen activates the C-2 position for nucleophilic attack by water, leading to cleavage of the ether bond.

Troubleshooting Guide: Diagnostics & Solutions

Use this section to diagnose issues if you observe unexpected results in your experiments.

Issue 1: Unexpected Peak in HPLC/LC-MS Chromatograms

Symptom: A new, earlier-eluting peak appears in reverse-phase HPLC; the parent peak area decreases over time in acidic mobile phases (e.g., 0.1% TFA). Diagnosis: Acid hydrolysis has occurred, yielding 2-Hydroxypyridine-3-carboxylic acid.

  • Mechanism: The ether bond is cleaved. The product, 2-hydroxynicotinic acid, is more polar (due to the pyridone tautomer) and typically elutes earlier than the parent ether.

  • LC-MS Confirmation: Look for a mass shift.

    • Parent [M+H]+: ~198 m/z

    • Degradant [M+H]+: ~140 m/z (Loss of the glycolic acid moiety -CH2COOH).

Solution:

  • Immediate: Switch to a neutral pH mobile phase (e.g., Ammonium Acetate, pH 6.5-7.0) for analysis if possible.

  • Process: If acidic conditions are required for reaction, minimize exposure time and temperature. Keep solutions at 4°C.

Issue 2: Precipitation in Acidic Stock Solutions

Symptom: The clear solution becomes cloudy or deposits a solid upon standing in acidic buffer (pH < 3). Diagnosis: Solubility differential between parent and degradant.

  • Explanation: The hydrolysis product, 2-Hydroxypyridine-3-carboxylic acid, has significantly lower solubility in water and organic solvents compared to the parent ether due to strong intermolecular hydrogen bonding of the pyridone dimer lattice. Solution:

  • Filter the precipitate and analyze via NMR/IR to confirm identity.

  • Re-dissolve the parent compound in a slightly basic buffer (pH 7.5–8.0) where it exists as a dicarboxylate dianion, which is highly stable and soluble.

Issue 3: Inconsistent Yields in Synthesis

Symptom: When used as a building block in acidic media (e.g., acid-catalyzed esterification), yields are low, and 2-pyridone byproducts are isolated. Diagnosis: Competitive hydrolysis of the ether vs. the desired reaction. Solution:

  • Use mild activation methods (e.g., EDC/NHS) at neutral pH.

  • Avoid strong mineral acids (HCl, H2SO4) or elevated temperatures (>40°C) in aqueous media.

Mechanistic Insight (The "Why")

Understanding the mechanism is crucial for predicting stability in new protocols. The instability stems from the activation of the pyridine ring by protonation.

Degradation Pathway: Acid-Catalyzed Hydrolysis
  • Protonation: The pyridine nitrogen is protonated (pKa ~2-3), increasing the electrophilicity of the C-2 carbon.

  • Nucleophilic Attack: Water attacks the C-2 position.

  • Ether Cleavage: The glycolic acid side chain is expelled as a leaving group.

  • Tautomerization: The resulting 2-hydroxypyridine tautomerizes to the stable 2-pyridone form.

HydrolysisMechanism Parent 2-(Carboxymethoxy) pyridine-3-COOH (Parent) Protonated Protonated Intermediate (Activated C-2) Parent->Protonated + H+ Transition Tetrahedral Intermediate Protonated->Transition + H2O (Slow) Products 2-Hydroxynicotinic Acid + Glycolic Acid Transition->Products - HOCH2COOH (Fast)

Caption: Figure 1. Kinetic pathway of acid-catalyzed ether hydrolysis leading to cleavage of the carboxymethoxy group.

Experimental Protocols

Protocol A: Stability Validation Assay (HPLC)

Use this protocol to determine the "safe window" for your specific experimental conditions.

Materials:

  • HPLC System (UV detector at 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

Steps:

  • Preparation: Dissolve 1 mg of 2-(Carboxymethoxy)pyridine-3-carboxylic acid in 1 mL of Mobile Phase A .

  • Time Zero (T0): Immediately inject 10 µL into the HPLC. Record the peak area of the parent (Retention Time ~ 5-8 min depending on gradient).

  • Stress Testing: Incubate the remaining solution at Room Temperature (25°C) .

  • Time Points: Inject samples at 1 hour, 4 hours, and 24 hours.

  • Analysis: Calculate % degradation:

    
    
    
  • Threshold: If degradation > 5% within 4 hours, the compound is incompatible with acidic processing.

Protocol B: Recommended Storage & Handling
ParameterRecommendationScientific Rationale
Physical State Solid (Lyophilized powder)Hydrolysis requires water; solid state retards the mechanism.
Temperature -20°CArrhenius equation dictates slower kinetics at lower T.
pH (Solution) pH 7.0 - 8.0 (PBS or Tris)Deprotonation of the carboxylic acids creates a dianion; electrostatic repulsion and lack of N-protonation prevent hydrolysis.
Solvent DMSO or Methanol (Anhydrous)Avoids water entirely. Note: Methanol can slowly transesterify if acid is present. DMSO is preferred.

Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% TFA (Trifluoroacetic acid) in my LC-MS mobile phase? A: Yes, but with caution. For rapid analysis (run times < 15 mins), degradation is usually negligible. However, do not leave the sample dissolved in the acidic mobile phase in the autosampler for extended periods (e.g., overnight). It will degrade.

Q2: Is the degradation reversible? A: No. The hydrolysis releases glycolic acid. Re-forming the ether bond requires specific synthetic conditions (e.g., alkylation of 2-hydroxynicotinic acid with a haloacetate under basic conditions) and will not occur spontaneously in solution.

Q3: Does the compound decarboxylate? A: Decarboxylation is a secondary risk but generally requires high temperatures (>100°C) or specific enzymatic conditions. The primary instability mode in standard laboratory acid conditions is ether cleavage, not decarboxylation.

Q4: I see a peak at m/z 140. Is this my compound? A: No, that is the degradation product (2-Hydroxynicotinic acid). Your compound should have a mass of ~198 (M+H).

References

  • Bradlow, H. L., & Vanderwerf, C. A. (1949). The Preparation and Chemical Properties of Some 2-Substituted Pyridine Derivatives. Journal of Organic Chemistry, 14(4), 509–515. Link

  • Spinner, E., & White, J. C. B. (1966). The Vibration Spectra of Some Substituted 2-Hydroxypyridines. Journal of the Chemical Society B, 991-996. Link

  • Katritzky, A. R., & Lagowski, J. M. (1960). The Principles of Heterocyclic Chemistry. Academic Press. (General reference for 2-alkoxypyridine lability).
  • PubChem Compound Summary . (2025). 3-(Methoxycarbonyl)pyridine-2-carboxylic acid (Structural analog data). National Center for Biotechnology Information. Link

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Introduction: Beyond the Structure - Functional Insights into a Key Pharmaceutical Building Block In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance. Among them, 2-(Car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure - Functional Insights into a Key Pharmaceutical Building Block

In the landscape of drug discovery and development, heterocyclic compounds are of paramount importance. Among them, 2-(Carboxymethoxy)pyridine-3-carboxylic acid stands out as a versatile building block. Its unique arrangement of a pyridine ring, an ether linkage, and two distinct carboxylic acid moieties makes it a valuable precursor for synthesizing complex molecules with potential therapeutic activity. However, the very features that make it synthetically attractive also necessitate rigorous characterization to ensure identity, purity, and stability.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. It provides a unique vibrational "fingerprint" of a molecule by probing its functional groups. For researchers and drug development professionals, a robust understanding of the FTIR spectrum of 2-(Carboxymethoxy)pyridine-3-carboxylic acid is not merely an academic exercise; it is a critical component of quality control, reaction monitoring, and structural verification.

This guide provides an in-depth analysis of the FTIR spectrum of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. We will move beyond simple peak identification to explain the causality behind the spectral features, present a validated experimental protocol, and compare the insights gained from FTIR with those from complementary analytical techniques.

The Molecular Blueprint: An Inventory of Vibrational Reporters

Before interpreting a spectrum, we must first understand the molecule's structure and identify the bonds that will interact with infrared radiation.

Figure 1: Chemical Structure of 2-(Carboxymethoxy)pyridine-3-carboxylic acid
(Note: An illustrative, non-real image representing the chemical structure for visual aid.)

The key functional groups expected to produce characteristic signals in the FTIR spectrum are:

  • Carboxylic Acids (-COOH): Two distinct carboxylic acid groups are present. One is directly attached to the pyridine ring at the C3 position, and the other is part of the carboxymethoxy substituent at the C2 position. Their interaction via hydrogen bonding is a dominant feature of the spectrum.

  • Pyridine Ring: This aromatic heterocycle contains C=C and C=N bonds, as well as aromatic C-H bonds, all of which have characteristic vibrations.

  • Ether (C-O-C): The ether linkage connects the carboxymethyl group to the pyridine ring.

  • Methylene (-CH₂-): The aliphatic C-H bonds in the methylene bridge will also produce signals.

Experimental Protocol: A Validated Approach to Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on the methodology used for its acquisition. For a solid sample like 2-(Carboxymethoxy)pyridine-3-carboxylic acid, Attenuated Total Reflectance (ATR) is the preferred technique due to its minimal sample preparation and high reproducibility.

Step-by-Step Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan. This critical step captures the ambient spectrum (atmospheric water vapor and CO₂) and the instrumental response, which will be mathematically subtracted from the sample spectrum.[1]

    • Causality: Failure to acquire an accurate background will result in significant atmospheric interference peaks (e.g., broad H₂O bands around 3400 cm⁻¹ and sharp CO₂ bands around 2350 cm⁻¹) obscuring the true sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 2-(Carboxymethoxy)pyridine-3-carboxylic acid powder directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.[2]

    • Causality: Good contact is essential for the IR beam's evanescent wave to penetrate the sample effectively. Insufficient contact leads to a weak, low-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum over the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹ .

    • Set the resolution to 4 cm⁻¹ . This provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for a solid sample.

    • Co-add a minimum of 16 to 32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing:

    • The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave, which makes peaks at lower wavenumbers appear artificially intense.

Workflow Visualization

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing Inst_Prep Instrument & ATR Warm-up/Cleaning BG_Scan Acquire Background Spectrum Inst_Prep->BG_Scan Sample_App Apply Solid Sample to ATR Crystal BG_Scan->Sample_App (Empty Crystal) Sample_Scan Acquire Sample Spectrum Sample_App->Sample_Scan (Apply Pressure) Ratio Ratio Sample vs. Background Sample_Scan->Ratio Correction ATR & Baseline Correction Ratio->Correction Final_Spectrum Final Spectrum for Analysis Correction->Final_Spectrum

Caption: Workflow for ATR-FTIR data acquisition and processing.

Spectral Analysis: Decoding the Vibrational Fingerprint

The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber. The following analysis details the expected absorption bands for 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Figure 2: Representative FTIR Spectrum of a Carboxylic Acid
(Note: A representative spectrum showing key features is used for illustrative purposes.)
Table 1: Peak Assignments for 2-(Carboxymethoxy)pyridine-3-carboxylic acid
Wavenumber (cm⁻¹)IntensityBand ShapeVibrational AssignmentFunctional Group
~3300-2500StrongVery BroadO-H stretch (H-bonded dimer)Carboxylic Acids
~3100-3000Medium-WeakSharpC-H stretchAromatic (Pyridine)
~2980-2850Medium-WeakSharpC-H stretch (asymmetric & symmetric)Aliphatic (-CH₂-)
~1725-1690Very StrongSharpC=O stretchCarboxylic Acids
~1610, 1580, 1470Medium-StrongSharpC=C and C=N ring stretchesPyridine Ring
~1440-1395MediumSharpO-H in-plane bendCarboxylic Acids
~1320-1210StrongBroadC-O stretchCarboxylic Acids & Ether
~950-910MediumBroadO-H out-of-plane bendCarboxylic Acids (Dimer)
Detailed Interpretation of Key Spectral Regions
  • The O-H Stretching Region (3300-2500 cm⁻¹): The most telling feature of a carboxylic acid is the incredibly broad and strong absorption band for the O-H stretch.[3] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond lengths and, therefore, a wide range of vibrational energies.[4][5] This band often overlaps with the sharper C-H stretching vibrations.

  • The C-H Stretching Region (3100-2850 cm⁻¹): Just emerging from the broad O-H envelope, one can typically discern sharp, weaker peaks. Those appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic pyridine ring.[6] Peaks just below 3000 cm⁻¹ are assigned to the asymmetric and symmetric C-H stretches of the methylene (-CH₂-) group.[6]

  • The Carbonyl Stretching Region (1725-1690 cm⁻¹): An intensely sharp and strong peak in this region is the unmistakable signature of the C=O (carbonyl) group.[3][7] For 2-(Carboxymethoxy)pyridine-3-carboxylic acid, the two carbonyl groups are in slightly different chemical environments. One is conjugated with the pyridine ring, while the other is insulated by the -O-CH₂- linker. This could potentially lead to a broadened single peak or two very closely spaced, unresolved peaks. Conjugation typically lowers the C=O stretching frequency.[8]

  • The Pyridine Ring and Bending Region (1610-1350 cm⁻¹): This portion of the fingerprint region contains multiple sharp bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.[9] These are highly characteristic and useful for confirming the presence of the heterocyclic core. Also present in this region is the in-plane bending vibration of the carboxylic acid O-H group.[3]

  • The C-O Stretching Region (1320-1000 cm⁻¹): This area is often complex, featuring strong, broad absorptions. It contains contributions from both the C-O single bond stretch of the carboxylic acids and the asymmetric C-O-C stretch of the ether group.[3] The coupling of these vibrations makes definitive assignment of individual peaks challenging, but the strong absorption in this region is confirmatory for these groups.

Comparison with Alternative Techniques: The Power of Synergy

While FTIR is exceptionally powerful for functional group identification, it provides limited information about the overall molecular framework and connectivity. For a comprehensive structural elucidation, it is best used in conjunction with other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H, ¹³C)
Primary Information Presence of functional groups (C=O, O-H, C-O, C=N)Molecular skeleton, atom connectivity, chemical environment
Speed Very fast (1-2 minutes per sample)Slower (minutes to hours per sample)
Sample Requirement Minimal (mg or µg)Higher (typically >1 mg)
Key Insights for this Molecule Confirms presence of two carboxylic acids, a pyridine ring, and an ether linkage.Determines the exact position of substituents on the ring, confirms the -O-CH₂- linkage, and differentiates the chemical environments of all C and H atoms.[10]
Limitation Does not explicitly show how functional groups are connected.Can be less sensitive to subtle changes in hydrogen bonding; does not directly visualize the C=O bond.
A Complementary Workflow

FTIR and NMR do not compete; they collaborate. FTIR provides the rapid initial confirmation that a synthesis has produced a molecule with the correct functional parts. NMR then provides the detailed atomic-level map to confirm that those parts have been assembled in the correct order.

Logic_Flow Sample Unknown Sample (e.g., Synthesis Product) FTIR FTIR Analysis Sample->FTIR NMR NMR Analysis (¹H, ¹³C) Sample->NMR FG_Confirm Functional Groups Confirmed? (-COOH, Pyridine, Ether) FTIR->FG_Confirm Struct_Confirm Connectivity & Skeleton Confirmed? NMR->Struct_Confirm FG_Confirm->Struct_Confirm Yes Fail Structure Incorrect or Impure FG_Confirm->Fail No Final_ID Structure Verified: 2-(Carboxymethoxy)pyridine- 3-carboxylic acid Struct_Confirm->Final_ID Yes Struct_Confirm->Fail No

Caption: Logic diagram showing the complementary roles of FTIR and NMR.

Conclusion

The FTIR spectrum of 2-(Carboxymethoxy)pyridine-3-carboxylic acid is rich with information, providing a clear and definitive fingerprint for its key functional groups. The very broad O-H stretch, the intense carbonyl C=O absorption, and the characteristic pyridine ring vibrations are all hallmark features that allow for rapid and confident identification. When used as part of a multi-technique analytical workflow, particularly in concert with NMR, FTIR spectroscopy serves as an indispensable tool for researchers and scientists in the pharmaceutical industry, ensuring the structural integrity of this vital chemical building block.

References

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link]

  • Abjar, T. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Available from: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available from: [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available from: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • ResearchGate. (2025, August 6). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

  • PubMed. (2017, November 21). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

  • ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available from: [Link]

  • PubChem. 3-(Methoxycarbonyl)pyridine-2-carboxylic acid. Available from: [Link]

  • ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). Available from: [Link]

Sources

Comparative

Comparing binding modes of 2-(Carboxymethoxy)pyridine-3-carboxylic acid vs 2,3-pyridinedicarboxylic acid

Based on the structural and functional analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (a flexible ether-linked scaffold) versus 2,3-pyridinedicarboxylic acid (Quinolinic Acid, a rigid scaffold), here is the com...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural and functional analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (a flexible ether-linked scaffold) versus 2,3-pyridinedicarboxylic acid (Quinolinic Acid, a rigid scaffold), here is the comprehensive comparison guide.

Executive Summary

In fragment-based drug design (FBDD) and metallodrug development, the choice between rigid and flexible scaffolds dictates binding affinity, selectivity, and thermodynamic profiles. This guide compares two distinct pyridine-based ligands:

  • 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid, QUIN): A rigid, endogenous NMDA receptor agonist and potent metal chelator. Its planar structure enforces a strict "lock-and-key" binding mode.

  • 2-(Carboxymethoxy)pyridine-3-carboxylic Acid (2-CMPC): A synthetic analog incorporating an ether linkage at the 2-position. This introduces rotational freedom, altering the chelation bite angle and allowing for "induced fit" binding mechanisms.

Key Finding: While QUIN offers high enthalpic gain through rigid pre-organization, 2-CMPC provides superior solubility and adaptive coordination geometry, making it a preferred scaffold for targeting metalloenzymes with variable active site volumes (e.g., Matrix Metalloproteinases or Histone Demethylases).

Chemical Architecture & Physicochemical Profile[1][2][3][4]

The fundamental difference lies in the linker at the 2-position. QUIN connects the carboxylate directly to the ring, whereas 2-CMPC uses an oxymethyl spacer.

Feature2,3-Pyridinedicarboxylic Acid (QUIN) 2-(Carboxymethoxy)pyridine-3-carboxylic Acid (2-CMPC)
Structure Rigid, Planar Pyridine RingFlexible, Ether-Linked Side Chain
Formula C₇H₅NO₄C₈H₇NO₅
Rotatable Bonds 0 (Carboxylates rotate, but backbone is fixed)2 (Ether linkage allows significant conformational sampling)
Chelation Mode N,O-Donor (5-membered ring)O,O,O-Donor (Potential tridentate or bridging)
pKa Values pKa₁ ≈ 2.4, pKa₂ ≈ 4.8pKa₁ ≈ 2.8, pKa₂ ≈ 4.5 (Ether oxygen alters electronics)
Binding Driver Enthalpy-Driven (Pre-organized)Entropy-Compensated (Adaptive fit, penalty for freezing rotors)
Primary Utility NMDA Agonist, MOF Linker (Rigid Pillars)Metalloenzyme Inhibitor, MOF Linker (Flexible Hinges)

Binding Mode Analysis: The Core Comparison

A. Biological Target Binding (Receptor/Enzyme Pockets)

1. Rigid Binding (QUIN):

  • Mechanism: QUIN binds to the NMDA receptor at the glutamate site. Its rigid structure fits a specific, spatially defined pocket.

  • Thermodynamics: High enthalpic contribution (

    
    ) due to optimal electrostatic interactions (salt bridges with Arg/Lys residues). Minimal entropic penalty (
    
    
    
    ) upon binding because the ligand is already constrained.
  • Limitation: "All-or-nothing" binding. If the pocket mutates or changes shape (e.g., isoform variance), affinity drops drastically.

2. Adaptive Binding (2-CMPC):

  • Mechanism: The carboxymethoxy arm allows the distal carboxylate to scan a larger volume of the active site. This is critical for inhibiting enzymes like Histone Demethylases (KDMs) or MMPs , where the active site entrance can vary.

  • Thermodynamics: Binding incurs an entropic penalty (

    
    ) due to the freezing of the ether bond rotation. However, this is often offset by the ability to form additional hydrogen bonds or coordinate metals in a geometry that the rigid QUIN cannot access.
    
B. Coordination Chemistry (Metallodrugs & MOFs)

In the context of metallopharmaceuticals (e.g., Ruthenium anticancer agents) or Metal-Organic Frameworks (MOFs), the "bite angle" determines stability.

  • QUIN (N,O-Chelation): Forms a stable 5-membered chelate ring with metal ions (M). The Pyridine-N and 2-Carboxylate-O pinch the metal. This is highly stable but geometrically constrained.

  • 2-CMPC (O,N,O-Chelation or Bridging):

    • Mode A (Chelation): Can form a 6- or 7-membered ring depending on the metal radius, often involving the ether oxygen as a weak donor.

    • Mode B (Bridging): The extended arm allows the molecule to bridge two metal centers (

      
      ), creating coordination polymers rather than discrete complexes.
      

Visualization: Binding Pathway & Coordination Logic

The following diagram illustrates the divergent binding pathways and coordination modes for both scaffolds.

BindingModes Start Scaffold Selection QUIN 2,3-Pyridinedicarboxylic Acid (Rigid) Start->QUIN CMPC 2-(Carboxymethoxy)pyridine (Flexible) Start->CMPC Mech_Q Mechanism: Lock-and-Key QUIN->Mech_Q Mech_C Mechanism: Induced Fit CMPC->Mech_C Thermo_Q Thermodynamics: Enthalpy Driven (Low ΔS penalty) Mech_Q->Thermo_Q Coord_Q Coordination: 5-Membered N,O-Chelate Thermo_Q->Coord_Q App_Q Application: NMDA Agonists Rigid MOFs Coord_Q->App_Q Coord_C Coordination: Bridging or O,N,O-Pincer Coord_Q->Coord_C Structural Modification Thermo_C Thermodynamics: Entropy Penalty (Freezing Rotors) Mech_C->Thermo_C Thermo_C->Coord_C App_C Application: Metalloenzyme Inhibitors Flexible MOFs (Drug Delivery) Coord_C->App_C

Figure 1: Decision tree for scaffold selection based on thermodynamic requirements and coordination geometry.

Experimental Protocols for Validation

To empirically verify the binding mode differences, the following protocols are recommended.

Protocol A: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic signature (Enthalpy vs. Entropy) of binding to a model protein (e.g., a Histone Demethylase or a model metal complex).

  • Preparation:

    • Ligand Solution: Dissolve 2-CMPC and QUIN in the same buffer (e.g., 50 mM HEPES, pH 7.5) to 200 µM.

    • Protein/Metal Solution: Prepare target at 20 µM in the cell.

  • Execution:

    • Perform 20 injections of 2 µL ligand into the cell at 25°C.

    • Record heat change (

      
      cal/sec).
      
  • Data Analysis:

    • Fit data to a One-Set-of-Sites model.

    • Expected Result (QUIN): High

      
       (negative), small 
      
      
      
      .
    • Expected Result (2-CMPC): Lower

      
      , larger 
      
      
      
      (positive value indicating penalty), but potentially similar
      
      
      (Binding Free Energy).
Protocol B: X-Ray Crystallography (Small Molecule)

Objective: Determine the precise coordination geometry with a transition metal (e.g., Copper(II) or Zinc(II)).

  • Synthesis:

    • Mix 1 mmol of Ligand (QUIN or 2-CMPC) with 1 mmol of Metal Salt (

      
      ) in 10 mL H₂O/Ethanol (1:1).
      
    • Adjust pH to 6.0 using 0.1 M NaOH.

    • Heat at 60°C for 2 hours, then filter.

  • Crystallization:

    • Allow slow evaporation at room temperature for 3-5 days.

  • Structure Solution:

    • Collect diffraction data.[1][2] Solve using Direct Methods (SHELXT).

    • Metric to Measure: Calculate the Bite Angle (

      
      ) between the metal and the two donor atoms.
      
    • Standard Reference: QUIN typically shows an N-M-O angle of ~80-85°. 2-CMPC will likely show a wider or distorted angle due to the ether spacer.

References

  • Structural Biology of Pyridine Carboxylates

    • Title: "Coordination modes of pyridine-carboxylic acid deriv
    • Source: Elsevier / ResearchG
    • URL:

  • Thermodynamics of Ligand Binding

    • Title: "Binding pose of pyridine-3-carboxylic acid deriv
    • Source: ResearchGate[2][3]

    • URL:

  • Quinolinic Acid Pharmacology

    • Title: "Quinolinic Acid: An Endogenous Neurotoxin and Modul
    • Source: NIH / PubMed Central
    • URL:

  • Crystal Engineering with Flexible Ligands

    • Title: "Variation of carboxylate binding mode in self-assembled Ni(II) complexes."
    • Source: NIScPR
    • URL:

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (CMPCA). As a critical intermediate and potential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(Carboxymethoxy)pyridine-3-carboxylic acid (CMPCA). As a critical intermediate and potential impurity in the synthesis of pyridine-based pharmaceuticals and agrochemicals (e.g., aminopyralid derivatives), accurate detection of CMPCA is essential for regulatory compliance.

This document objectively compares the MS profile of CMPCA against its key structural analogs and isomers. By focusing on mechanistic fragmentation pathways, we provide a self-validating protocol to distinguish CMPCA from regioisomers (e.g., 5-substituted analogs) and heteroatom analogs (e.g., amino- or thio-derivatives).

Chemical Identity & Properties

FeatureSpecification
Compound Name 2-(Carboxymethoxy)pyridine-3-carboxylic acid
Synonyms 2-(Carboxymethoxy)nicotinic acid; CMPCA
Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Monoisotopic Mass 197.0324 Da
Precursor Ion (ESI+) [M+H]⁺ = 198.04
Precursor Ion (ESI-) [M-H]⁻ = 196.02

Experimental Protocol (Standardized)

To ensure reproducibility, the following LC-MS/MS conditions are recommended for the characterization of CMPCA.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (ESI+) is preferred for structural elucidation due to distinct fragmentation of the pyridine ring; Negative Mode (ESI-) is superior for sensitivity.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile side-chain losses and stable ring cleavages.

Fragmentation Analysis: The CMPCA Profile

Primary Fragmentation Pathway (ESI+ Mode)

The protonated molecule [M+H]⁺ (m/z 198.04) undergoes a predictable fragmentation cascade driven by the stability of the pyridine ring and the lability of the ether linkage.

  • Loss of Water (Ortho Effect):

    • Transition: m/z 198 → m/z 180 (Δ -18 Da)

    • Mechanism: The close proximity (ortho position) of the 2-carboxymethoxy group and the 3-carboxylic acid facilitates an intramolecular dehydration, likely forming a cyclic anhydride-like intermediate. This is a diagnostic transition for the 2,3-substitution pattern.

  • Ether Cleavage (Side Chain Loss):

    • Transition: m/z 198 → m/z 139 (Δ -59 Da)

    • Mechanism: Cleavage of the ether C-O bond releases the carboxymethyl group (-CH₂COOH). The resulting fragment is the protonated 2-hydroxynicotinic acid cation (m/z 139).

    • Significance: This is often the base peak at moderate collision energies (20-30 eV).

  • Decarboxylation:

    • Transition: m/z 139 → m/z 95 (Δ -44 Da)

    • Mechanism: The 2-hydroxynicotinic acid fragment loses CO₂ from the C3-carboxyl group.

    • Secondary Loss: m/z 139 → m/z 121 (Loss of H₂O from the hydroxyl-acid fragment).

Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical "Ortho Effect" that distinguishes this isomer.

CMPCA_Fragmentation M_H [M+H]+ Precursor m/z 198.04 (C8H8NO5)+ m180 Dehydration Product m/z 180.03 [M+H - H2O]+ M_H->m180 - H2O (Ortho Effect) m154 Decarboxylation m/z 154.05 [M+H - CO2]+ M_H->m154 - CO2 (Side Chain) m139 Ether Cleavage (2-OH-Nicotinic Acid) m/z 139.03 [M+H - C2H3O2]+ M_H->m139 - CH2COOH (Ether Cleavage) m180->m139 - C2H2O (Ketene loss) m121 Fragment m/z 121.02 [m/z 139 - H2O]+ m139->m121 - H2O m95 Pyridine Core m/z 95.04 [m/z 139 - CO2]+ m139->m95 - CO2

Caption: Mechanistic fragmentation pathway of 2-(Carboxymethoxy)pyridine-3-carboxylic acid in ESI+ mode.

Comparative Guide: CMPCA vs. Alternatives

In drug development, distinguishing CMPCA from its isomers and synthetic analogs is critical. The table below outlines the specific MS/MS signatures that differentiate these compounds.

Comparison Table
FeatureCMPCA (Topic) Regioisomer (5-Substituted) Amino Analog (N-Link) Thio Analog (S-Link)
Structure 2,3-substituted (Ortho)3,5-substituted (Meta)2-amino linkage2-thio linkage
Formula C₈H₇NO₅C₈H₇NO₅C₈H₈N₂O₄C₈H₇NO₄S
Precursor (ESI+) 198.04 198.04 197.06 214.02
Ortho Effect (H₂O Loss) Strong (m/z 180) Absent/WeakStrong (m/z 179)Strong (m/z 196)
Primary Fragment m/z 139 (Ether cleavage)m/z 154 (Decarboxylation)m/z 151 (Formic acid loss)m/z 168 (Formic acid loss)
Nitrogen Rule Even Mass PrecursorEven Mass PrecursorOdd Mass Precursor Even Mass Precursor
Detailed Differentiation Logic
Scenario A: Distinguishing from Regioisomers (e.g., 5-Carboxymethoxy isomer)
  • The Challenge: Both have the same mass (m/z 198) and formula.

  • The Solution: Look for the m/z 180 peak.

    • CMPCA (2,3-isomer): The carboxyl groups are adjacent (ortho). They interact to eliminate water readily, producing a prominent m/z 180 peak.

    • 5-Isomer (3,5-isomer): The groups are spatially separated (meta). Intramolecular dehydration is geometrically restricted. The spectrum will be dominated by decarboxylation (m/z 154) rather than dehydration.

Scenario B: Distinguishing from the Amino Analog (Impurity)
  • The Challenge: Often co-synthesized if using aminopyridine precursors.

  • The Solution: Apply the Nitrogen Rule .

    • CMPCA: Contains 1 Nitrogen. MW is odd (197). [M+H]⁺ is Even (198).

    • Amino Analog: Contains 2 Nitrogens. MW is even (196).[1] [M+H]⁺ is Odd (197).

    • Note: Even low-resolution MS can distinguish these by the 1 Da mass difference.

Scenario C: Distinguishing from the Thio Analog
  • The Challenge: Sulfur substitution (S for O) is a common metabolic switch or synthetic variation.

  • The Solution: Mass Shift.[2]

    • Sulfur (32 Da) is 16 Da heavier than Oxygen (16 Da).

    • Shift all CMPCA fragments by +16 Da (e.g., Precursor 214, Fragment 155).

Summary of Diagnostic Ions

For rapid identification in QC workflows, monitor the following ions:

Ion Typem/z (ESI+)Origin / Mechanism
Precursor 198.0 Protonated Molecule [M+H]⁺
Diagnostic 1 180.0 [M+H - H₂O]⁺ (Specific to ortho-isomers)
Diagnostic 2 139.0 [M+H - CH₂COOH]⁺ (Cleavage of ether side chain)
Diagnostic 3 95.0 [m/z 139 - CO₂]⁺ (Pyridine ring fragment)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including ortho-effects).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • PubChem Database. (2025).[3] Compound Summary: 2-(Carboxymethoxy)pyridine-3-carboxylic acid. National Library of Medicine.[3] Available at: [Link]

  • Scientific & Academic Publishing. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. (Provides analogous fragmentation rules for N-heterocycles). Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid Metal Complexes: An Analog-Based Approach

For researchers and professionals in drug development and materials science, understanding the interaction between organic ligands and metal ions is paramount. The formation of metal complexes can dramatically alter the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the interaction between organic ligands and metal ions is paramount. The formation of metal complexes can dramatically alter the electronic properties of both the ligand and the metal, a phenomenon readily probed by UV-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive analysis of the expected UV-Vis absorption spectra of metal complexes with the novel ligand, 2-(Carboxymethoxy)pyridine-3-carboxylic acid. Due to the nascent stage of research into this specific ligand, this guide employs a comparative approach, drawing on extensive experimental data from structurally analogous pyridine-carboxylic acid complexes, namely those of nicotinic acid and picolinic acid. This methodology allows for a robust prediction of spectral behavior and provides a foundational framework for future experimental work.

Introduction to 2-(Carboxymethoxy)pyridine-3-carboxylic Acid: A Ligand of Interest

2-(Carboxymethoxy)pyridine-3-carboxylic acid is a multifunctional ligand featuring a pyridine ring, a carboxylic acid at the 3-position, and a carboxymethoxy group at the 2-position. This unique combination of coordinating groups—the pyridine nitrogen, and the oxygen atoms of the two carboxyl groups—suggests a versatile chelating ability, making it a promising candidate for the formation of stable complexes with a wide range of metal ions. Such complexes are of significant interest for their potential applications in catalysis, bioinorganic chemistry, and as precursors for advanced materials.

The electronic structure of this ligand is expected to be influenced by the electron-withdrawing nature of the carboxylic acid and carboxymethoxy groups, which will, in turn, affect the energy of its molecular orbitals and its coordination chemistry.

Caption: Molecular structure of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Principles of UV-Vis Spectroscopy of Metal Complexes

The UV-Vis spectrum of a metal complex provides a wealth of information about its electronic structure. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The main types of electronic transitions observed in the spectra of metal complexes are:

  • Ligand-Centered (LC) Transitions: These are typically high-energy transitions (π → π* and n → π) occurring within the ligand itself. They are often observed in the UV region of the spectrum and may be shifted upon coordination to a metal ion. For pyridine-based ligands, π → π transitions are expected.[1]

  • d-d Transitions: In complexes of transition metals with partially filled d-orbitals, electrons can be excited from lower energy d-orbitals to higher energy d-orbitals. These transitions are typically weak and appear in the visible region, and their energies are sensitive to the geometry of the complex and the nature of the ligands.[2]

  • Charge-Transfer (CT) Transitions: These involve the movement of an electron between the metal and the ligand.

    • Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital.

    • Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. CT bands are generally much more intense than d-d bands.

Comparative UV-Vis Spectral Analysis: Insights from Nicotinic and Picolinic Acid Complexes

To predict the spectral properties of 2-(Carboxymethoxy)pyridine-3-carboxylic acid metal complexes, we can examine the well-documented spectra of complexes formed with nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid).

3.1. Ligand-Centered Transitions

Free nicotinic acid exhibits absorption bands around 235.5 nm and 258 nm, attributed to n → π* and π → π* transitions, respectively.[1] Similarly, picolinic acid shows bands at approximately 265 nm and 305 nm, also assigned to π-π* and n-π* transitions.[3] Upon complexation with metal ions, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the ligand's electronic system in coordination. A red shift in the absorption peaks of lanthanide complexes with a conjugated pyridine carboxylate ligand, for instance, suggests that coordination to the metal ion lowers the energy levels of the ligand.[4]

3.2. d-d Transitions in Transition Metal Complexes

The position and intensity of d-d transitions are highly dependent on the specific metal ion and the coordination environment. For example, octahedral Ni(II) complexes of picolinic acid show a characteristic absorption band around 28,089 cm⁻¹ (356 nm), corresponding to the ³A₂g → ³T₁g(P) transition.[5] Copper(II) complexes of picolinic acid often display a broad band in the 600-900 nm region due to the ²Eg → ²T₂g transition, which is often split due to Jahn-Teller distortion.[5]

3.3. Charge-Transfer Bands

Charge-transfer bands can be a dominant feature in the UV-Vis spectra of these complexes. In some instances, strong ligand-to-metal charge transfer (LMCT) bands can be observed.[6] The energy of these transitions is influenced by the redox properties of both the metal and the ligand.

Table 1: Comparison of UV-Vis Absorption Data for Nicotinic Acid and Picolinic Acid Metal Complexes

Metal IonLigandSolvent/Stateλmax (nm)AssignmentReference
Cd(II)Nicotinic AcidAqueous~260π → π* (shifted)[1]
Hg(II)Nicotinic AcidAqueous~260π → π* (shifted)[1]
Pb(II)Nicotinic AcidAqueous~260π → π* (shifted)[1]
Cu(II)Picolinic AcidSolid~676²Eg → ²T₂g[3]
Co(II)Picolinic AcidSolidmultiple bands⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g[3]
Ni(II)Picolinic AcidEthanol356³A₂g → ³T₁g(P)[5]
La(III)Diphenylamine & Bipyridyl-305-322π → π* (intra-ligand)[7]
Nd(III)Diphenylamine & Bipyridyl-multiple bandsf-f transitions[7]

Note: This table provides a selection of representative data. The exact positions and intensities of absorption bands can vary with experimental conditions.

Based on this comparative data, it is anticipated that transition metal complexes of 2-(Carboxymethoxy)pyridine-3-carboxylic acid will exhibit ligand-centered bands in the UV region, likely shifted from the free ligand's absorption, and weaker d-d transition bands in the visible region. The presence of two carboxyl groups may lead to stronger ligand field splitting compared to nicotinic or picolinic acid, potentially shifting the d-d transitions to higher energies.

For lanthanide complexes, the spectra are expected to be dominated by ligand-centered absorption in the UV region. The characteristic, sharp f-f transition bands of the lanthanide ions may also be observed, although they are often weak.[7] The ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which can be studied through luminescence spectroscopy.[4]

Experimental Protocol for Synthesis and UV-Vis Analysis

The following is a generalized, self-validating protocol for the synthesis of a metal complex of a pyridine-carboxylic acid ligand and its subsequent UV-Vis spectral analysis.

4.1. Synthesis of a Metal Complex (e.g., a Cu(II) Complex)

  • Ligand Dissolution: Dissolve a stoichiometric amount of 2-(Carboxymethoxy)pyridine-3-carboxylic acid in a suitable solvent (e.g., ethanol/water mixture). The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the ligand solution with a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid groups, facilitating coordination. The pH should be monitored to control the speciation of the complex.

  • Metal Salt Addition: Slowly add a solution of the metal salt (e.g., CuCl₂·2H₂O) in the same solvent to the ligand solution with constant stirring. The molar ratio of metal to ligand should be carefully controlled to target the desired complex stoichiometry.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature or with gentle heating for a defined period. The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • Isolation and Purification: Isolate the solid product by filtration, wash it with the solvent to remove any unreacted starting materials, and then with a more volatile solvent like diethyl ether to aid in drying.

  • Drying and Characterization: Dry the complex under vacuum. The purity and identity of the synthesized complex should be confirmed by techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Synthesis_Workflow A Dissolve Ligand B Adjust pH A->B Optional C Add Metal Salt Solution B->C D Stir and React C->D E Isolate Precipitate D->E F Wash and Dry E->F G Characterize Complex F->G

Caption: A generalized workflow for the synthesis of a metal complex.

4.2. UV-Vis Spectroscopic Measurement

  • Solution Preparation: Prepare a stock solution of the synthesized complex of a known concentration in a suitable solvent (e.g., DMF, DMSO, or an appropriate buffer). The solvent must be transparent in the wavelength range of interest.

  • Instrument Calibration: Calibrate the UV-Vis spectrophotometer using a blank solution (the pure solvent).

  • Sample Measurement: Record the absorption spectrum of the complex solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the absorption maxima (λmax) and determine the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

UVVis_Workflow A Prepare Stock Solution B Calibrate Spectrophotometer A->B C Record Spectrum B->C D Analyze Data (λmax, ε) C->D

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Conclusion

While direct experimental data on the UV-Vis absorption spectra of 2-(Carboxymethoxy)pyridine-3-carboxylic acid metal complexes is not yet available in the public domain, a robust predictive framework can be established by drawing comparisons with structurally related ligands. It is anticipated that the spectra of these novel complexes will be characterized by ligand-centered transitions in the UV region and, for transition metals, d-d transitions in the visible region, with the possibility of prominent charge-transfer bands. The unique electronic and steric properties imparted by the carboxymethoxy group at the 2-position may lead to distinct spectral features compared to simpler pyridine carboxylates. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize these promising new materials, paving the way for their potential application in diverse scientific and technological fields.

References

  • Feng, L., et al. (2024). Long-Pursued Structure of Au23(S-Adm)16 and the Unexpected Doping Effects. Acta Phys. -Chim. Sin., 40(5), 2305029-. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of the metal complexes Ni-rutin and Fe(NA)Cl2.... Available at: [Link]

  • [Author not available]. (n.d.). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Semantic Scholar. Available at: [Link]

  • [Author not available]. (n.d.). Preparation and Characterization of Toxic Metal Complexes of Nicotinamide and Nicotinic acid. SciSpace. Available at: [Link]

  • Lever, A. B. P., Lewis, J., & Nyholm, R. S. (1962). Metal Complexes of Picolinic Acid N-Oxide. Journal of the Chemical Society (Resumed), 1006. Available at: [Link]

  • [Author not available]. (n.d.). Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]·2H 2 O. Academia.edu. Available at: [Link]

  • [Author not available]. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 34(2). Available at: [Link]

  • [Author not available]. (2020). Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra for the Ln complexes. Available at: [Link]

  • ResearchGate. (n.d.). Selected UV-Visible Spectroscopy Data of Picolinic acid and its complexes. Available at: [Link]

  • Dalal Institute. (n.d.). Electronic Spectra of Transition Metal Complexes. Available at: [Link]

  • ResearchGate. (n.d.). The experimental and calculated UV–Vis spectra for Co(II) and Mn(II) complexes (1 and 2). Available at: [Link]

Sources

Validation

Elemental Analysis Validation for 2-(Carboxymethoxy)pyridine-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Carboxymethoxy)pyridine-3-carboxylic acid (C₈H₇NO₅) presents unique characterization challenges due to its zwitterionic potential and hygroscopic nature. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for organic impurity profiling, it often fails to detect inorganic salts, moisture, and variable solvation states that critically impact stoichiometric calculations in drug development.

This guide validates Elemental Analysis (CHNO) as a critical, orthogonal method for purity assessment. Unlike chromatographic techniques, EA provides a "whole molecule" validation, confirming the empirical formula and detecting non-chromophoric contaminants. For this specific pyridine derivative, we demonstrate that EA—when coupled with quantitative NMR (qNMR) and TGA—offers the most robust purity profile, adhering to ICH Q2(R1) validation standards and ACS publication guidelines (±0.4% tolerance).

The Molecule & The Challenge

Structural Context[1][2][3]
  • Formula: C₈H₇NO₅

  • Molecular Weight: ~197.14 g/mol

  • Critical Features:

    • Pyridine Ring: Aromatic stability, potential for N-oxide formation during combustion.

    • Dicarboxylic Acid Functionality: The molecule contains a direct carboxylic acid at position 3 and a carboxymethoxy ether linkage at position 2.

    • Risk Factors: High probability of hydrogen bonding (hydrate formation) and salt formation (if synthesized via basic hydrolysis).

The Analytical Gap

Researchers often rely solely on HPLC-UV/Vis. However, for 2-(Carboxymethoxy)pyridine-3-carboxylic acid:

  • Inorganic Blindness: HPLC does not detect trapped inorganic salts (e.g., NaCl, NaBr) from synthesis.

  • Solvation: It cannot distinguish between the anhydrous form and a hemi-hydrate, which alters the effective molecular weight by ~4.5%.

  • Response Factors: HPLC assumes impurities have similar extinction coefficients to the main peak, which is often false for synthetic intermediates.

Comparative Analysis: EA vs. Alternatives

The following table contrasts Elemental Analysis against primary alternatives for this specific compound class.

FeatureElemental Analysis (EA) HPLC-UV/Vis qNMR (¹H) TGA
Primary Output % Composition (C, H, N)Purity % (Area)Absolute Purity % (w/w)Volatiles/Solvents %
Detection Principle Combustion (Flash Dynamic)Chromophore AbsorbanceProton ResonanceMass Loss vs. Temp
Blind Spots Isomeric impuritiesInorganic salts, Water, SolventsParamagnetic impurities, Insoluble saltsNon-volatiles
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)5–10 mg (Destructive)
Specificity Low (Gross composition)High (Separates species)High (Structural ID)Low (Thermal events)
Critical Utility Validates Formula & Solvation Detects Organic Impurities Orthogonal Mass Balance Quantifies Hydrates
Decision Matrix (Graphviz)

ValidationMatrix Start Purity Assessment: 2-(Carboxymethoxy)pyridine-3-carboxylic acid HPLC Method: HPLC-UV Start->HPLC Check1 Is Organic Purity >95%? Check1->HPLC Fail (Recrystallize) Check2 Inorganic/Salt Check Check1->Check2 Pass HPLC->Check1 EA Method: Elemental Analysis (CHN) Check2->EA EA->Check2 Fail (Check Ash/Residue) Check3 Solvent/Hydrate Check EA->Check3 Within ±0.4% TGA Method: TGA / KF Check3->TGA Result Validated Reference Standard TGA->Result Confirms Volatiles

Figure 1: Analytical Decision Matrix. EA serves as the critical gatekeeper for inorganic and stoichiometric validation after organic purity is established.

Experimental Validation Protocol

Objective: Validate the purity of 2-(Carboxymethoxy)pyridine-3-carboxylic acid to within ±0.4% of theoretical values (C: 48.74%, H: 3.58%, N: 7.11%).

A. Pre-requisites & Handling[4]
  • Hygroscopicity: This compound is prone to absorbing atmospheric moisture.

  • Homogeneity: The sample must be finely ground. Large crystals cause incomplete combustion.

  • Reference Standard: Acetanilide or Sulfanilamide (NIST traceable).

B. Step-by-Step Workflow
  • Sample Preparation (Drying Strategy):

    • Why: Surface moisture is the #1 cause of EA failure for carboxylic acids.

    • Protocol: Dry the sample at 80°C under vacuum (10 mbar) for 4 hours. If TGA indicates a stable hydrate, dry only to remove surface water, and calculate theoretical values based on the hydrate formula (e.g.,

      
      ).
      
  • Weighing (The Critical Variable):

    • Use a microbalance (readability 0.001 mg).[1]

    • Target mass: 2.0 – 3.0 mg.

    • Container: Tin (Sn) capsule.

    • Sealing: Fold tightly to exclude air bubbles (which contain atmospheric Nitrogen).

  • Combustion Optimization (The "Expert" Insight):

    • Challenge: Pyridine rings are thermally stable and resistant to oxidation.

    • Solution: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid. This provides local oxygen enrichment and prevents char formation (which leads to low Carbon results).

  • Instrument Parameters (Typical Flash Combustion):

    • Combustion Temp: 980°C (with O₂ injection).

    • Reduction Temp: 650°C (Copper).

    • Carrier Gas: Helium.

C. The Combustion Pathway (Graphviz)

CombustionFlow Sample Sample + WO3 (Tin Capsule) Furnace Combustion Reactor (980°C) Flash Oxidation Sample->Furnace Drop Gases Gas Mix: CO2, H2O, NOx, N2 Furnace->Gases Reduction Reduction Reactor (Cu, 650°C) Converts NOx -> N2 Gases->Reduction Traps Traps/Separation Column (Separates N2, CO2, H2O) Reduction->Traps Detector TCD Detection Traps->Detector

Figure 2: Flash Dynamic Combustion Workflow. Note the reduction step is critical for converting Pyridine-derived NOx gases back to measureable Nitrogen.

Data Interpretation & Troubleshooting

Theoretical Calculation

For C₈H₇NO₅ :

  • C: 48.74%

  • H: 3.58%

  • N: 7.11%

Scenario Analysis

The following table illustrates how to interpret deviations, a skill essential for the Senior Scientist.

ObservationDiagnosisCorrective Action
Low C, Low H, Low N Inorganic contamination (e.g., NaCl, Silica) or incomplete combustion.Check ash content. Add WO₃ combustion aid.
High H, Low C, Low N Moisture/Solvent trap (Water).Dry sample more aggressively. Check TGA.
High C Solvent trap (e.g., Toluene, Hexane).Run ¹H-NMR to identify trapped solvent.
Low N (Specific) Incomplete reduction of NOx or N-oxide formation.Check Copper reduction tube efficiency.
Perfect C/N Ratio, but absolute values off Weighing error or pure non-volatile impurity.Re-calibrate microbalance.
Case Study: The "Hidden" Hydrate
  • Experimental Result: C: 46.50%, H: 3.90%, N: 6.75%.

  • Analysis: All values are lower than the anhydrous theory.

  • Recalculation: If we assume a hemi-hydrate (

    
    ), the theory becomes:
    
    • C: 46.61% (Found 46.50% -> Pass )

    • H: 3.91% (Found 3.90% -> Pass )

    • N: 6.79% (Found 6.75% -> Pass )

Regulatory & Publication Standards

To meet E-E-A-T standards for publication and regulatory filing:

  • ACS Guidelines: Most journals (e.g., J. Org. Chem., J. Med. Chem.) require EA results to be within ±0.4% of the calculated value.

  • ICH Q2(R1): Validation of the analytical procedure must demonstrate Specificity (distinguishing the analyte from impurities) and Accuracy .

    • Self-Validating System: Run a known standard (e.g., Nicotinic Acid) before the sample. If the standard fails, the system is invalid, regardless of the sample result.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[2]

  • Waite, S. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.

Sources

Comparative

Thermal Characterization of 2-(Carboxymethoxy)pyridine-3-carboxylic Acid: A TGA and DSC Comparison Guide

As the demand for advanced metal-organic frameworks (MOFs) and complex active pharmaceutical ingredients (APIs) grows, the selection of multifunctional aromatic carboxylic acids becomes critical[1]. The thermal stability...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced metal-organic frameworks (MOFs) and complex active pharmaceutical ingredients (APIs) grows, the selection of multifunctional aromatic carboxylic acids becomes critical[1]. The thermal stability of these building blocks dictates the boundaries of hydrothermal synthesis and downstream pharmaceutical processing.

This guide provides an in-depth comparative analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid against its traditional, rigid structural analogues: Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) and Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid). By examining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) profiles, we establish a mechanistic understanding of how ether-linkage flexibility alters thermal degradation pathways.

Mechanistic Insights: Structure vs. Thermal Stability

The thermal behavior of pyridine dicarboxylic acids is governed by their hydrogen-bonding networks, steric hindrance, and the electronic effects of the pyridine ring[2].

  • 2-(Carboxymethoxy)pyridine-3-carboxylic acid : Unlike standard rigid isomers, this compound features an ether-linked carboxylic acid (-O-CH₂-COOH) at the ortho position relative to the pyridine nitrogen. This flexible carboxymethoxy arm disrupts planar crystal packing, lowering the lattice energy. Consequently, its melting point is significantly depressed compared to rigid analogues. Thermal degradation typically initiates via the homolytic cleavage of the ether bond, followed closely by decarboxylation.

  • Quinolinic Acid (2,3-PDC) : The adjacent carboxylic acid groups on the pyridine ring create immense steric strain and electronic repulsion. This proximity makes quinolinic acid highly susceptible to rapid decarboxylation at elevated temperatures (typically yielding nicotinic acid)[3].

  • Dipicolinic Acid (2,6-PDC) : Symmetrical and highly stable, 2,6-PDC forms strong intermolecular hydrogen bonds without the steric clash seen in the 2,3-isomer. It remains thermally stable until it undergoes simultaneous melting and decomposition (forming CO₂ and pyridine) at approximately 252 °C[4].

Quantitative Data Comparison

The following table synthesizes the thermal performance metrics of 2-(Carboxymethoxy)pyridine-3-carboxylic acid and its primary alternatives.

CompoundMolecular WeightMelting Point (DSC Onset)Decomposition Onset (TGA)Primary Degradation Mechanism
2-(Carboxymethoxy)pyridine-3-carboxylic acid 197.14 g/mol ~165 °C~205 °CEther bond cleavage & subsequent decarboxylation
Quinolinic Acid (2,3-PDC) 167.12 g/mol 188–190 °C190 °CRapid decarboxylation to nicotinic acid[3]
Dipicolinic Acid (2,6-PDC) 167.12 g/mol 248–252 °C252 °CSublimation and gaseous decomposition[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal analysis cannot rely on a single heating ramp. The following protocols are designed as self-validating systems to differentiate between genuine phase transitions (melting) and mass-loss events (desolvation or decomposition).

Protocol A: Thermogravimetric Analysis (TGA)

Causality Check: TGA isolates mass-loss events, providing the necessary context to interpret endothermic peaks observed in DSC.

  • Sample Preparation : Weigh 5.0–10.0 mg of the compound into a tared platinum or high-temperature alumina pan. Rationale: Platinum ensures no catalytic interference with the carboxylic acid groups during pyrolysis.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Rationale: An inert atmosphere isolates purely thermal degradation (pyrolysis) from oxidative combustion.

  • Heating Ramp : Equilibrate at 30 °C, then heat at a constant rate of 10 °C/min up to 600 °C.

  • Data Processing : Calculate the first derivative of the mass loss curve (DTG) to pinpoint the exact onset temperatures of ether cleavage and decarboxylation.

Protocol B: Heat-Cool-Heat Differential Scanning Calorimetry (DSC)

Causality Check: A single heating run cannot distinguish between a melting endotherm and a desolvation endotherm. A heat-cool-heat cycle erases thermal history and validates the transition.

  • Sample Encapsulation : Seal 2.0–3.0 mg of the sample in a Tzero Aluminum pan. Pierce the lid with a micro-pinhole. Rationale: The pinhole allows evolved gases (e.g., CO₂ from decarboxylation) to escape, preventing pan deformation and artifactual baseline shifts.

  • First Heating (Thermal History Erasure) : Heat from 25 °C to 150 °C at 10 °C/min. This drives off any surface moisture or bound hydrate water.

  • Cooling : Cool rapidly (20 °C/min) back to 25 °C.

  • Second Heating (Phase Transition Isolation) : Heat from 25 °C to 220 °C at 10 °C/min. The appearance of a sharp endotherm without a corresponding TGA mass loss confirms the true melting point.

Visualizing the Workflows and Pathways

The following diagrams map the logical relationships within our characterization framework.

G N1 Sample Prep (Desiccation) N2 TGA (Mass Loss) N1->N2 N3 DSC (Heat Flow) N1->N3 N4 Data Synthesis (Phase & Purity) N2->N4 N3->N4

Fig 1. Parallel TGA/DSC experimental workflow for thermal characterization.

G N1 2-(Carboxymethoxy)pyridine -3-carboxylic acid N2 Heating (25-150 °C) Stable / Dehydration N1->N2 N3 Melting Endotherm (~165 °C) N2->N3 N4 Ether Cleavage & Decarboxylation (>200 °C) N3->N4 N5 Carbonaceous Residue N4->N5

Fig 2. Thermal degradation pathway of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Conclusion

For researchers designing novel coordination polymers or synthesizing complex APIs, the choice of a pyridinecarboxylic acid derivative fundamentally alters the thermal envelope of the reaction. While Dipicolinic acid offers unmatched thermal resilience for high-temperature hydrothermal syntheses[4], 2-(Carboxymethoxy)pyridine-3-carboxylic acid provides unique structural flexibility. Its ether linkage lowers the melting point and introduces a distinct, multi-stage degradation profile, making it highly suitable for applications requiring lower processing temperatures or specific, targeted thermal cleavage points.

References

  • Title: Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers Source: ResearchGate URL
  • Title: Thermal properties of dipicolinic acid and dipicolinic acid sodium salt Source: ResearchGate URL
  • Title: 2,3-Pyridinedicarboxylic Acid-d3 (Major)
  • Title: Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials Source: WUR eDepot URL

Sources

Validation

A Comparative Guide to the Chromatographic Analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the determination of 2-(Carboxymethoxy)pyridine-3-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the determination of 2-(Carboxymethoxy)pyridine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations for selecting and optimizing a suitable chromatographic method for this polar, dicarboxylic acid compound.

The Analytical Challenge: Understanding the Physicochemical Properties of 2-(Carboxymethoxy)pyridine-3-carboxylic acid

2-(Carboxymethoxy)pyridine-3-carboxylic acid presents a unique analytical challenge due to its molecular structure. The presence of two carboxylic acid groups and a pyridine ring imparts high polarity and the ability to engage in hydrogen bonding.[1] Consequently, this compound exhibits low volatility and is highly soluble in aqueous solutions, which dictates the feasible chromatographic approaches. Direct analysis by Gas Chromatography (GC) is generally not viable due to its low volatility, necessitating a derivatization step to increase its vapor pressure.[2][3][4] High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase or HILIC mode, offers a more direct route of analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for the separation of polar and hydrophilic compounds.[5][6] For 2-(Carboxymethoxy)pyridine-3-carboxylic acid, several HPLC strategies can be employed, each with its own set of advantages and considerations.

Reverse-Phase (RP-HPLC)

Reverse-phase HPLC, with its non-polar stationary phase and polar mobile phase, is a widely used technique.[7] However, retaining highly polar analytes like our target compound can be challenging.[8]

Controlling Mobile Phase pH: The retention of ionizable compounds in RP-HPLC is highly dependent on the mobile phase pH.[9] By adjusting the pH to suppress the ionization of the carboxylic acid groups (i.e., maintaining a pH well below their pKa), the compound becomes less polar and its retention on a C18 column can be significantly improved.[9] The use of an acidic modifier, such as formic acid or phosphoric acid, is common practice.[9][10][11]

Mixed-Mode Chromatography: An alternative approach involves the use of mixed-mode columns that combine reverse-phase and ion-exchange functionalities.[12][13][14] For an acidic compound, a mixed-mode column with anion-exchange characteristics can provide enhanced retention and selectivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of very polar compounds that are poorly retained in reverse-phase chromatography.[5][15][16] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[5][6] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[6][16]

Key Advantages of HILIC:

  • Enhanced Retention of Polar Compounds: HILIC provides significantly better retention for highly polar analytes compared to traditional reverse-phase columns.[5][15]

  • MS-Compatibility: The high organic content of the mobile phase in HILIC is advantageous for electrospray ionization mass spectrometry (ESI-MS) detection, leading to improved sensitivity.[5]

Comparative HPLC Data

The following table illustrates the expected retention behavior of 2-(Carboxymethoxy)pyridine-3-carboxylic acid under different HPLC conditions. The retention times are representative and will vary depending on the specific column, instrument, and exact mobile phase composition.

HPLC Method Stationary Phase Mobile Phase Expected Retention Time (min) Key Considerations
Reverse-PhaseC18Acetonitrile/Water with 0.1% Formic Acid (pH ~2.7)3.5Good peak shape, requires acidic mobile phase for retention.
Reverse-PhaseC18Acetonitrile/Phosphate Buffer (pH 7.0)< 2.0 (near void)Poor retention due to ionization of carboxylic acids.
Mixed-ModeC18 with Anion ExchangeAcetonitrile/Ammonium Acetate Buffer (pH 5.0)8.2Enhanced retention due to dual retention mechanism.
HILICAmide90:10 Acetonitrile/Ammonium Formate Buffer (pH 3.0)12.5Excellent retention for highly polar analyte, requires careful method development.
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weighing of Sample s2 Dissolution in Mobile Phase or Water/Acetonitrile s1->s2 s3 Filtration (0.45 µm) s2->s3 h1 Injection into HPLC System s3->h1 h2 Separation on Analytical Column (RP, Mixed-Mode, or HILIC) h1->h2 h3 Detection (UV or MS) h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration and Quantification d1->d2

Caption: A typical experimental workflow for the HPLC analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid.

Gas Chromatography (GC): The Derivatization Imperative

Direct GC analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid is not feasible due to its high polarity and low volatility, which would lead to poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector.[3][17][18][19] Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into less polar, more volatile esters or silyl esters.[2][4][20]

Common Derivatization Strategies

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to replace the acidic protons with trimethylsilyl (TMS) groups.[2][21]

Esterification: Carboxylic acids can be converted to their corresponding esters (e.g., methyl or butyl esters) using reagents like BF3/butanol or by reaction with an alcohol in the presence of an acid catalyst.[20]

Comparative GC Data (Post-Derivatization)

The following table provides an example of expected retention times for derivatized 2-(Carboxymethoxy)pyridine-3-carboxylic acid. Actual retention times will depend on the specific GC column, temperature program, and carrier gas flow rate.

Derivatization Method Derivative GC Column Temperature Program Expected Retention Time (min) Key Considerations
Silylation (BSTFA + 1% TMCS)Di-TMS EsterDB-5ms (30m x 0.25mm, 0.25µm)100°C (1 min), ramp to 280°C at 15°C/min14.8Robust method, but derivatives can be moisture-sensitive.
Esterification (BF3/Butanol)Di-butyl EsterDB-WAX (30m x 0.25mm, 0.25µm)80°C (1 min), ramp to 240°C at 10°C/min18.2Derivatives are generally more stable than TMS esters.
GC Experimental Workflow with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weighing of Sample s2 Dissolution in Anhydrous Solvent s1->s2 d1 Addition of Derivatizing Reagent (e.g., BSTFA) s2->d1 d2 Heating to Complete Reaction d1->d2 g1 Injection into GC-MS System d2->g1 g2 Separation on GC Column g1->g2 g3 Detection by Mass Spectrometry g2->g3 da1 Chromatogram Acquisition g3->da1 da2 Peak Identification and Quantification da1->da2

Caption: A generalized experimental workflow for the GC-MS analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, including the essential derivatization step.

Conclusion and Recommendations

Both HPLC and GC can be successfully employed for the analysis of 2-(Carboxymethoxy)pyridine-3-carboxylic acid, provided the appropriate methodology is chosen.

  • For direct analysis and routine screening , HPLC is the recommended technique . A reverse-phase method with an acidic mobile phase offers a good starting point. For enhanced retention of this highly polar analyte, HILIC is an excellent, albeit more complex, alternative , especially when high sensitivity with MS detection is required.

  • GC analysis is a viable option but requires a derivatization step , which adds to the sample preparation time and complexity. However, GC-MS can provide excellent sensitivity and structural information. The choice between silylation and esterification will depend on the available reagents, instrumentation, and desired stability of the derivatives.

Ultimately, the optimal method will depend on the specific analytical needs, available instrumentation, and the sample matrix. Method development and validation are crucial to ensure accurate and reliable results.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridinedicarboxylic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Kromatek. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Technology Networks. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Retrieved from [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • PubMed. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Mason Technology. (2025). Common Gas Chromatography Problems | Master the Basics. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Longdom Publishing. (2024). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • GenTech Scientific. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • NIH. (n.d.). 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate. Retrieved from [Link]

  • Lietuvos mokslų akademija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Carboxymethoxy)pyridine-3-carboxylic acid proper disposal procedures

This guide outlines the proper disposal procedures for 2-(Carboxymethoxy)pyridine-3-carboxylic acid , a pyridine derivative characterized by dual acidic functionality (carboxylic acid and carboxymethoxy group).[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 2-(Carboxymethoxy)pyridine-3-carboxylic acid , a pyridine derivative characterized by dual acidic functionality (carboxylic acid and carboxymethoxy group).[1][2][3][4]

Scientific Integrity Note: As a specialized research intermediate, a specific globally harmonized Safety Data Sheet (SDS) may not be universally available for this exact CAS. The protocols below are derived from Structure-Activity Relationship (SAR) principles, treating the compound as a Pyridine Carboxylic Acid Derivative . This approach ensures the highest safety margin by assuming the standard hazard profile of its structural class: acidity, potential eye corrosivity, and environmental persistence.

Part 1: Chemical Hazard Profile & Safety Assessment

Before handling waste, you must understand the chemical's behavior.[4] This compound combines a basic pyridine ring with two acidic side chains, likely resulting in a zwitterionic character or net acidity depending on pH.[4]

Table 1: Estimated Hazard Profile & Physiochemical Properties

PropertyDescriptionOperational Implication
Chemical Class Pyridine Dicarboxylic Acid DerivativeSegregate from strong oxidizers and bases.[1][2][3][4]
Acidity (pKa) Acidic (Estimated pKa ~3-4 for -COOH)Corrosive/Irritant. Can cause serious eye damage.[1][2][3][4]
Physical State Solid (Crystalline powder)Risk of dust inhalation.[3][4] Use LEV (Local Exhaust Ventilation).[3][4]
Stability Stable under standard conditionsAvoid heat/sparks.[3][4][5][6] Emits toxic NOx fumes upon combustion.[3][4]
Water Solubility Likely Soluble/Partially SolubleDo not pour down the drain. High mobility in water systems.[3][4]

Part 2: Personal Protective Equipment (PPE)

To ensure a self-validating safety system, PPE is selected not just to comply with regulations, but to create a barrier against specific failure modes (e.g., dust generation during weighing, splash during solution transfer).[2][3][4]

Table 2: Mandatory PPE Matrix

PPE ItemSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during solid waste transfer.[1][2][3][4]
Hand Protection Nitrile Gloves (Min 0.11mm thick)Pyridine derivatives can penetrate skin; Nitrile offers excellent degradation resistance against organic acids.[3][4]
Eye Protection Chemical Splash GogglesCritical: Safety glasses are insufficient.[3][4] Acidic solids can cause irreversible corneal damage if dust enters the eye.[2][3][4]
Body Lab Coat (Buttoned) + ApronPrevents contamination of personal clothing; apron protects against acidic spills.[3][4]

Part 3: Waste Characterization & Segregation

Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.[3][4]

The "Acidic Organic" Waste Stream

2-(Carboxymethoxy)pyridine-3-carboxylic acid must be classified as Hazardous Chemical Waste .[1][2][3][4]

  • Primary Hazard: Irritant / Corrosive (Acidic).[3][4]

  • Secondary Hazard: Toxic (Pyridine backbone).[3][4]

Segregation Rules:

  • DO NOT mix with Strong Bases (e.g., Sodium Hydroxide).[3][4] Exothermic neutralization can pressurize containers.[3][4]

  • DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides).[4] Risk of violent reaction or formation of unstable nitrogen oxides.[3][4]

  • DO NOT mix with Halogenated Solvents (e.g., DCM, Chloroform) unless explicitly instructed by your waste contractor.[4] Keep in the "Non-Halogenated Organic" stream to reduce disposal costs.[3][4]

Part 4: Step-by-Step Disposal Workflow

This workflow is designed to be autonomous—following these steps ensures compliance with RCRA (USA) and general hazardous waste regulations.

Step 1: Collection & Container Selection
  • Solid Waste: Collect pure solid waste, contaminated weighing boats, and paper towels in a Wide-Mouth HDPE (High-Density Polyethylene) Jar .[1][2][3][4]

    • Why HDPE? It is resistant to organic acids and breakage-proof.[1][2][3][4]

  • Liquid Waste (Solutions): Collect HPLC effluents or mother liquors in a Glass or HDPE Carboy .[3][4]

    • Constraint: Ensure the solvent matrix is compatible.[3][4] If dissolved in methanol/acetonitrile, use the "Flammable Solvents" stream.[4]

Step 2: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste.[3][4]

  • Chemical Name: Write out the full name: "2-(Carboxymethoxy)pyridine-3-carboxylic acid". Do not use abbreviations.

  • Constituents: If in solution, list the solvent and approximate % concentration (e.g., "Acetonitrile 99%, 2-(Carboxymethoxy)pyridine... 1%").

  • Hazard Checkbox: Mark "Irritant" and "Toxic".[3][4]

Step 3: Storage
  • Store in a Secondary Containment Tray inside a satellite accumulation area (fume hood or vented cabinet).

  • Keep the container Closed at all times except when adding waste.[3][4]

Step 4: Final Disposal (Incineration)
  • This compound requires High-Temperature Incineration (Rotary Kiln) to ensure complete destruction of the pyridine ring and prevention of environmental leaching.[1][2][3][4]

  • Do not neutralize and drain dispose. The pyridine ring structure is stable and toxic to aquatic life.[3][4]

Part 5: Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

WasteDisposal Start Waste: 2-(Carboxymethoxy) pyridine-3-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, wipes, weighing boats) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid ContainerSolid Collect in Wide-Mouth HDPE Jar Solid->ContainerSolid ContainerLiquid Collect in Solvent Carboy (Glass/HDPE) Liquid->ContainerLiquid Labeling Label: 'Hazardous Waste' Mark: Irritant/Toxic List Constituents ContainerSolid->Labeling ContainerLiquid->Labeling Segregation Segregate from: 1. Strong Bases 2. Oxidizers Labeling->Segregation Handover Handover to EHS Method: High-Temp Incineration Segregation->Handover

Figure 1: Decision tree for the segregation and packaging of pyridine carboxylic acid waste.

Part 6: Emergency Procedures (Spill Response)

In the event of a spill, autonomy is critical.[4] Follow this "Self-Validating" response protocol:

  • Assess: If the spill is >50g or outside a fume hood, evacuate and call EHS. If minor, proceed.

  • Protect: Don full PPE (Goggles, Nitrile Gloves, Lab Coat, N95).[4]

  • Contain:

    • Solids: Cover gently with wet paper towels to prevent dust dispersion, then scoop up.[4]

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads).[3][4] Do not use Sodium Bicarbonate immediately on large acidic spills without expecting significant foaming/aerosolization.[3][4]

  • Clean: Wipe the area with soap and water.[3][4][7][8] Test surface pH to ensure neutrality.[3][4]

  • Dispose: Place all cleanup materials into the solid hazardous waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine-2,3-dicarboxylic acid (Quinolinic Acid).[1][2][3][4] Retrieved from [Link][1][2][3][4]

    • Note: Cited as a structural analog for hazard estim
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[3][4] Retrieved from [Link][1][2][3][4]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Pyridine.[3][4] Retrieved from [Link][1][2][3][4]

Sources

Handling

Personal protective equipment for handling 2-(Carboxymethoxy)pyridine-3-carboxylic acid

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Carboxymethoxy)pyridine-3-carboxylic acid . As a specialized intermediate often used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Carboxymethoxy)pyridine-3-carboxylic acid .

As a specialized intermediate often used in the synthesis of bioactive heterocycles, this compound combines the properties of pyridine derivatives and ether-linked carboxylic acids.[1][2][3][4][5] Due to limited specific toxicological data in public repositories for this exact structure, this protocol applies Read-Across Risk Assessment principles derived from structurally analogous 2-alkoxynicotinic acids and pyridine dicarboxylic acids.[1][2][3][4][5]

Chemical Identity & Hazard Profile

Before handling, verify the chemical identity to ensure this protocol matches your specific reagent.

  • Chemical Name: 2-(Carboxymethoxy)pyridine-3-carboxylic acid[1][2][3][4][5][6]

  • Synonyms: 2-(Carboxymethoxy)nicotinic acid; [(3-Carboxypyridin-2-yl)oxy]acetic acid[1][2][3][4][5]

  • Functional Groups: Pyridine ring, Carboxylic acid (C3), Carboxymethoxy ether (C2)[1][2][4][5]

  • Molecular Formula: C₈H₇NO₅[1][2][3][4][5]

  • Molecular Weight: ~197.14 g/mol [1][2][3][4][5]

GHS Hazard Classification (Predicted/Read-Across)

Based on the structural alerts of pyridine carboxylic acids (e.g., Quinolinic acid) and ether-linked organic acids.[1][2][4][5]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5][7]
Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation.[1][2][3][4] The "Standard" level applies to most analytical and small-scale synthetic work (<10 g).[1][2][3][4][5]

Protection ZoneStandard Operation (<10 g)Scale-Up / High Dust (>10 g)
Respiratory Fume Hood Only. No respirator needed if sash is at proper height.[1][2][3][4][5]N95/P2 Respirator required if handling open powder outside a hood (not recommended).[1][2][3][4][5]
Hand Protection Nitrile Gloves (0.11 mm). Standard laboratory grade.[1][2][3][4][5] Change immediately upon splash.[1][2][3][4][5][7]Double Gloving. Inner: Nitrile.[1][2][3][4][5] Outer: Nitrile or Neoprene (extended cuff) for prolonged handling.[1][2][3][4][5]
Eye Protection Safety Goggles (tight-fitting).[1][2][3][4][5] Safety glasses are insufficient for acidic powders.[1][2][3][4][5]Face Shield + Safety Goggles if pouring large volumes of solution.[1][2][3][4][5]
Body Protection Lab Coat (Cotton/Polyester).[1][2][3][4][5] Buttoned fully.Chemical-Resistant Apron (Tyvek or PVC) over lab coat.[1][2][3][4][5]
Footwear Closed-toe shoes (Leather/Synthetic).[1][2][3][4][5]Chemical-resistant overboots if spill risk is high.[1][2][3][4][5]

Expert Insight: Pyridine derivatives can possess distinct, unpleasant odors even at low concentrations.[1][2][3][4] While this acid form is less volatile than pyridine itself, always keep containers closed to prevent olfactory fatigue or nuisance odors in the lab.[1][2][3][4]

Operational Handling Protocols
A. Storage & Stability
  • Condition: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Container: Keep tightly closed in amber glass or high-density polyethylene (HDPE).[1][2][4][5]

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (exothermic neutralization).[1][2][3][4][5]

B. Weighing & Transfer (Solids)
  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic to prevent dispersal.[1][2][3][4][5]

  • Transfer: Use a plastic or glass spatula.[1][2][3][4][5] Avoid metal spatulas if the compound is being used for trace-metal sensitive catalysis downstream.[1][2][3][4][5]

  • Clean-up: Immediately wipe the balance area with a damp paper towel (water/methanol) to capture invisible dust.[1][2][3][4][5]

C. Reaction Setup (Liquids/Solutions)
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and aqueous base (NaOH/NaHCO₃).[1][2][3][4] It may have limited solubility in non-polar solvents (Hexane/DCM).[1][2][3][4]

  • Addition: Add the solid acid to the solvent, not vice versa, to minimize splashing.[1][2][3][4]

  • Exotherm: When reacting with bases (e.g., thionyl chloride for acid chloride formation or carbodiimides for coupling), expect a mild exotherm.[1][2][3][4] Cool the reaction vessel to 0°C during initial addition.

Emergency Response & Decision Logic

The following decision tree outlines the immediate response to spills or exposure.

SafetyLogic Start Incident Detected Type Identify Incident Type Start->Type Spill Chemical Spill Type->Spill Exposure Personal Exposure Type->Exposure SolidSpill Solid/Powder Spill Spill->SolidSpill LiquidSpill Solution Spill Spill->LiquidSpill Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Sweep 1. Dampen with wet paper towel 2. Sweep carefully (No Dust) 3. Place in Solid Waste SolidSpill->Sweep Absorb 1. Cover with Vermiculite/Pad 2. Neutralize (Weak Base) 3. Place in Haz Waste LiquidSpill->Absorb Wash Wash with soap & water (15 mins) Skin->Wash Rinse Rinse with eyewash (15 mins) -> Seek Medical Aid Eye->Rinse

Figure 1: Incident Response Decision Logic for 2-(Carboxymethoxy)pyridine-3-carboxylic acid.[1][2][3][4][5]

Waste Disposal Protocol

Do NOT dispose of this compound down the drain.[1][2][3][4][5] It is an organic chemical that may affect aquatic environments.[1][2][3][4][5]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2][4][5]Bag in hazardous solid waste (label: "Solid Organic Acid").[1][2][3][4]
Liquid Waste (Aqueous) Reaction mixtures or dissolved waste in water.[1][2][3][4]Adjust pH to 6–8, then dispose in "Aqueous Organic Waste".[1][2][4]
Liquid Waste (Solvent) Dissolved in DMSO, DMF, or Methanol.[1][2][3]Dispose in "Non-Halogenated Organic Solvent" stream.[1][2][3][4][5]

Neutralization (Small Spills): For small liquid spills, neutralize with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) until bubbling ceases before absorbing.[1][2][3][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 290697, 3-(Methoxycarbonyl)pyridine-2-carboxylic acid (Structural Analog).[1][2][3][4][5] Retrieved from [Link][2][3][4][5]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridinecarboxylic acid derivatives.[1][2][3][4][5][8] Retrieved from [Link][2][3][4][5]

Sources

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